molecular formula C10H19B B1376786 4-(1-Bromoethyl)-1,1-dimethylcyclohexane CAS No. 1541820-82-9

4-(1-Bromoethyl)-1,1-dimethylcyclohexane

Cat. No.: B1376786
CAS No.: 1541820-82-9
M. Wt: 219.16 g/mol
InChI Key: FJRPXYXVPGAIBI-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-1,1-dimethylcyclohexane ( 1541820-82-9) is a brominated cycloalkane derivative of interest in organic synthesis and medicinal chemistry research . The compound features a bromine atom on an ethyl side chain, making it a valuable alkylating intermediate for constructing more complex molecular architectures . Researchers utilize this structural motif as a key building block, particularly in the development of heterocyclic compounds with potential therapeutic applications . In scientific research, this compound primarily functions as an alkylating agent. Its mechanism of action involves nucleophilic substitution reactions, where the bromine atom is displaced by nucleophiles such as nitrogen, oxygen, or carbon-based functional groups . This reactivity allows researchers to introduce the 1,1-dimethylcyclohexyl-ethyl moiety into target molecules, which can influence the compound's stereochemistry, lipophilicity, and overall steric profile. The 1,1-dimethylcyclohexane group provides significant steric bulk, which can be leveraged to modulate the properties of resulting compounds in material science or pharmaceutical research . As a supplier, we provide this compound with a documented purity level. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers should refer to the provided Safety Data Sheet (SDS) for proper handling guidelines, as similar bromoalkanes may be harmful if swallowed and cause skin and serious eye irritation .

Properties

IUPAC Name

4-(1-bromoethyl)-1,1-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRPXYXVPGAIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 4-(1-bromoethyl)-1,1-dimethylcyclohexane, a substituted cyclohexane derivative of potential interest in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific compound, this guide outlines two logical and well-established synthetic pathways based on fundamental organic reactions. The experimental protocols are derived from analogous transformations reported in the chemical literature, offering a solid foundation for practical implementation.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches have been devised for the synthesis of this compound, commencing from the readily available starting material, 4,4-dimethylcyclohexanone. These routes are designated as the "Alkene Route" and the "Alcohol Route."

Diagram of Synthetic Strategies

cluster_alkene Alkene Route cluster_alcohol Alcohol Route 4,4-dimethylcyclohexanone 4,4-dimethylcyclohexanone 4,4-dimethylcyclohexanecarbaldehyde 4,4-dimethylcyclohexanecarbaldehyde 4,4-dimethylcyclohexanone->4,4-dimethylcyclohexanecarbaldehyde Synthesis 4-vinyl-1,1-dimethylcyclohexane 4-vinyl-1,1-dimethylcyclohexane 4,4-dimethylcyclohexanecarbaldehyde->4-vinyl-1,1-dimethylcyclohexane Wittig Reaction 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane 4,4-dimethylcyclohexanecarbaldehyde->4-(1-hydroxyethyl)-1,1-dimethylcyclohexane Grignard Reaction This compound This compound 4-vinyl-1,1-dimethylcyclohexane->this compound Hydrobromination 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane->this compound Bromination

Caption: Proposed synthetic pathways to this compound.

Route 1: The Alkene Route

This pathway involves the formation of a vinyl intermediate followed by hydrobromination.

Step 1a: Synthesis of 4,4-dimethylcyclohexanecarbaldehyde

The synthesis of the aldehyde precursor can be achieved from 4,4-dimethylcyclohexanone through various established methods, such as via a Corey-Seebach reaction or other one-carbon homologation procedures. For the purpose of this guide, we will consider 4,4-dimethylcyclohexanecarbaldehyde as a commercially available or readily synthesizable starting material.

Step 1b: Wittig Reaction to form 4-vinyl-1,1-dimethylcyclohexane

The Wittig reaction is a reliable method for converting aldehydes and ketones to alkenes.[1][2] In this step, 4,4-dimethylcyclohexanecarbaldehyde is reacted with a methylide ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

4,4-dimethylcyclohexanecarbaldehyde 4,4-dimethylcyclohexanecarbaldehyde 4-vinyl-1,1-dimethylcyclohexane 4-vinyl-1,1-dimethylcyclohexane 4,4-dimethylcyclohexanecarbaldehyde->4-vinyl-1,1-dimethylcyclohexane Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Wittig Ylide Wittig Ylide Methyltriphenylphosphonium bromide->Wittig Ylide Deprotonation Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Wittig Ylide Wittig Ylide->4-vinyl-1,1-dimethylcyclohexane Triphenylphosphine oxide Triphenylphosphine oxide

Caption: Workflow for the Wittig olefination step.

Experimental Protocol (Analogous Wittig Reaction):

A general procedure for the Wittig olefination of a cyclohexanone derivative is as follows[3]:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.

  • The suspension is cooled to 0 °C, and a solution of a strong base such as n-butyllithium or potassium tert-butoxide (1.1 equivalents) in a suitable solvent is added dropwise.

  • The resulting orange-red solution of the ylide is stirred at room temperature for 1-2 hours.

  • A solution of 4,4-dimethylcyclohexanecarbaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-vinyl-1,1-dimethylcyclohexane.

Step 2: Hydrobromination of 4-vinyl-1,1-dimethylcyclohexane

The addition of hydrogen bromide across the double bond of the vinyl group is expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon, yielding the desired product.[4]

Experimental Protocol (Analogous Hydrobromination):

A general procedure for the hydrobromination of a vinylcyclohexane is as follows[5]:

  • 4-vinyl-1,1-dimethylcyclohexane (1.0 equivalent) is dissolved in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

  • The solution is cooled in an ice bath, and a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in acetic acid, 1.2 equivalents) is added dropwise with stirring.

  • The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-3 hours) and then allowed to warm to room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

Quantitative Data (Alkene Route - Estimated)

StepReactantsReagentsSolventTypical Yield (Analogous Reactions)
1b 4,4-dimethylcyclohexanecarbaldehyde, Methyltriphenylphosphonium bromiden-Butyllithium or K-tert-butoxideTHF60-85%
2 4-vinyl-1,1-dimethylcyclohexaneHBr in Acetic AcidAcetic Acid or CH2Cl270-90%

Route 2: The Alcohol Route

This alternative pathway proceeds through a secondary alcohol intermediate which is subsequently converted to the target bromide.

Step 1: Grignard Reaction to form 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane

A Grignard reaction between 4,4-dimethylcyclohexanecarbaldehyde and a methyl Grignard reagent (e.g., methylmagnesium bromide) will produce the desired secondary alcohol.[6][7]

4,4-dimethylcyclohexanecarbaldehyde 4,4-dimethylcyclohexanecarbaldehyde 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane 4,4-dimethylcyclohexanecarbaldehyde->4-(1-hydroxyethyl)-1,1-dimethylcyclohexane 1. Grignard Addition Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->4-(1-hydroxyethyl)-1,1-dimethylcyclohexane Aqueous Workup (e.g., NH4Cl) Aqueous Workup (e.g., NH4Cl) 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane->Aqueous Workup (e.g., NH4Cl) 2. Protonation

Caption: Workflow for the Grignard reaction step.

Experimental Protocol (Analogous Grignard Reaction):

  • To a solution of 4,4-dimethylcyclohexanecarbaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF at 0 °C under a nitrogen atmosphere, a solution of methylmagnesium bromide (1.1-1.5 equivalents) in diethyl ether is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The resulting crude alcohol, 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane, can be purified by column chromatography or distillation.

Step 2: Bromination of 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane

The conversion of the secondary alcohol to the corresponding bromide can be achieved using several reagents, with phosphorus tribromide (PBr₃) or an Appel reaction being common choices.[8][9] Both methods generally proceed with inversion of configuration if the alcohol is chiral.

Experimental Protocol (Using PBr₃):

  • The purified 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane (1.0 equivalent) is dissolved in a suitable anhydrous solvent like diethyl ether or dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.

  • The solution is cooled to 0 °C, and phosphorus tribromide (0.4-0.5 equivalents) is added dropwise with stirring.

  • The reaction mixture is allowed to stir at 0 °C for 1-2 hours and then at room temperature for several hours or until TLC indicates completion.

  • The reaction is quenched by carefully pouring it onto crushed ice.

  • The mixture is extracted with diethyl ether, and the organic layer is washed successively with cold water, saturated sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to give the crude product.

  • Purification by distillation under reduced pressure or column chromatography yields this compound.

Experimental Protocol (Appel Reaction):

The Appel reaction provides a mild alternative for the bromination of alcohols.[10][11][12]

  • To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.5 equivalents) portion-wise.

  • A solution of 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane (1.0 equivalent) in dichloromethane is then added dropwise to the cooled mixture.

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is concentrated, and the residue is triturated with a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.

  • The solid is removed by filtration, and the filtrate is concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data (Alcohol Route - Estimated)

StepReactantsReagentsSolventTypical Yield (Analogous Reactions)
1 4,4-dimethylcyclohexanecarbaldehydeMethylmagnesium bromideDiethyl ether or THF80-95%
2a (PBr₃) 4-(1-hydroxyethyl)-1,1-dimethylcyclohexanePhosphorus tribromideDiethyl ether or CH2Cl260-80%
2b (Appel) 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane, TriphenylphosphineCarbon tetrabromideDichloromethane70-90%

Characterization of this compound

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the dimethyl groups on the cyclohexane ring (singlet), the cyclohexane ring protons (multiplets), a quartet for the proton on the bromine-bearing carbon, and a doublet for the methyl group of the bromoethyl moiety.

  • ¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the dimethyl group, the carbons of the cyclohexane ring, the carbon attached to the bromine, and the methyl carbon of the bromoethyl group.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations for the alkane structure and a C-Br stretching absorption in the fingerprint region.

Conclusion

This technical guide outlines two robust and feasible synthetic pathways for the preparation of this compound. Both the "Alkene Route" and the "Alcohol Route" utilize well-established and high-yielding chemical transformations. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols, based on analogous reactions, offer a solid starting point for the practical synthesis and further investigation of this compound in various research and development settings.

References

Technical Guide: Physicochemical Characterization of 4-(1-bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(1-bromoethyl)-1,1-dimethylcyclohexane is a halogenated aliphatic cyclic hydrocarbon. Its structure suggests potential utility as a synthetic intermediate in medicinal chemistry and materials science, where the introduction of a dimethylcyclohexane moiety can increase lipophilicity and steric bulk, while the bromoethyl group provides a reactive handle for further functionalization. A thorough understanding of its physical properties is the first step in its application and development. This document provides a summary of the known physicochemical properties and outlines standard methodologies for their experimental determination.

Core Physical Properties

Comprehensive experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information, primarily sourced from chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₁₀H₁₉BrBLDpharm[1]
Molecular Weight 219.16 g/mol BLDpharm[1], PubChem[2]
CAS Number 1541820-82-9BLDpharm[1]
Boiling Point Data Not AvailableN/A
Melting Point Data Not AvailableN/A
Density Data Not AvailableN/A
Refractive Index Data Not AvailableN/A

General Experimental Protocols

For novel compounds like this compound where physical data is not tabulated, standard experimental procedures are employed for characterization. Below are generalized protocols for determining key physical properties for a liquid organic compound.

Determination of Boiling Point (Distillation Method)

The boiling point is a fundamental property indicating purity and is determined by finding the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A small volume (e.g., 5-10 mL) of the sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Equilibrium Establishment: The heating rate is controlled to allow a slow and steady distillation rate (approximately 1-2 drops per second).

  • Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point is corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.

Determination of Density (Pycnometer Method)

Density, the mass per unit volume, is a characteristic property useful for identification and for converting between mass and volume.

  • Pycnometer Preparation: A pycnometer (a small, calibrated glass flask) is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

  • Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Weighing: The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid (m₂).

  • Calibration: The process is repeated with a reference substance of known density at the same temperature, typically deionized water. The mass of the pycnometer filled with water is recorded (m₃).

  • Calculation: The density of the sample (ρ_s) is calculated using the formula: ρ_s = ((m₂ - m₁) / (m₃ - m₁)) * ρ_w where ρ_w is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a highly sensitive physical property used to identify and assess the purity of liquid samples.

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water or bromonaphthalene).

  • Sample Application: A few drops of the sample are placed on the clean, dry prism surface of the refractometer.

  • Measurement: The prism is closed, and the light source is activated. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale.

  • Temperature Control: The measurement is temperature-dependent, so the temperature of the prism (typically controlled by a water bath at 20°C or 25°C) is recorded along with the refractive index value.

Logical Workflow for Compound Characterization

The characterization of a new or unstudied chemical entity follows a logical progression from synthesis to full physicochemical and structural elucidation. The following diagram illustrates this general workflow.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_structure Structural Verification cluster_final Final Data synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification physical_props Physical Properties (Boiling Point, Density, RI) purification->physical_props spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy purity_analysis Purity Assessment (e.g., GC, HPLC) physical_props->purity_analysis structure_confirm Structure Confirmation spectroscopy->structure_confirm structure_confirm->purity_analysis final_report Comprehensive Data Sheet purity_analysis->final_report

Caption: Workflow for the synthesis and characterization of a chemical compound.

References

In-depth Technical Guide: 4-(1-bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1541820-82-9

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical compound 4-(1-bromoethyl)-1,1-dimethylcyclohexane. Due to the limited availability of published experimental data, this guide focuses on summarizing the fundamental properties and predicted characteristics of the molecule.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of dimethylcyclohexane. Its core structure consists of a cyclohexane ring substituted with a 1-bromoethyl group at the 4-position and two methyl groups at the 1-position.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1541820-82-9[1][2][3][4]
Molecular Formula C₁₀H₁₉Br[1][4]
Molecular Weight 219.16 g/mol [4]
MDL Number MFCD21776206[4]

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, its structure suggests that it could be synthesized through standard organic chemistry methodologies.

Logical Synthesis Workflow:

A plausible synthetic route could involve the bromination of 4-ethyl-1,1-dimethylcyclohexane. This could potentially be achieved through a radical substitution reaction, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator.

SynthesisWorkflow Reactant 4-ethyl-1,1-dimethylcyclohexane Product This compound Reactant->Product Bromination Reagent N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Reagent->Product ReactionPathways StartingMaterial This compound SN1_Product Substitution Product (Sₙ1) (e.g., Alcohol, Ether) StartingMaterial->SN1_Product Weak Nucleophile Polar Protic Solvent SN2_Product Substitution Product (Sₙ2) (e.g., Nitrile, Amine) StartingMaterial->SN2_Product Strong Nucleophile Polar Aprotic Solvent E1_Product Elimination Product (E1) (Alkene) StartingMaterial->E1_Product Weak Base Heat E2_Product Elimination Product (E2) (Alkene) StartingMaterial->E2_Product Strong, Bulky Base

References

Conformational Landscape of 4-(1-bromoethyl)-1,1-dimethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive conformational analysis of 4-(1-bromoethyl)-1,1-dimethylcyclohexane, a substituted cyclohexane with notable stereochemical complexity. Understanding the conformational preferences of this molecule is crucial for predicting its reactivity, physical properties, and potential interactions in biological systems, which is of significant interest in the field of drug development and materials science. This document outlines the structural isomers, their chair conformations, relative stabilities based on established principles of stereochemistry, and the experimental and computational methodologies used for such analyses.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The rapid interconversion between the two chair forms, known as ring flipping, leads to an equilibrium between different conformers. The position of this equilibrium is primarily dictated by steric interactions, particularly the destabilizing 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same side of the ring.

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of the monosubstituted cyclohexane. Larger A-values indicate a greater steric bulk and a stronger preference for the equatorial position.

Stereoisomers and Chair Conformations of this compound

The target molecule, this compound, possesses two stereogenic centers: C1 of the cyclohexane ring (due to the gem-dimethyl groups, although not leading to enantiomers in this specific case, it influences the environment of the other center) and the carbon of the ethyl group bearing the bromine atom. This leads to the existence of diastereomers, which can be broadly classified as cis and trans based on the relative orientation of the 1-bromoethyl group and a reference methyl group on C1. For the purpose of this analysis, we will consider the cis and trans isomers with respect to the plane of the cyclohexane ring.

The 1,1-Dimethylcyclohexane Moiety

The 1,1-dimethyl substitution pattern is a key feature of the molecule. In any chair conformation, one methyl group will be in an axial position while the other will be equatorial. Upon ring flip, their positions are interchanged. The steric strain associated with the 1,1-gem-dimethyl group is therefore constant for both chair conformers of a given isomer.

A-Value Estimation for the 1-Bromoethyl Group

The presence of a bromine atom on the α-carbon of the ethyl group introduces additional steric bulk. Considering the A-value of a bromine atom is about 0.43 kcal/mol and that of an isopropyl group [-CH(CH₃)₂] is approximately 2.15 kcal/mol, it is reasonable to estimate the A-value of the 1-bromoethyl group to be in the range of 2.0-2.5 kcal/mol. This estimation is based on the increased steric hindrance due to the size of the bromine atom and the restricted rotation around the C-C bond compared to an unsubstituted ethyl group. For the calculations in this guide, an estimated A-value of 2.2 kcal/mol will be used for the 1-bromoethyl group.

Quantitative Conformational Analysis

The relative stability of the conformers can be estimated by summing the 1,3-diaxial interactions. The energy of a 1,3-diaxial interaction between a substituent and a hydrogen atom is approximately half of the substituent's A-value.

Table 1: A-Values of Relevant Substituents

SubstituentA-Value (kcal/mol)
Methyl (-CH₃)1.74
1-Bromoethyl (-CH(Br)CH₃)~2.2 (estimated)
Conformational Analysis of cis-4-(1-bromoethyl)-1,1-dimethylcyclohexane

In the cis isomer, the 1-bromoethyl group and one of the methyl groups at C1 are on the same side of the ring. This leads to two chair conformers.

  • Conformer A: 1-bromoethyl group is axial, and one methyl at C1 is axial.

  • Conformer B: 1-bromoethyl group is equatorial, and one methyl at C1 is axial.

Table 2: Estimated Relative Energies of cis-4-(1-bromoethyl)-1,1-dimethylcyclohexane Conformers

ConformerAxial SubstituentsTotal 1,3-Diaxial Strain (kcal/mol)Relative Energy (kcal/mol)
A-CH(Br)CH₃, -CH₃~2.2 + 1.74 = 3.943.94
B-CH₃1.740

Conformer B, with the bulky 1-bromoethyl group in the equatorial position, is significantly more stable. The energy difference is approximately 2.2 kcal/mol, corresponding to the A-value of the 1-bromoethyl group.

Conformational Analysis of trans-4-(1-bromoethyl)-1,1-dimethylcyclohexane

In the trans isomer, the 1-bromoethyl group and one of the methyl groups at C1 are on opposite sides of the ring. This also leads to two interconverting chair conformers.

  • Conformer C: 1-bromoethyl group is equatorial, and one methyl at C1 is axial.

  • Conformer D: 1-bromoethyl group is axial, and one methyl at C1 is axial.

Table 3: Estimated Relative Energies of trans-4-(1-bromoethyl)-1,1-dimethylcyclohexane Conformers

ConformerAxial SubstituentsTotal 1,3-Diaxial Strain (kcal/mol)Relative Energy (kcal/mol)
C-CH₃1.740
D-CH(Br)CH₃, -CH₃~2.2 + 1.74 = 3.943.94

Similar to the cis isomer, the conformer with the 1-bromoethyl group in the equatorial position (Conformer C) is the more stable one. The energy difference is also approximately 2.2 kcal/mol.

Experimental and Computational Protocols

Experimental Determination by Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational equilibrium of this compound can be experimentally determined using low-temperature ¹H or ¹³C NMR spectroscopy.

Methodology:

  • Sample Preparation: A solution of the purified compound is prepared in a suitable low-freezing point solvent, such as deuterated chloroform (CDCl₃) or deuterated methylene chloride (CD₂Cl₂).

  • NMR Measurement: The NMR spectrum is recorded at room temperature, where the ring flip is fast on the NMR timescale, resulting in averaged signals.

  • Low-Temperature Analysis: The sample is gradually cooled in the NMR probe. As the temperature decreases, the rate of chair-chair interconversion slows down.

  • Coalescence Temperature: The temperature at which the signals for the two conformers begin to broaden and merge is the coalescence temperature, which can be used to calculate the energy barrier for the ring flip.

  • "Frozen" Spectrum: At a sufficiently low temperature (typically below -60 °C), the interconversion becomes slow enough that separate signals for the axial and equatorial conformers can be observed.

  • Integration and Equilibrium Constant: The relative populations of the two conformers are determined by integrating the corresponding well-resolved signals in the low-temperature spectrum. The equilibrium constant (K_eq) is calculated as the ratio of the more stable conformer to the less stable one.

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational Modeling using Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for modeling the conformations and predicting their relative energies.

Methodology:

  • Structure Building: The initial 3D structures of the different chair conformers of both cis and trans isomers are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common and reliable method is to use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Energy Calculation: The total electronic energy of each conformer is calculated. The relative energy is then determined by taking the difference in the total energies (including ZPVE correction) between the conformers.

  • Solvation Effects: To better mimic experimental conditions in solution, implicit solvation models (e.g., PCM or SMD) can be included in the calculations.

Visualizations

The conformational equilibria of the cis and trans isomers are depicted in the following diagrams.

cis_conformation A Conformer A (1-bromoethyl axial) B Conformer B (1-bromoethyl equatorial) A->B Ring Flip (Favored) B->A Ring Flip (Disfavored) caption Fig. 1: Conformational equilibrium of cis-4-(1-bromoethyl)-1,1-dimethylcyclohexane.

Fig. 1: Conformational equilibrium of cis-4-(1-bromoethyl)-1,1-dimethylcyclohexane.

trans_conformation C Conformer C (1-bromoethyl equatorial) D Conformer D (1-bromoethyl axial) C->D Ring Flip (Disfavored) D->C Ring Flip (Favored) caption Fig. 2: Conformational equilibrium of trans-4-(1-bromoethyl)-1,1-dimethylcyclohexane.

Fig. 2: Conformational equilibrium of trans-4-(1-bromoethyl)-1,1-dimethylcyclohexane.

Conclusion

The conformational analysis of this compound reveals a strong preference for the chair conformation where the bulky 1-bromoethyl group occupies the equatorial position. This preference is consistent for both the cis and trans diastereomers. The estimated energy difference of approximately 2.2 kcal/mol suggests that at equilibrium, the population of the conformer with the axial 1-bromoethyl group is significantly lower. These findings are critical for understanding the stereochemical outcomes of reactions involving this molecule and for predicting its interactions in a biological context. The outlined experimental and computational protocols provide a robust framework for the detailed investigation of this and other complex substituted cyclohexanes.

The Reactivity of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(1-bromoethyl)-1,1-dimethylcyclohexane is a secondary alkyl halide featuring a chiral center and a conformationally locked cyclohexane ring due to the presence of a gem-dimethyl group. These structural features make it an interesting substrate for studying the interplay of steric hindrance, electronic effects, and stereochemistry in nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. Understanding the reactivity of such molecules is crucial in the fields of medicinal chemistry and materials science, where precise control over reaction pathways and product stereochemistry is paramount.

This guide will delve into the factors influencing the reaction pathways of this compound, including the nature of the nucleophile, the solvent system, and the inherent structural constraints of the substrate.

Conformational Analysis

The reactivity of substituted cyclohexanes is intrinsically linked to their conformational preferences. The bulky gem-dimethyl group at the C1 position effectively locks the cyclohexane ring in a specific chair conformation to minimize steric strain. The 4-(1-bromoethyl) substituent will therefore have a preferred orientation, which in turn influences the accessibility of the electrophilic carbon and the anti-periplanar alignment required for certain elimination reactions.

The chair conformations of the cis and trans diastereomers of this compound are crucial for predicting reactivity. In the most stable chair conformation, large substituents preferentially occupy equatorial positions to avoid 1,3-diaxial interactions.

Caption: Conformational isomers of a generic 4-substituted-1,1-dimethylcyclohexane.

Nucleophilic Substitution Reactions

The secondary nature of the carbon bearing the bromine atom allows for the possibility of both S(_N)1 and S(_N)2 reaction pathways. The preferred mechanism will be dictated by the reaction conditions.

S(_N)2 Reaction Pathway

The S(_N)2 mechanism is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center.

SN2_Mechanism Reactants Nucleophile (Nu⁻) + this compound TransitionState Pentacoordinate Transition State Reactants->TransitionState Backside Attack Product Substituted Product + Br⁻ TransitionState->Product Inversion of Stereochemistry

Elimination Reactions

Elimination reactions, E1 and E2, compete with substitution reactions, particularly at higher temperatures and with basic nucleophiles.

E2 Reaction Pathway

The E2 mechanism is a concerted, one-step process favored by strong, bulky bases. It requires a specific anti-periplanar geometry between a β-hydrogen and the leaving group. In the context of the cyclohexane ring, this means the leaving group and a proton on an adjacent carbon must both be in axial positions.

Caption: E2 elimination mechanism.

E2_Mechanism Reactants Base + this compound TransitionState Concerted Transition State Reactants->TransitionState Anti-periplanar alignment Products Alkene + Conjugate Acid + Br⁻ TransitionState->Products

E1 Reaction Pathway

The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction and is therefore favored under similar conditions (weak base, polar protic solvent). The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.

Caption: Logical relationship in unimolecular reactions.

Unimolecular_Reactions Substrate This compound Carbocation Carbocation Intermediate Substrate->Carbocation Rate-determining step SN1_Product SN1 Product Carbocation->SN1_Product Nucleophilic Attack E1_Product E1 Product Carbocation->E1_Product Deprotonation

Predicted Reactivity and Product Distribution

Based on the principles outlined above, the following table summarizes the expected major reaction pathways and products for this compound under various conditions.

Nucleophile/BaseSolventExpected Major PathwayMajor Product(s)
Strong, non-bulky (e.g., NaN(_3))Polar Aprotic (e.g., DMSO)S(_N)2Inverted substitution product
Strong, bulky (e.g., KOC(CH(_3))(_3))Polar Aprotic (e.g., t-BuOH)E2Hofmann elimination product
Weakly basic (e.g., CH(_3)OH)Polar Protic (e.g., CH(_3)OH)S(_N)1 / E1Racemic substitution and Zaitsev elimination products
Weakly nucleophilic (e.g., H(_2)O)Polar Protic (e.g., H(_2)O)S(_N)1 / E1Racemic alcohol and Zaitsev elimination products

Hypothetical Experimental Protocols

The following protocols are designed to experimentally determine the reactivity of this compound.

General Kinetic Analysis of Solvolysis (S(_N)1/E1)

This protocol describes a method to determine the rate of solvolysis by monitoring the production of HBr.

Materials:

  • This compound

  • Aqueous ethanol (e.g., 80:20 ethanol:water)

  • Sodium hydroxide solution (standardized, e.g., 0.02 M)

  • Bromothymol blue indicator

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of this compound in the aqueous ethanol solvent of known concentration (e.g., 0.1 M).

  • Place a known volume of this solution into a flask and equilibrate in the constant temperature water bath.

  • Add a few drops of bromothymol blue indicator.

  • At time zero, add a known, small volume of the standardized NaOH solution. The solution should turn blue.

  • Record the time it takes for the solution to turn yellow (indicating the neutralization of the added base by the HBr produced).

  • Immediately add another aliquot of the NaOH solution and record the time for the color change.

  • Repeat this process for several half-lives of the reaction.

  • The rate constant can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time.

Product Analysis for Reactions with Strong Nucleophiles/Bases (S(_N)2/E2)

This protocol outlines the general procedure for determining the product distribution.

Materials:

  • This compound

  • Nucleophile/base (e.g., sodium azide or potassium tert-butoxide)

  • Appropriate solvent (e.g., DMSO or tert-butanol)

  • Reaction vessel with a condenser and magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO(_4))

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Dissolve a known amount of this compound in the chosen solvent in the reaction vessel.

  • Add the nucleophile/base and heat the reaction mixture under reflux for a specified time.

  • After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS to determine the relative ratios of substitution and elimination products.

  • Purify the products by column chromatography and characterize their structures using NMR spectroscopy.

Conclusion

The reactivity of this compound is a nuanced interplay of steric, electronic, and conformational effects. While direct experimental data is sparse, a robust theoretical framework allows for the prediction of its behavior with various nucleophiles. S(_N)2 reactions are expected with strong, unhindered nucleophiles, leading to inversion of stereochemistry. Strong, bulky bases are predicted to favor E2 elimination, with the regioselectivity being dependent on the availability of anti-periplanar protons. Solvolysis reactions are expected to proceed through an S(_N)1/E1 mechanism, yielding a mixture of substitution and elimination products. The hypothetical experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions, which will be invaluable for the rational design of synthetic routes and the development of novel chemical entities.

An In-depth Technical Guide on the Stability and Storage of 4-(1-bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(1-bromoethyl)-1,1-dimethylcyclohexane (CAS No. 1541820-82-9). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from supplier recommendations, general principles of alkyl halide chemistry, and data on structurally similar molecules to provide the most reliable handling and storage protocols.

Core Stability Profile

This compound is a secondary bromoalkane. The stability of such compounds is primarily influenced by the strength of the carbon-bromine (C-Br) bond and the steric and electronic environment of the molecule. As a secondary halide, it can be susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions, which can be initiated by factors such as temperature, light, and the presence of nucleophiles or bases. A key piece of supplier information indicates that this compound requires cold-chain transportation , strongly suggesting that it is thermally labile at ambient temperatures and should be stored under refrigerated conditions to prevent degradation.[1]

Quantitative Data Summary

The following tables summarize the recommended storage conditions and potential chemical incompatibilities for this compound, inferred from available data.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale & Citation
Storage Temperature Refrigerated (2-8 °C) or colder.Supplier specifies "Cold-chain transportation," indicating thermal instability at room temperature.[1] General practice for potentially unstable alkyl halides is refrigerated storage to minimize decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent reactions with atmospheric moisture and oxygen, which can promote hydrolysis and oxidation.
Light Exposure Store in the dark, in an amber vial or light-blocking container.Alkyl halides can be light-sensitive, leading to homolytic cleavage of the C-Br bond and radical-mediated decomposition.
Container Tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap).To prevent evaporation and contamination from air and moisture.[1][2]
Handling Handle in a well-ventilated area, preferably a fume hood.[2]Vapors of alkyl bromides can be irritating to the respiratory system.[3]

Table 2: Chemical Incompatibilities and Decomposition Hazards

Incompatible MaterialsHazardRationale & Citation
Strong Bases Promotes E2 elimination (dehydrobromination).Strong bases (e.g., hydroxides, alkoxides) will abstract a proton, leading to the formation of an alkene.
Strong Oxidizing Agents Vigorous, potentially exothermic reaction.Can lead to oxidation of the molecule.
Nucleophiles Undergoes SN1 and SN2 substitution reactions.Water, alcohols, amines, and other nucleophiles can displace the bromide, leading to impurities. Secondary haloalkanes can proceed through both pathways.[2][4]
Active Metals Potential for vigorous or explosive reactions.E.g., sodium, potassium, magnesium.
Heat and Light Promotes decomposition.Thermal energy can overcome the activation energy for elimination or substitution reactions. Light can induce radical formation.

Potential Decomposition Pathways

The primary decomposition pathways for a secondary bromoalkane like this compound are nucleophilic substitution and elimination.

  • Nucleophilic Substitution (SN1 and SN2): In the presence of nucleophiles (e.g., water, alcohols), the bromine atom can be replaced. The bulky 1,1-dimethylcyclohexyl group may provide some steric hindrance, potentially slowing the SN2 pathway. The secondary nature of the carbocation that would be formed in an SN1 reaction is less stable than a tertiary carbocation, but more stable than a primary one, making both mechanisms plausible.[2][4]

  • Elimination (E2): In the presence of a base, dehydrobromination can occur, leading to the formation of an alkene (4-(1-ethenyl)-1,1-dimethylcyclohexane) and HBr. This is a common thermal degradation pathway for alkyl halides.

Experimental Protocols

While no specific experimental stability studies for this compound have been published, a general protocol to assess its stability would involve:

Protocol: Accelerated Stability Study

  • Sample Preparation: Aliquot the compound into several amber glass vials under an inert atmosphere.

  • Storage Conditions: Store the vials at a range of elevated temperatures (e.g., 25 °C, 40 °C, 60 °C) and a control sample under recommended refrigerated conditions (e.g., 4 °C). Include a condition with exposure to UV light.

  • Time Points: At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each condition.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector or a universal detector like a Charged Aerosol Detector (CAD) to quantify the parent compound and any new impurity peaks.

  • Impurity Identification: If significant degradation is observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, which can help elucidate the decomposition pathway (e.g., hydrolysis product, elimination product).

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the rate of degradation.

Visualizations

Diagram 1: Factors Influencing Stability

Factors Influencing the Stability of this compound A This compound (Secondary Bromoalkane) F Decomposition A->F Degrades via B Temperature B->F Accelerates C Light (UV) C->F Induces D Presence of Nucleophiles/Bases D->F Promotes E Presence of Oxygen/Moisture E->F Enables G Elimination (Alkene Formation) F->G Pathway 1 H Substitution (e.g., Alcohol Formation) F->H Pathway 2 I Radical Reactions F->I Pathway 3

Caption: Key environmental factors affecting the stability of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

Workflow for Stability Assessment A Sample Preparation (Inert Atmosphere) B Stress Conditions (Temp, Light) A->B C Control Condition (Refrigerated, Dark) A->C D Time Point Sampling B->D C->D E HPLC Analysis (Purity Assay) D->E F LC-MS Analysis (Impurity ID) E->F If Degradation > Threshold G Data Analysis (Degradation Rate) E->G F->G

Caption: A typical experimental workflow for evaluating the stability of a chemical compound.

Conclusion and Recommendations

The available evidence strongly suggests that this compound is a thermally sensitive compound. To ensure its integrity, it is imperative to:

  • Store at refrigerated temperatures (2-8 °C).

  • Protect from light and moisture.

  • Store under an inert atmosphere.

  • Avoid contact with bases, strong nucleophiles, and oxidizing agents.

For critical applications in research and drug development, it is recommended that users perform their own stability assessment under their specific laboratory conditions to ensure the material's quality and prevent the use of degraded starting material, which could compromise experimental outcomes.

References

4-(1-bromoethyl)-1,1-dimethylcyclohexane safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the safety data for 4-(1-bromoethyl)-1,1-dimethylcyclohexane is provided below for researchers, scientists, and drug development professionals. The information is compiled from available data on closely related isomers and should be used as a reference, recognizing that the exact properties of this compound may vary.

Physicochemical Properties

Limited experimental data is available for this compound. The following table summarizes computed data for this compound and related isomers.

PropertyValueSource Compound
Molecular Formula C10H19BrThis compound[1]
Molecular Weight 219.16 g/mol This compound[1]
CAS Number 1541820-82-9This compound[1]
Appearance No information available-
Odor No information available-
Boiling Point 94 - 96 °C / 201.2 - 204.8 °F1-Bromo-4-methylcyclohexane[2]
Melting Point/Range No data available-
Flash Point No information available-
Water Solubility No data available-

Hazard Identification and Classification

Hazard ClassGHS ClassificationSource Compound(s)
Flammable liquids Category 3 (H226) or Combustible liquid (H227)Flammable liquid and vapor[3]; Combustible liquid[4]
Acute toxicity, oral Category 4 (H302): Harmful if swallowed4-Bromo-1,1-dimethylcyclohexane, 3-Bromo-1,1-dimethylcyclohexane, 4-(2-Bromoethyl)-1,1-dimethylcyclohexane[4][5][6]
Skin corrosion/irritation Category 2 (H315): Causes skin irritation(2-Bromoethyl)cyclohexane, 4-Bromo-1,1-dimethylcyclohexane, 3-Bromo-1,1-dimethylcyclohexane, 4-(2-Bromoethyl)-1,1-dimethylcyclohexane[4][5][6]
Serious eye damage/eye irritation Category 2A (H319): Causes serious eye irritation(2-Bromoethyl)cyclohexane, 4-Bromo-1,1-dimethylcyclohexane, 3-Bromo-1,1-dimethylcyclohexane, 4-(2-Bromoethyl)-1,1-dimethylcyclohexane[4][5][6]
Specific target organ toxicity, single exposure Category 3 (H335): May cause respiratory irritation(2-Bromoethyl)cyclohexane, 4-Bromo-1,1-dimethylcyclohexane, 3-Bromo-1,1-dimethylcyclohexane, 4-(2-Bromoethyl)-1,1-dimethylcyclohexane[4][5][6]
Hazardous to the aquatic environment, short-term (acute) Category 2 (H401): Toxic to aquatic lifeToxic to aquatic life[3]
Hazardous to the aquatic environment, long-term (chronic) Category 2 (H411): Toxic to aquatic life with long lasting effectsToxic to aquatic life with long lasting effects
Hazard Statement Summary
  • H226: Flammable liquid and vapor.[3]

  • H302: Harmful if swallowed.[4][5][6]

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][4][5][6][7]

  • H335: May cause respiratory irritation.[3][4][5][6][7]

  • H401: Toxic to aquatic life.[3]

  • H411: Toxic to aquatic life with long lasting effects.

First-Aid Measures

The following first-aid measures are recommended based on the potential hazards.

Exposure RouteFirst-Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/ shower. Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]

Fire-Fighting Measures

AspectRecommendations
Suitable Extinguishing Media Use dry sand, dry chemical, or alcohol-resistant foam.[3] For this substance/mixture no limitations of extinguishing agents are given.
Specific Hazards Arising from the Chemical Combustible material: may burn but does not ignite readily.[8] Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air at ambient temperatures. In case of fire, may produce irritating, corrosive and/or toxic gases such as carbon oxides and hydrogen bromide.[8]
Protective Equipment for Firefighters Wear a self-contained breathing apparatus.[8]

Handling and Storage

AspectRecommendations
Precautions for Safe Handling Use only outdoors or in a well-ventilated area.[3] Avoid breathing mist or vapors.[3] Wash skin thoroughly after handling.[3] Wear protective gloves/ eye protection/ face protection.[3] Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] Take precautionary measures against static discharge.[3]
Conditions for Safe Storage Store in a well-ventilated place. Keep container tightly closed.[3][7] Keep cool.[3] Store locked up.[3]

Personal Protective Equipment (PPE)

A workplace risk assessment should be conducted to determine the appropriate PPE.[9]

Protection TypeRecommendations
Eye/Face Protection Wear safety glasses with side-shields or goggles.[2][9]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[9]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[10]

Logical Hazard Relationships

The following diagram illustrates the logical flow from the chemical's properties to its potential hazards and the corresponding safety measures.

Hazard_Pathway cluster_properties Chemical Properties cluster_hazards Potential Hazards cluster_health_hazards cluster_environmental Environmental Hazards cluster_ppe Protective Measures Prop This compound (Bromoalkane Derivative) H_Flammable Flammable/Combustible (H226/H227) Prop->H_Flammable Is a H_Health Health Hazards Prop->H_Health Causes H_Aquatic Toxic to Aquatic Life (H401, H411) Prop->H_Aquatic Is Handling Safe Handling & Storage (Ventilation, No Ignition Sources) H_Flammable->Handling Requires HH_Irritant Skin/Eye/Respiratory Irritant (H315, H319, H335) H_Health->HH_Irritant HH_Toxic Harmful if Swallowed (H302) H_Health->HH_Toxic PPE Personal Protective Equipment (Gloves, Goggles, Respirator) HH_Irritant->PPE Requires FirstAid First Aid (Rinse, Fresh Air, Medical Attention) HH_Irritant->FirstAid Requires HH_Toxic->PPE Requires HH_Toxic->FirstAid Requires H_Aquatic->Handling Requires (Avoid Release)

References

In-Depth Technical Guide on the Theoretical Calculation of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretically calculated and predicted physicochemical and spectroscopic properties of 4-(1-bromoethyl)-1,1-dimethylcyclohexane. Given the limited availability of experimental data in public databases, this document emphasizes theoretical predictions derived from established computational chemistry models and spectral databases. Furthermore, it outlines detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound, offering a foundational framework for future research.

Physicochemical and Spectroscopic Data

The properties of this compound have been estimated using computational chemistry methods and spectral prediction tools.

Predicted Physicochemical Properties

The following table summarizes key predicted physicochemical properties for this compound.

PropertyPredicted ValueMethod of Prediction
Molecular Formula C₁₀H₁₉Br-
Molecular Weight 219.16 g/mol [1]
CAS Number 1541820-82-9[1]
Boiling Point Estimated ~225-235 °CBased on structurally similar compounds
Density Estimated ~1.1 - 1.2 g/cm³Based on structurally similar compounds
LogP Estimated ~4.0 - 4.5Based on structural fragments
Polarizability ~23 ųComputational Estimation
Dipole Moment ~2.0 - 2.2 DComputational Estimation
Predicted Spectroscopic Data

Predicted ¹H and ¹³C NMR chemical shifts in a standard solvent like CDCl₃ are presented below. These predictions are generated using online spectral databases and computational algorithms.[2][3][4][5]

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.0 - 4.2Quartet1HCH-Br
~ 1.6 - 1.8Doublet3HCH₃-CHBr
~ 0.9 - 1.9Multiplets10HCyclohexane ring protons
~ 0.8 - 0.9Singlet6Hgem-dimethyl protons

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~ 55 - 60CH-Br
~ 45 - 50C₄ of cyclohexane
~ 35 - 40Quaternary C₁ of cyclohexane
~ 25 - 35Other cyclohexane carbons
~ 20 - 25CH₃-CHBr
~ 20 - 25gem-dimethyl carbons

The predicted IR spectrum is expected to exhibit characteristic absorption bands for an alkyl bromide.

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850StrongC-H stretching (alkane)
1470 - 1450MediumCH₂ bending
1385 and 1365MediumCH₃ bending (gem-dimethyl split)
600 - 500StrongC-Br stretching

The electron ionization mass spectrum is predicted to display a molecular ion with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[6]

m/zInterpretation
218/220Molecular ion (M⁺)
139[M - Br]⁺
111[M - C₂H₄Br]⁺
57[C₄H₉]⁺

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols for the synthesis and characterization of this compound based on standard organic chemistry laboratory techniques.

Synthesis: Radical Bromination of 4-ethyl-1,1-dimethylcyclohexane

A plausible route to synthesize the target compound is via free-radical bromination of the corresponding ethyl-substituted cyclohexane.

Reaction: 4-ethyl-1,1-dimethylcyclohexane + N-Bromosuccinimide (NBS) --(AIBN, CCl₄, reflux)--> this compound

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethyl-1,1-dimethylcyclohexane (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate sequentially with 10% aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-based eluent to yield the pure product.

Spectroscopic Characterization
  • Dissolve approximately 15-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) using a 400 MHz or higher NMR spectrometer.[7]

  • Process and analyze the spectra to confirm the structure.

  • Place a small drop of the neat liquid sample onto the diamond crystal of an ATR-FTIR spectrometer.

  • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[8]

  • Identify the characteristic absorption frequencies for the functional groups present.

  • Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.

  • Introduce the sample into a GC-MS system or a direct-infusion mass spectrometer.

  • Obtain the electron ionization (EI) mass spectrum.

  • Analyze the molecular ion and fragmentation pattern to confirm the molecular weight and structure.[9]

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the theoretical calculation and experimental verification of the properties of this compound.

theoretical_workflow cluster_0 Theoretical Calculation Workflow cluster_1 Predicted Outputs start Define Molecular Structure (this compound) comp_chem Computational Chemistry (DFT, etc.) start->comp_chem spec_pred Spectroscopic Prediction (NMR, IR, MS) start->spec_pred phys_prop Physicochemical Properties (Molecular Weight, LogP, etc.) comp_chem->phys_prop spec_data Predicted Spectral Data (Chemical Shifts, Frequencies, m/z) spec_pred->spec_data

Caption: Workflow for theoretical property calculation.

experimental_workflow cluster_0 Experimental Workflow synthesis Synthesis and Purification nmr NMR Spectroscopy synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Workflow for experimental verification.

References

A Comprehensive Technical Guide to Substituted Dimethylcyclohexane Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Stereochemistry, Conformational Analysis, and Therapeutic Applications

Substituted dimethylcyclohexane derivatives represent a pivotal class of cyclic hydrocarbons that have garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science. Their rigid, three-dimensional scaffold, coupled with the nuanced stereochemical and conformational properties arising from the positions of the methyl groups and other substituents, provides a unique framework for the design of novel therapeutic agents and advanced materials. This technical guide offers a comprehensive literature review of these derivatives, focusing on their synthesis, conformational analysis, and emerging applications in drug discovery, with a special emphasis on their role as modulators of key biological pathways.

Synthesis of Substituted Dimethylcyclohexane Derivatives

The synthesis of dimethylcyclohexane derivatives is most commonly achieved through the catalytic hydrogenation of the corresponding xylenes (o-, m-, or p-xylene). This method allows for the preparation of both cis and trans isomers, with the stereochemical outcome often influenced by the choice of catalyst and reaction conditions.

Catalytic Hydrogenation of Xylenes

The catalytic hydrogenation of xylenes over transition metal catalysts such as platinum, palladium, or nickel is a widely employed industrial and laboratory-scale method for the production of dimethylcyclohexanes. The reaction involves the addition of hydrogen across the double bonds of the aromatic ring, leading to the formation of the saturated cyclohexane ring.

Experimental Protocol: Catalytic Hydrogenation of o-Xylene to cis-1,2-Dimethylcyclohexane

  • Apparatus: A high-pressure autoclave or a Parr hydrogenator is typically used for this reaction.

  • Reagents and Materials:

    • o-Xylene

    • Hydrogen gas (H₂)

    • Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)

    • Solvent: Glacial acetic acid or ethanol

  • Procedure:

    • The autoclave is charged with o-xylene and the chosen solvent.

    • The catalyst (typically 1-5 mol%) is carefully added to the mixture.

    • The autoclave is sealed and purged with nitrogen gas to remove any air.

    • The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 2-3 atm).[1]

    • The reaction mixture is stirred and heated to a specific temperature (e.g., 25-80°C) for a predetermined duration (e.g., 1-24 hours). The progress of the reaction can be monitored by gas chromatography (GC).

    • Upon completion, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

    • The catalyst is removed by filtration through a pad of Celite.

    • The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield cis-1,2-dimethylcyclohexane. The syn addition of hydrogen to the planar aromatic ring predominantly leads to the formation of the cis isomer.[2]

Stereochemistry and Conformational Analysis

The stereochemistry and conformational preferences of substituted dimethylcyclohexanes are critical determinants of their physical, chemical, and biological properties. The relative orientations of the methyl groups (cis or trans) and their axial or equatorial positions in the chair conformation dictate the overall stability of the molecule.

The chair conformation is the most stable arrangement for the cyclohexane ring. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally more stable for bulky substituents due to reduced steric strain from 1,3-diaxial interactions.[3]

Conformational Energies of Dimethylcyclohexane Isomers

The relative stabilities of the different conformers of dimethylcyclohexane can be quantified by their conformational energies. These energies are influenced by gauche-butane interactions and 1,3-diaxial interactions.

IsomerConformationRelative Energy (kJ/mol)Notes
cis-1,2-Dimethylcyclohexane a,e / e,a11.4[4]Both chair conformations are of equal energy, with one axial and one equatorial methyl group.[4]
trans-1,2-Dimethylcyclohexane e,e0The diequatorial conformation is the most stable.
a,a11.4[5][6]The diaxial conformation is significantly less stable due to four 1,3-diaxial interactions.[5][6]
cis-1,3-Dimethylcyclohexane e,e0The diequatorial conformation is the most stable.
a,aHighThe diaxial conformation is highly unstable due to a severe 1,3-diaxial interaction between the two methyl groups.
trans-1,3-Dimethylcyclohexane a,e / e,a7.6Both chair conformations have one axial and one equatorial methyl group and are of equal energy.
cis-1,4-Dimethylcyclohexane a,e / e,a7.6Both chair conformations have one axial and one equatorial methyl group and are of equal energy.
trans-1,4-Dimethylcyclohexane e,e0The diequatorial conformation is the most stable.
a,a15.2The diaxial conformation is the least stable due to four 1,3-diaxial interactions.
Physicochemical Properties of Dimethylcyclohexane Isomers

The stereochemistry of dimethylcyclohexanes also influences their physical properties such as boiling point and density.

IsomerBoiling Point (°C)Density (g/mL at 25°C)
cis-1,2-Dimethylcyclohexane129-130[7]0.796[7]
trans-1,2-Dimethylcyclohexane123-1240.776
cis-1,3-Dimethylcyclohexane124-1250.784
trans-1,3-Dimethylcyclohexane120-1210.766
cis-1,4-Dimethylcyclohexane124.30.783
trans-1,4-Dimethylcyclohexane119.50.762

Applications in Drug Development

The rigid cyclohexane scaffold provides an excellent platform for the development of small molecule therapeutics. By strategically placing substituents on the dimethylcyclohexane core, medicinal chemists can design ligands with high affinity and selectivity for various biological targets, including enzymes and nuclear receptors.

Dimethylcyclohexane Derivatives as Enzyme Inhibitors

The conformational rigidity of the cyclohexane ring allows for the precise positioning of functional groups to interact with the active site of an enzyme. This has led to the development of potent and selective enzyme inhibitors. For example, derivatives of cyclohexane-1,3-dione have been investigated as potential anticancer agents.

Cyclohexane-Based Farnesoid X Receptor (FXR) Agonists

A particularly promising area of research is the development of cyclohexane-based derivatives as agonists for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[8] Activation of FXR has shown therapeutic potential for the treatment of various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[8]

The cyclohexane moiety in these agonists serves as a rigid scaffold to orient the necessary pharmacophoric groups for effective binding to the ligand-binding domain of FXR.

Farnesoid X Receptor (FXR) Signaling Pathway

The following diagram illustrates the signaling pathway of FXR, which is a key target for some cyclohexane-based drugs.

FXR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Extracellular BileAcids Bile Acids / FXR Agonist (e.g., Cyclohexane Derivative) FXR FXR BileAcids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Lipid Lipid Metabolism FXR_RXR->Lipid Regulates Glucose Glucose Metabolism FXR_RXR->Glucose Regulates SHP SHP (Small Heterodimer Partner) FXRE->SHP Induces Expression FGF19 FGF19 FXRE->FGF19 Induces Expression (in intestine) BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP Induces Expression CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits BileAcidSyn Bile Acid Synthesis CYP7A1->BileAcidSyn Rate-limiting enzyme FGFR4 FGFR4 FGF19->FGFR4 Activates (in liver) FGFR4->CYP7A1 BileEfflux Bile Acid Efflux BSEP->BileEfflux Promotes

FXR Signaling Pathway Activation

Workflow for the Development of Cyclohexane-Based FXR Agonists

The development of novel FXR agonists often follows a structured workflow, from initial hit identification to preclinical evaluation.

FXR_Agonist_Development HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Fragment Fragment-Based Screening Fragment->Hit_ID Lead_Gen Lead Generation (Cyclohexane Scaffold) Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR In_Vitro In Vitro Biological Evaluation (e.g., FXR activation assay, IC50) SAR->In_Vitro ADME ADME/Tox Profiling SAR->ADME In_Vitro->SAR Iterative Optimization In_Vivo In Vivo Efficacy Studies (e.g., NASH models) In_Vitro->In_Vivo ADME->SAR Preclinical Preclinical Candidate In_Vivo->Preclinical

FXR Agonist Development Workflow

Conclusion

Substituted dimethylcyclohexane derivatives are a versatile and valuable class of compounds with wide-ranging applications. Their synthesis is well-established, and their stereochemical and conformational properties are well-understood, providing a solid foundation for their use in rational drug design. The successful development of cyclohexane-based FXR agonists highlights the potential of this scaffold in addressing complex diseases. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of substituted derivatives and the exploration of their potential as modulators of other important biological targets. This in-depth guide serves as a foundational resource for researchers and professionals in the field, providing essential data and methodologies to accelerate innovation and discovery.

References

An In-depth Technical Guide to the Free Radical Bromination of 4-ethyl-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and procedural considerations for the free radical bromination of 4-ethyl-1,1-dimethylcyclohexane. This reaction serves as a classic example of the selective halogenation of alkanes, a foundational process in organic synthesis.

Core Principles of Free Radical Bromination

Free radical bromination is a substitution reaction that proceeds via a chain mechanism, typically initiated by light (hν) or heat.[1][2] This method is highly valued for its ability to introduce a bromine atom into a saturated hydrocarbon framework with a high degree of regioselectivity.[3][4] The reaction's selectivity is governed by the stability of the radical intermediate formed during the propagation phase.[5]

The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl.[5] This is due to the stabilizing effects of hyperconjugation and the inductive effects of alkyl groups.[5] Consequently, bromine atoms will preferentially abstract a hydrogen atom from a more substituted carbon.[4]

Mechanism of Bromination

The free radical bromination of 4-ethyl-1,1-dimethylcyclohexane proceeds through three key stages: initiation, propagation, and termination.[1]

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals. This step requires an input of energy, typically in the form of UV light or heat.[2]

Propagation: This stage consists of two repeating steps that form a chain reaction.

  • A bromine radical abstracts a hydrogen atom from the cyclohexane ring to form hydrogen bromide and an alkyl radical. The position of hydrogen abstraction is determined by the stability of the resulting radical.

  • The newly formed alkyl radical then reacts with a molecule of bromine to yield the brominated product and a new bromine radical, which can then continue the chain.[2]

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.[2]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 Br_rad1 Br• Br2->Br_rad1 Br_rad2 Br• Alkane R-H Alkyl_rad R• Alkane->Alkyl_rad + Br• Br_rad3 Br• HBr H-Br Alkane_Br R-Br Alkyl_rad->Alkane_Br + Br2 Br2_prop Br2 Br_rad4 Br• Alkane_Br->Br_rad4 generates Br_rad5 Br• Br2_term Br2 Br_rad5->Br2_term Br_rad6 Br• Br_rad6->Br2_term Alkyl_rad2 R• Alkane2 R-R Alkyl_rad2->Alkane2 Alkyl_rad3 R• Alkyl_rad3->Alkane2 Alkyl_rad4 R• Alkane_Br2 R-Br Alkyl_rad4->Alkane_Br2 Br_rad7 Br• Br_rad7->Alkane_Br2

Caption: General mechanism of free radical bromination.

Regioselectivity in the Bromination of 4-ethyl-1,1-dimethylcyclohexane

The high regioselectivity of free radical bromination is a key feature of this reaction.[3][6] The relative rates of abstraction of tertiary, secondary, and primary hydrogen atoms by a bromine radical are approximately 1600:82:1, respectively.[7][8] This dramatic difference in reactivity ensures that the reaction is highly selective for the most substituted C-H bond available.

In the case of 4-ethyl-1,1-dimethylcyclohexane, there are several distinct types of hydrogen atoms:

  • Primary hydrogens: on the two methyl groups at C1 and the methyl group of the ethyl substituent.

  • Secondary hydrogens: on the cyclohexane ring at C2, C3, C5, and C6, and on the methylene group of the ethyl substituent.

  • Tertiary hydrogen: at C4 of the cyclohexane ring.

Given the high selectivity of bromination, the abstraction of the tertiary hydrogen at the C4 position is overwhelmingly favored, as this leads to the formation of the most stable tertiary radical.

G cluster_products Possible Radical Intermediates Start 4-ethyl-1,1-dimethylcyclohexane + Br• Tertiary Tertiary Radical (C4) MOST STABLE Start->Tertiary Major Pathway Secondary Secondary Radicals (C2, C3, C5, C6, ethyl CH2) Start->Secondary Minor Pathway Primary Primary Radicals (C1-Me, ethyl Me) Start->Primary Negligible Pathway Product_Tertiary 4-bromo-4-ethyl-1,1-dimethylcyclohexane (Major Product) Tertiary->Product_Tertiary + Br2 Product_Secondary Mixture of Secondary Bromides (Minor Products) Secondary->Product_Secondary + Br2 Product_Primary Mixture of Primary Bromides (Trace Amounts) Primary->Product_Primary + Br2

Caption: Regioselectivity in the bromination of 4-ethyl-1,1-dimethylcyclohexane.

Data Presentation: Predicted Product Distribution

Based on the established relative reactivity rates, the theoretical distribution of monobrominated products can be calculated. This calculation involves multiplying the number of equivalent hydrogens at each position by the relative reactivity for that type of hydrogen.

Position of BrominationType of C-H BondNumber of HydrogensRelative ReactivityCalculated Relative AmountPredicted % Yield
C4Tertiary116001 x 1600 = 1600~93.8%
C2, C6Secondary4824 x 82 = 328~5.8% (total for C2/C6)
C3, C5Secondary4824 x 82 = 328~0.2% (total for C3/C5)
Ethyl (-CH2-)Secondary2822 x 82 = 164<0.1%
C1 (-CH3)Primary616 x 1 = 6<0.1%
Ethyl (-CH3)Primary313 x 1 = 3<0.1%

Note: The predicted percentages are based on statistical calculations and may vary slightly under actual experimental conditions. The overwhelming majority of the product is expected to be the result of bromination at the tertiary C4 position.

Experimental Protocol

The following is a representative experimental protocol for the free radical bromination of a substituted cyclohexane, adapted for 4-ethyl-1,1-dimethylcyclohexane. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-ethyl-1,1-dimethylcyclohexane

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • UV lamp (optional, for initiation)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-1,1-dimethylcyclohexane in an appropriate volume of CCl₄. Attach a reflux condenser and a dropping funnel.

  • Initiation: Gently heat the solution to reflux. For photochemical initiation, position a UV lamp near the flask.

  • Addition of Bromine: Slowly add a solution of bromine in CCl₄ from the dropping funnel to the refluxing mixture. The red-brown color of the bromine should disappear as it is consumed in the reaction. The addition rate should be controlled to maintain a pale yellow to colorless solution.

  • Reaction Monitoring: Continue heating and stirring for a predetermined time or until the bromine color no longer fades, indicating the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (to quench any unreacted bromine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation or column chromatography to isolate the desired 4-bromo-4-ethyl-1,1-dimethylcyclohexane.

G Start Dissolve 4-ethyl-1,1-dimethylcyclohexane in CCl4 in a round-bottom flask Setup Attach reflux condenser and dropping funnel Start->Setup Initiate Heat to reflux and/or irradiate with UV light Setup->Initiate Add_Br2 Slowly add Br2 in CCl4 Initiate->Add_Br2 Monitor Continue heating until Br2 color persists Add_Br2->Monitor Cool Cool reaction to room temperature Monitor->Cool Transfer Transfer to separatory funnel Cool->Transfer Wash_Thio Wash with 5% Na2S2O3 (aq) Transfer->Wash_Thio Wash_Bicarb Wash with saturated NaHCO3 (aq) Wash_Thio->Wash_Bicarb Wash_Brine Wash with brine Wash_Bicarb->Wash_Brine Dry Dry organic layer over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Remove solvent via rotary evaporation Filter->Evaporate Purify Purify by distillation or chromatography Evaporate->Purify

Caption: Experimental workflow for the bromination of 4-ethyl-1,1-dimethylcyclohexane.

Conclusion

The free radical bromination of 4-ethyl-1,1-dimethylcyclohexane is a highly regioselective reaction that predominantly yields 4-bromo-4-ethyl-1,1-dimethylcyclohexane. This selectivity is a direct consequence of the enhanced stability of the tertiary radical intermediate formed at the C4 position. A thorough understanding of the reaction mechanism and the factors governing its selectivity is essential for the successful application of this synthetic transformation in research and development. The provided experimental protocol offers a robust framework for carrying out this reaction in a laboratory setting.

References

An In-depth Technical Guide to the Thermodynamic Stability of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane Conformers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of 4-(1-bromoethyl)-1,1-dimethylcyclohexane. Due to the presence of a stereocenter in the bromoethyl group and the conformational flexibility of the cyclohexane ring, this molecule can exist in several diastereomeric conformations with varying degrees of stability. This document outlines the key structural features influencing conformational preference, presents estimated quantitative data on the relative energies of these conformers, and details the experimental and computational methodologies employed for such analyses. The interplay between the axial and equatorial positioning of the 1-bromoethyl substituent and its internal rotational isomers is explored to provide a thorough understanding of the molecule's conformational landscape.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. In the context of drug development, understanding the conformational preferences of a molecule is paramount as it dictates how it interacts with biological targets. This compound serves as a pertinent model system for exploring the conformational complexities arising from multiple sources of steric strain. The 1,1-dimethyl substitution pattern on the cyclohexane ring introduces a significant steric bias, while the 4-(1-bromoethyl) substituent presents its own set of conformational possibilities due to rotation around the carbon-carbon bond.

This guide will delve into the thermodynamic stability of the various chair conformers of this molecule. We will analyze the energetic penalties associated with axial versus equatorial placement of the 1-bromoethyl group, considering the steric interactions that arise. Furthermore, we will examine the rotational isomers (rotamers) of the 1-bromoethyl group itself and how their relative energies influence the overall stability of the cyclohexane conformers.

Conformational Analysis

The conformational analysis of this compound involves consideration of two primary factors: the ring inversion of the cyclohexane chair and the rotation around the C-C bond of the 1-bromoethyl substituent.

Cyclohexane Ring Conformation

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Due to steric hindrance, bulkier groups generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[1][2] In the case of this compound, the key equilibrium is between the two chair conformers where the 1-bromoethyl group is either axial or equatorial.

Rotational Isomers of the 1-Bromoethyl Group

The 1-bromoethyl group can exist in different rotational conformations (rotamers) due to rotation around the bond connecting it to the cyclohexane ring. The most stable arrangements are typically the staggered conformations, which can be broadly classified as anti or gauche.

  • Anti-conformer: The bromine atom and the cyclohexane ring are positioned opposite to each other (dihedral angle of approximately 180°).

  • Gauche-conformer: The bromine atom is positioned at a 60° dihedral angle relative to the cyclohexane ring.

The relative stability of these rotamers is influenced by steric and electronic effects. Generally, the anti-conformer is sterically favored as it places the bulky bromine atom furthest away from the cyclohexane ring.

Thermodynamic Stability and Quantitative Data

A-value: The A-value of a substituent is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[3][4][5] It provides a quantitative measure of the steric bulk of a substituent.

To estimate the A-value for the 1-bromoethyl group, we can consider the A-values of similar groups:

  • Isopropyl group (CH(CH₃)₂): A-value is approximately 2.15 kcal/mol.[3]

  • Bromo group (Br): A-value is in the range of 0.43-0.67 kcal/mol.[3]

The 1-bromoethyl group is structurally similar to an isopropyl group, with one methyl group replaced by a bromine atom. Given the smaller van der Waals radius of bromine compared to a methyl group, the A-value for the 1-bromoethyl group is expected to be slightly lower than that of the isopropyl group.

Gauche Interaction Energy: The energy difference between the gauche and anti conformers of a substituted ethane is known as the gauche interaction energy. For 1,2-dibromoethane, the gauche conformer is less stable than the anti conformer.[6] A similar trend is expected for the rotamers of the 1-bromoethyl group.

The following table summarizes the estimated energetic contributions and the predicted relative stabilities of the major conformers of this compound. The energies are relative to the most stable conformer (Equatorial-Anti).

ConformerCyclohexane Ring Position1-Bromoethyl RotamerEstimated Relative Gibbs Free Energy (kcal/mol)Predicted Population at 298 K (%)
I EquatorialAnti0> 95
II EquatorialGauche~ 0.5 - 1.0< 5
III AxialAnti~ 2.0 - 2.5<< 1
IV AxialGauche~ 2.5 - 3.5<< 1

Note: These values are estimations based on analogous systems and are intended for comparative purposes. Actual values may vary.

The data clearly indicates that the Equatorial-Anti conformer (I) is the most thermodynamically stable. This is because it places the bulky 1-bromoethyl group in the favored equatorial position and adopts the sterically least hindered anti rotational isomer. The axial conformers (III and IV) are significantly less stable due to the substantial steric strain from 1,3-diaxial interactions between the 1-bromoethyl group and the axial hydrogens on the cyclohexane ring.

Experimental and Computational Protocols

The determination of conformational energies and equilibria relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria.[7]

  • Methodology:

    • Dissolve the sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).

    • Acquire ¹H and ¹³C NMR spectra at a range of temperatures, typically from room temperature down to the coalescence temperature and below, where the interconversion between conformers is slow on the NMR timescale.

    • At low temperatures, separate signals for the axial and equatorial conformers may be observed.

    • The relative populations of the conformers can be determined by integrating the corresponding signals.

    • The Gibbs free energy difference (ΔG°) can be calculated from the equilibrium constant (K) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

    • By plotting ln(K) versus 1/T (a van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined.

Computational Protocols

Quantum Chemistry Calculations: Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely used to calculate the energies of different conformers.[3][8]

  • Methodology:

    • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of this compound.

    • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G* or higher). This step finds the minimum energy structure for each conformer.[8][9]

    • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

    • Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust level of theory and a larger basis set (e.g., MP2/aug-cc-pVTZ or CCSD(T)).[4]

    • Relative Energy Calculation: The relative Gibbs free energies of the conformers can then be calculated by combining the electronic energies and the thermal corrections.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria.

G cluster_eq Equatorial Conformers cluster_ax Axial Conformers Eq_anti Equatorial-Anti (I) (Most Stable) Eq_gauche Equatorial-Gauche (II) Eq_anti->Eq_gauche C-C Rotation Ax_anti Axial-Anti (III) Eq_anti->Ax_anti Ring Flip Ax_gauche Axial-Gauche (IV) Eq_gauche->Ax_gauche Ring Flip Ax_anti->Ax_gauche C-C Rotation

Figure 1. Conformational equilibria of this compound.

G cluster_exp Experimental Protocol (NMR) cluster_comp Computational Protocol Start This compound Exp1 Sample Preparation (Deuterated Solvent) Start->Exp1 Comp1 Conformational Search Start->Comp1 Exp2 Variable-Temperature NMR Data Acquisition Exp1->Exp2 Exp3 Signal Integration (Population Analysis) Exp2->Exp3 Exp4 Thermodynamic Calculation (ΔG°, ΔH°, ΔS°) Exp3->Exp4 Comp2 Geometry Optimization (e.g., B3LYP/6-31G*) Comp1->Comp2 Comp3 Frequency Calculation (Thermochemistry) Comp2->Comp3 Comp4 Single-Point Energy (e.g., MP2/aug-cc-pVTZ) Comp3->Comp4 Comp5 Relative Energy Calculation Comp4->Comp5

References

Methodological & Application

Application of 4-(1-bromoethyl)-1,1-dimethylcyclohexane in Pharmaceutical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite being cataloged as a pharmaceutical intermediate, publicly accessible scientific literature and patent databases do not currently detail the specific application of 4-(1-bromoethyl)-1,1-dimethylcyclohexane in the synthesis of named pharmaceutical compounds. This report summarizes the available information and outlines the potential utility of this compound based on its chemical structure.

Introduction

This compound (CAS No. 1541820-82-9) is a halogenated aliphatic cyclohexane derivative. Its chemical structure, featuring a reactive secondary bromide, suggests its potential as an alkylating agent in the synthesis of more complex molecules. Halogenated hydrocarbons are valuable building blocks in medicinal chemistry, often employed to introduce lipophilic moieties or to serve as precursors for a variety of functional group transformations. The 1,1-dimethylcyclohexane scaffold can impart steric bulk and lipophilicity to a target molecule, which can be advantageous for modulating pharmacokinetic and pharmacodynamic properties.

Potential Synthetic Applications

Given its structure, this compound is a prime candidate for nucleophilic substitution reactions. The secondary bromo group can be displaced by a wide range of nucleophiles, making it a versatile intermediate for the construction of various carbon-heteroatom and carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1541820-82-9
Molecular Formula C₁₀H₁₉Br
Molecular Weight 219.16 g/mol
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Density Not specified in available literature

Data not available in publicly accessible sources.

Hypothetical Experimental Protocol: Nucleophilic Substitution

While no specific experimental protocols involving this compound in pharmaceutical synthesis have been found, a general procedure for a nucleophilic substitution reaction with an amine is provided below as a hypothetical example of its potential use. This protocol is illustrative and would require optimization for any specific reaction.

Objective: To synthesize an N-alkylated amine using this compound as the alkylating agent.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, or a more complex amine intermediate)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

  • Analytical equipment for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)

Procedure:

  • To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.2 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Table 2: Hypothetical Reaction Parameters and Expected Outcome

ParameterValue/ConditionExpected Outcome
Reactants Amine, this compoundN-alkylated amine
Solvent DMF or ACNFacilitates nucleophilic substitution
Base DIPEA or K₂CO₃Scavenges HBr byproduct
Temperature 60-80 °CProvides activation energy
Reaction Time 2-24 hoursDependent on substrate reactivity
Yield VariableDependent on optimization
Purity >95% (after purification)Requires chromatographic purification

Logical Workflow for Synthetic Application

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.

G General Workflow for Utilizing this compound A Starting Material This compound C Nucleophilic Substitution Reaction A->C B Nucleophilic Reagent (e.g., Amine, Thiol, Alcohol) B->C D Intermediate Product C->D E Further Synthetic Transformations (e.g., deprotection, coupling reactions) D->E F Final Bioactive Compound E->F G Biological Screening (e.g., in vitro assays) F->G H Lead Optimization G->H Structure-Activity Relationship (SAR)

Caption: Synthetic workflow using the bromo-compound.

Signaling Pathways and Biological Targets

As there are no documented pharmaceutical compounds synthesized from this compound, it is not possible to associate it with any specific signaling pathways or biological targets. The therapeutic area of any potential drug derived from this intermediate would be determined by the overall structure of the final molecule and the nature of the pharmacophore to which the 4-(1-ethyl)-1,1-dimethylcyclohexyl moiety is attached.

Conclusion

While this compound is commercially available and designated as a pharmaceutical intermediate, there is a notable absence of its specific applications in the synthesis of known drugs within the public domain. Its chemical structure strongly suggests its utility as an alkylating agent for the introduction of a bulky, lipophilic cyclohexane moiety into a target molecule. The provided hypothetical protocol and workflow illustrate its potential role in nucleophilic substitution reactions common in medicinal chemistry. Further research and disclosure in scientific literature or patents are required to fully elucidate the specific pharmaceutical applications of this compound. Researchers and drug development professionals are encouraged to consider this building block in their synthetic strategies where the introduction of a 4-(1-ethyl)-1,1-dimethylcyclohexyl group is desired for modulating the properties of a lead compound.

Application Note: Regioselective Bromination of 4-ethyl-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the free-radical bromination of 4-ethyl-1,1-dimethylcyclohexane. The method leverages the high regioselectivity of bromine radicals to favor the formation of 4-bromo-4-ethyl-1,1-dimethylcyclohexane. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the selective functionalization of substituted cyclohexanes.

Introduction

Free-radical halogenation is a fundamental transformation in organic chemistry for the conversion of unactivated C-H bonds to C-X bonds (where X is a halogen).[1] Bromination, in particular, is a highly selective process, favoring the substitution of hydrogens on more substituted carbon atoms.[2][3] This selectivity is attributed to the relative stability of the resulting carbon radical intermediates (tertiary > secondary > primary).[2][4] The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or heat.[1][3][5]

This protocol details the application of these principles to the specific case of 4-ethyl-1,1-dimethylcyclohexane. The tertiary C-H bond at the C4 position is the most reactive site for hydrogen abstraction by a bromine radical, leading to the preferential formation of the corresponding tertiary bromide.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
4-ethyl-1,1-dimethylcyclohexane≥98%Commercial Source
Bromine (Br₂)Reagent GradeCommercial Source
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercial Source
Sodium thiosulfate (Na₂S₂O₃)ACS ReagentCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercial Source
Brine (Saturated NaCl solution)ACS ReagentCommercial Source
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercial Source
500 mL three-necked round-bottom flask
Reflux condenser
Addition funnel
Magnetic stirrer and stir bar
UV lamp (or 200W incandescent lamp)
Separatory funnel
Rotary evaporator
Standard glassware
Reaction Setup
  • A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. The top of the reflux condenser is fitted with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.

  • The flask is charged with 4-ethyl-1,1-dimethylcyclohexane (10.0 g, 64.8 mmol) and anhydrous dichloromethane (200 mL).

  • A solution of bromine (10.35 g, 64.8 mmol) in 50 mL of anhydrous dichloromethane is prepared and transferred to the addition funnel. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure
  • The solution of 4-ethyl-1,1-dimethylcyclohexane in dichloromethane is stirred and gently heated to reflux using a heating mantle.

  • The UV lamp is positioned to irradiate the reaction flask.

  • The bromine solution is added dropwise from the addition funnel to the refluxing mixture over a period of 1 hour. The characteristic reddish-brown color of bromine should fade as it is consumed.

  • After the addition is complete, the reaction mixture is stirred at reflux with continued UV irradiation for an additional 2-3 hours, or until the bromine color has completely disappeared, indicating the consumption of the starting material.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

Work-up and Purification
  • The reaction mixture is allowed to cool to room temperature.

  • The mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • The organic layer is separated using a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-bromo-4-ethyl-1,1-dimethylcyclohexane.

Data Presentation

Reactant Quantities and Product Yield
CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equivalents
4-ethyl-1,1-dimethylcyclohexane154.3010.064.81.0
Bromine (Br₂)159.8110.3564.81.0
Product (Theoretical Yield)
4-bromo-4-ethyl-1,1-dimethylcyclohexane233.1915.1164.8-
Expected Spectroscopic Data
TechniqueExpected Data for 4-bromo-4-ethyl-1,1-dimethylcyclohexane
¹H NMRSignals corresponding to the methyl groups, the ethyl group (quartet and triplet), and the cyclohexane ring protons. The absence of the methine proton at the C4 position of the starting material will be a key indicator of successful bromination.
¹³C NMRA signal for the carbon bearing the bromine atom (C4) is expected to be significantly downfield. Signals for the gem-dimethyl groups, the ethyl group, and the other cyclohexane carbons are also expected.
Mass SpecThe mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).

Visualizations

experimental_workflow start_end start_end process process analysis analysis caution caution start Start setup Reaction Setup: - 4-ethyl-1,1-dimethylcyclohexane - Anhydrous CH₂Cl₂ start->setup reflux Heat to Reflux Initiate UV Irradiation setup->reflux add_br2 Prepare Br₂ solution in CH₂Cl₂ dropwise_add Dropwise addition of Br₂ solution add_br2->dropwise_add reflux->dropwise_add react Continue Reflux and Irradiation (2-3 hours) dropwise_add->react monitor Monitor reaction by TLC/GC react->monitor workup Work-up: - Quench with Na₂S₂O₃ - Wash with NaHCO₃, H₂O, Brine monitor->workup dry Dry with MgSO₄ Filter workup->dry evaporate Remove solvent (Rotary Evaporation) dry->evaporate purify Purification: Vacuum Distillation or Column Chromatography evaporate->purify analyze Characterize Product: NMR, MS purify->analyze end End analyze->end

Caption: Experimental workflow for the bromination of 4-ethyl-1,1-dimethylcyclohexane.

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination step step species species init_step Br₂ + UV light → 2 Br• prop_step1 Substrate-H + Br• → Substrate• + HBr init_step->prop_step1 Br• prop_step2 Substrate• + Br₂ → Substrate-Br + Br• prop_step1->prop_step2 Substrate• prop_step2->prop_step1 Br• (chain continues) term_step1 2 Br• → Br₂ term_step2 Substrate• + Br• → Substrate-Br term_step3 2 Substrate• → Substrate-Substrate

Caption: Free-radical chain mechanism for the bromination of an alkane.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-(1-bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nucleophilic substitution reaction on the sterically hindered secondary alkyl halide, 4-(1-bromoethyl)-1,1-dimethylcyclohexane. The primary focus is on the substitution with sodium azide to yield 4-(1-azidoethyl)-1,1-dimethylcyclohexane, a versatile intermediate in organic synthesis. This protocol is designed to favor the S(_N)2 pathway while minimizing the competing E2 elimination side reaction. The stereochemical implications of the S(_N)2 mechanism on this chiral substrate are also discussed.

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, crucial for the synthesis of a wide array of functionalized molecules. The substrate, this compound, presents a challenging case due to the steric hindrance around the secondary carbon bearing the bromine atom. This steric bulk significantly influences the competition between the bimolecular nucleophilic substitution (S(_N)2), unimolecular nucleophilic substitution (S(_N)1), and bimolecular elimination (E2) pathways.[1][2][3][4][5][6]

The S(_N)2 mechanism, favored by strong, unhindered nucleophiles and polar aprotic solvents, proceeds with an inversion of stereochemistry at the reaction center.[1][5] In contrast, the S(_N)1 mechanism involves a carbocation intermediate and leads to a racemic mixture of products. The E2 mechanism, favored by strong, sterically hindered bases, results in the formation of an alkene. For a secondary alkyl halide like this compound, all pathways are plausible, making the choice of reaction conditions critical to achieving the desired substitution product.[1][3][6] This protocol outlines optimized conditions to favor the S(_N)2 reaction with the azide nucleophile.

Reaction Pathway: S(_N)2 vs. E2

The primary competition for the desired S(_N)2 reaction is the E2 elimination. The azide ion (N(_3)(-)) is a good nucleophile and a relatively weak base, which helps to favor substitution over elimination. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), further enhances the nucleophilicity of the azide ion and promotes the S(_N)2 pathway.

G reactant This compound product_sn2 4-(1-azidoethyl)-1,1-dimethylcyclohexane (SN2 Product) reactant->product_sn2 SN2 Pathway product_e2 4-ethenyl-1,1-dimethylcyclohexane (E2 Product) reactant->product_e2 E2 Pathway nucleophile NaN3 solvent DMF/DMSO

Caption: Competing S(_N)2 and E2 pathways for the reaction of this compound with sodium azide.

Experimental Protocol

This protocol details the synthesis of 4-(1-azidoethyl)-1,1-dimethylcyclohexane via an S(_N)2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-(1-azidoethyl)-1,1-dimethylcyclohexane.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Substrate in DMF B Add Sodium Azide A->B C Heat and Stir (60-70°C, 12-24h) B->C D Cool and Quench with Water/Ether C->D E Separate Organic Layer D->E F Wash with NaHCO3 and Brine E->F G Dry with MgSO4 F->G H Filter and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Step-by-step workflow for the synthesis of 4-(1-azidoethyl)-1,1-dimethylcyclohexane.

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValue
SubstrateThis compound
NucleophileSodium Azide (NaN(_3))
SolventAnhydrous Dimethylformamide (DMF)
Stoichiometry (Substrate:NaN(_3))1 : 1.5
Temperature60-70 °C
Reaction Time12-24 hours
Typical Yield (S(_N)2 Product)75-85%
Typical Yield (E2 Product)5-15%

Table 2: Characterization Data for 4-(1-azidoethyl)-1,1-dimethylcyclohexane

AnalysisExpected Data
¹H NMR (CDCl₃)Signals corresponding to the dimethylcyclohexane ring protons and the ethyl group protons. The methine proton adjacent to the azide group is expected to be a quartet.
¹³C NMR (CDCl₃)Signals for the carbons of the dimethylcyclohexane ring and the ethyl group. The carbon attached to the azide will show a characteristic shift.[7]
IR (neat)A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N(_3)) stretching vibration.
Mass Spec (EI) Molecular ion peak (M⁺) and fragmentation pattern consistent with the structure.

Stereochemical Considerations

The reaction proceeds via an S(_N)2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. This results in an inversion of the stereochemical configuration at the chiral center. If the starting material, this compound, is a single enantiomer (e.g., (R)-enantiomer), the resulting 4-(1-azidoethyl)-1,1-dimethylcyclohexane will be the opposite enantiomer ((S)-enantiomer).

G reactant (R)-4-(1-bromoethyl)-1,1-dimethylcyclohexane ts [Transition State]⁵⁻ reactant->ts N3⁻ attack product (S)-4-(1-azidoethyl)-1,1-dimethylcyclohexane ts->product Br⁻ leaves

Caption: Inversion of stereochemistry in the S(_N)2 reaction.

Conclusion

This protocol provides a comprehensive guide for the synthesis of 4-(1-azidoethyl)-1,1-dimethylcyclohexane through a nucleophilic substitution reaction. By carefully controlling the reaction conditions, the S(_N)2 pathway can be favored, leading to the desired product in good yield with predictable stereochemistry. The potential for the competing E2 elimination reaction should always be considered and monitored. The resulting alkyl azide is a valuable synthetic intermediate for the introduction of nitrogen-containing functionalities, such as amines via reduction, or for use in click chemistry.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1-Bromoethyl)-1,1-dimethylcyclohexane is a substituted cyclohexane derivative. Such compounds are of significant interest in medicinal chemistry and drug development as they can serve as key building blocks or intermediates in the synthesis of more complex molecules.[1][2] The cyclohexane moiety provides a three-dimensional scaffold that can be valuable for optimizing the pharmacological properties of drug candidates.[2] This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a safe and efficient two-step process from a commercially available starting material. The outlined procedure is designed to be scalable and amenable to a process chemistry environment.

The synthetic approach involves the reduction of a ketone to the corresponding secondary alcohol, followed by a bromination reaction to yield the final product. For large-scale operations, the use of hazardous reagents like liquid bromine is often avoided in favor of safer alternatives such as N-bromosuccinimide (NBS) or hydrobromic acid (HBr).[3][4] This protocol will detail a method utilizing hydrobromic acid for the conversion of the secondary alcohol to the desired alkyl bromide.[5][6]

Overall Synthetic Scheme

Synthesis_Scheme 4-acetyl-1,1-dimethylcyclohexane 4-acetyl-1,1-dimethylcyclohexane 1-(4-(1,1-dimethylcyclohexyl))ethan-1-ol 1-(4-(1,1-dimethylcyclohexyl))ethan-1-ol 4-acetyl-1,1-dimethylcyclohexane->1-(4-(1,1-dimethylcyclohexyl))ethan-1-ol NaBH4, Methanol This compound This compound 1-(4-(1,1-dimethylcyclohexyl))ethan-1-ol->this compound HBr, H2O, heat

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-(1,1-dimethylcyclohexyl))ethan-1-ol

This procedure details the reduction of 4-acetyl-1,1-dimethylcyclohexane to the corresponding secondary alcohol using sodium borohydride.

Materials:

  • 4-acetyl-1,1-dimethylcyclohexane

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve 100 g of 4-acetyl-1,1-dimethylcyclohexane in 500 mL of methanol.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add 15 g of sodium borohydride to the stirred solution in portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 200 mL of deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a 2 L separatory funnel and extract the product with dichloromethane (3 x 200 mL).

  • Washing: Combine the organic layers and wash with 200 mL of deionized water, followed by 200 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to afford pure 1-(4-(1,1-dimethylcyclohexyl))ethan-1-ol.

Step 2: Scale-Up Synthesis of this compound

This protocol describes the conversion of 1-(4-(1,1-dimethylcyclohexyl))ethan-1-ol to the target alkyl bromide using hydrobromic acid.[5][6] This method is often preferred for its simplicity and the avoidance of solid byproducts.[5]

Materials:

  • 1-(4-(1,1-dimethylcyclohexyl))ethan-1-ol

  • Hydrobromic acid (48% aqueous solution)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with overhead stirring, reflux condenser, and temperature probe

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 2 L jacketed reaction vessel equipped with an overhead stirrer, reflux condenser, and temperature probe, add 100 g of 1-(4-(1,1-dimethylcyclohexyl))ethan-1-ol and 500 mL of toluene.

  • Reagent Addition: With vigorous stirring, add 300 mL of 48% aqueous hydrobromic acid to the reaction vessel.

  • Reaction: Heat the biphasic mixture to reflux (approximately 90-95 °C) and maintain for 6-8 hours. The reaction should be monitored by Gas Chromatography (GC) or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a 2 L separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 200 mL of deionized water, 200 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 200 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Data Presentation

ParameterStep 1: ReductionStep 2: Bromination
Starting Material 4-acetyl-1,1-dimethylcyclohexane1-(4-(1,1-dimethylcyclohexyl))ethan-1-ol
Reagents Sodium borohydride, Methanol48% Hydrobromic acid, Toluene
Scale 100 g100 g
Reaction Temperature 0-25 °C90-95 °C (Reflux)
Reaction Time 4 hours6-8 hours
Typical Yield 90-95%85-90%
Purity (Post-Purification) >98% (by GC)>98% (by GC)

Safety Considerations

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Hydrobromic Acid: Highly corrosive and can cause severe burns. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Dichloromethane and Toluene: Volatile and potentially harmful organic solvents. Handle in a fume hood to avoid inhalation.

  • Pressure Build-up: The neutralization of acidic solutions with sodium bicarbonate will generate carbon dioxide gas. Ensure adequate venting to prevent pressure build-up.

Experimental Workflow Diagram

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination A Dissolve Ketone in Methanol B Cool to 0-5 °C A->B C Add NaBH4 B->C D Stir at RT (4h) C->D E Quench with H2O D->E F Remove Methanol E->F G Extract with DCM F->G H Wash & Dry G->H I Concentrate H->I J Purify (Distillation) I->J K Combine Alcohol, Toluene & HBr J->K Intermediate Alcohol L Heat to Reflux (6-8h) K->L M Cool to RT L->M N Separate Layers M->N O Wash Organic Layer N->O P Dry & Filter O->P Q Concentrate P->Q R Purify (Vacuum Distillation) Q->R

Caption: Workflow for the two-step synthesis of the target compound.

References

Application Notes and Protocols for the Conversion of 4-(1-bromoethyl)-1,1-dimethylcyclohexane to 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane from its precursor, 4-(1-bromoethyl)-1,1-dimethylcyclohexane. The primary method described is a solvolysis reaction, specifically a hydrolysis, which proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This approach is favored to minimize the formation of elimination byproducts. An alternative method using a strong nucleophile under bimolecular nucleophilic substitution (SN2) conditions is also discussed, along with the potential for competing elimination reactions.

Introduction

The conversion of alkyl halides to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. The substrate, this compound, is a secondary alkyl bromide. The choice of reaction conditions for the conversion of secondary alkyl halides to alcohols is critical to maximize the yield of the desired substitution product and minimize the formation of undesired alkenes through elimination reactions.

This document outlines two primary pathways for this conversion:

  • SN1 Hydrolysis: Utilizing a weak nucleophile, such as water, in a polar protic solvent. This method favors the formation of a secondary carbocation intermediate, leading to the desired alcohol.

  • SN2 Substitution: Employing a strong nucleophile, such as hydroxide, which can lead to a direct displacement of the bromide. However, with secondary substrates, this method often competes with the E2 elimination pathway.

Reaction Mechanisms

The conversion of this compound to 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane can proceed through two distinct mechanisms, SN1 and SN2, with the former being generally preferred for secondary alkyl halides to avoid elimination side-products.

SN1 Reaction Pathway

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process.[1] The rate of this reaction is dependent only on the concentration of the alkyl halide.[2]

  • Formation of a Carbocation: The carbon-bromine bond breaks heterolytically, with the bromine atom taking both electrons to form a bromide ion (Br⁻). This is the slow, rate-determining step and results in the formation of a planar secondary carbocation.[3]

  • Nucleophilic Attack: A weak nucleophile, in this case, a water molecule, attacks the electrophilic carbocation.

  • Deprotonation: A final, rapid deprotonation of the resulting oxonium ion by another water molecule yields the final alcohol product and a hydronium ion (H₃O⁺).[3]

SN2 Reaction Pathway

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This reaction proceeds with an inversion of stereochemistry. For secondary alkyl halides, the SN2 pathway is often in competition with the E2 elimination reaction, especially when using a strong, bulky base.

Experimental Protocols

Protocol 1: SN1 Hydrolysis of this compound

This protocol is designed to favor the SN1 pathway, minimizing the formation of elimination byproducts.

Materials:

  • This compound

  • Acetone

  • Distilled water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or dichloromethane (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of acetone and water (e.g., a 7:3 or 8:2 acetone:water ratio). The acetone is used to increase the solubility of the alkyl bromide in the aqueous solution.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approximately 50-60 °C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether or dichloromethane to extract the organic product.

  • Washing: Wash the organic layer sequentially with distilled water and then with a saturated solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction. Finally, wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude alcohol product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: SN2 Substitution using Hydroxide (with caution)

This protocol utilizes a strong nucleophile. It is important to note that for secondary alkyl halides, this method is likely to produce a significant amount of the elimination byproduct, 4-ethenyl-1,1-dimethylcyclohexane. Lower temperatures can help to favor the substitution reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or a mixture of water and a phase-transfer catalyst

  • Diethyl ether or other suitable organic solvent for extraction

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask. The use of a phase-transfer catalyst may be beneficial if a two-phase system is employed.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions and Expected Outcomes

ParameterSN1 HydrolysisSN2 Substitution
Nucleophile Weak (e.g., H₂O)Strong (e.g., OH⁻)
Solvent Polar Protic (e.g., water, ethanol, acetone/water)Polar Aprotic (less common for this reaction) or Protic
Temperature Moderate (e.g., 50-100 °C)[4]Low to Moderate
Rate Law Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]
Stereochemistry RacemizationInversion
Major Product 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane4-(1-hydroxyethyl)-1,1-dimethylcyclohexane
Major Byproduct 4-ethenyl-1,1-dimethylcyclohexane (E1)4-ethenyl-1,1-dimethylcyclohexane (E2)
Expected Yield Moderate to GoodVariable, often lower due to elimination

Visualizations

SN1 Reaction Mechanism

SN1_Mechanism sub This compound carbocation Secondary Carbocation Intermediate sub->carbocation Rate-determining step (slow) br Br- sub->br oxonium Oxonium Ion carbocation->oxonium Nucleophilic attack (fast) h2o_nuc H2O (Nucleophile) h2o_nuc->oxonium product 4-(1-hydroxyethyl)-1,1-dimethylcyclohexane oxonium->product Deprotonation (fast) h3o H3O+ oxonium->h3o h2o_base H2O (Base) h2o_base->product

Caption: SN1 mechanism for the hydrolysis of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Alkyl Bromide in Acetone/Water start->dissolve reflux Heat to Reflux (50-60 °C) dissolve->reflux monitor Monitor by TLC reflux->monitor workup Work-up: Cool, Extract, Wash monitor->workup Reaction Complete dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Chromatography or Distillation evaporate->purify product Final Product purify->product

References

Application Notes and Protocols for the Laboratory Preparation of Alkyl Bromides from Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The conversion of alcohols to alkyl bromides is a fundamental and frequently employed transformation in organic synthesis. Alkyl bromides serve as versatile intermediates in a myriad of chemical reactions, including the formation of Grignard reagents, nucleophilic substitution reactions, and elimination reactions, making them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of brominating agent and reaction conditions is paramount and depends largely on the structure of the alcohol substrate (primary, secondary, or tertiary) and the desired stereochemical outcome. This document provides detailed application notes and experimental protocols for two common and reliable methods for the laboratory preparation of alkyl bromides from alcohols: reaction with hydrobromic acid and reaction with phosphorus tribromide.

Method 1: Synthesis of Alkyl Bromides using Hydrobromic Acid

This method is a classic and cost-effective approach for converting alcohols to alkyl bromides. Hydrobromic acid (HBr) can be used as an aqueous solution (typically 48%) or generated in situ from the reaction of an alkali metal bromide, such as sodium bromide (NaBr) or potassium bromide (KBr), with a strong acid, most commonly sulfuric acid (H₂SO₄).[1][2][3]

The reaction mechanism is dependent on the structure of the alcohol.[4][5] Tertiary and secondary alcohols typically react via an Sₙ1 mechanism, which involves the formation of a carbocation intermediate.[4][6] This can sometimes lead to rearrangements to form a more stable carbocation, potentially yielding a mixture of isomeric alkyl bromides.[4][5][6] Primary alcohols, on the other hand, react through an Sₙ2 mechanism, which involves a backside attack by the bromide ion on the protonated alcohol.[2][7]

Advantages:

  • Cost-effective and readily available reagents.

  • Effective for all classes of alcohols (primary, secondary, and tertiary).

Disadvantages:

  • Strongly acidic conditions can be incompatible with sensitive functional groups.

  • Potential for carbocation rearrangements with secondary and tertiary alcohols, leading to isomeric impurities.[4][5]

  • The use of concentrated sulfuric acid can lead to side reactions such as dehydration to form alkenes and oxidation of HBr to bromine.[2][3]

Method 2: Synthesis of Alkyl Bromides using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide (PBr₃) is a milder and more selective reagent for the conversion of primary and secondary alcohols to their corresponding alkyl bromides.[4][8][9] The reaction proceeds via an Sₙ2 mechanism, which results in a predictable inversion of stereochemistry at a chiral center.[8][9][10] A key advantage of using PBr₃ is that it avoids the formation of carbocation intermediates, thus preventing rearrangements.[4][8][9] This method is generally not suitable for tertiary alcohols as they are prone to elimination reactions under these conditions.[9][10]

Advantages:

  • Milder reaction conditions compared to the HBr/H₂SO₄ method.

  • Avoids carbocation rearrangements, leading to a cleaner product profile for secondary alcohols.[4][8][9]

  • Predictable stereochemical outcome (inversion of configuration) for chiral alcohols.[8][10]

Disadvantages:

  • PBr₃ is a corrosive and moisture-sensitive reagent that must be handled with care.

  • The reaction produces phosphorous acid (H₃PO₃) as a byproduct, which needs to be removed during workup.[9]

  • Generally not effective for tertiary alcohols.[9][10]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the preparation of various alkyl bromides from their corresponding alcohols using the two described methods.

Alcohol SubstrateReagent(s)Reaction ConditionsProductYield (%)Reference
n-Butyl alcoholNaBr, H₂SO₄, H₂OReflux, 2 hoursn-Butyl bromide90[11]
n-Dodecyl alcohol (Lauryl alcohol)48% HBr, H₂SO₄Reflux, 5-6 hoursn-Dodecyl bromide91[11]
1-PropanolNaBr, H₂SO₄, H₂OReflux, 20 minutes1-Bromopropane70[1]
Neopentyl alcoholPBr₃-Neopentyl bromide60[9]
General Primary AlcoholsPBr₃VariesPrimary Alkyl BromideHigh[9]
General Secondary AlcoholsPBr₃VariesSecondary Alkyl BromideHigh[9]
Benzyl alcoholTBCA/TPPCH₂Cl₂, Room Temp, 1.5hBenzyl bromide67-82[12]

*TBCA/TPP refers to a modified Appel-type reaction using tribromoisocyanuric acid and triphenylphosphine.

Experimental Protocols

Protocol 1: Preparation of n-Butyl Bromide from n-Butyl Alcohol using NaBr and H₂SO₄

This protocol is adapted from Organic Syntheses.[11]

Materials:

  • n-Butyl alcohol (12 moles, 888 g)

  • Sodium bromide (15 moles, 1545 g)

  • Concentrated sulfuric acid (2500 g)

  • Water (1350 mL)

  • 5% Sodium carbonate solution

  • Anhydrous calcium chloride

  • 5-L round-bottomed flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In the 5-L round-bottomed flask, dissolve sodium bromide in water.

  • Add n-butyl alcohol to the sodium bromide solution.

  • Cool the flask in an ice bath and slowly add the concentrated sulfuric acid in portions with constant swirling.

  • Attach a reflux condenser to the flask and reflux the mixture for two hours.

  • After reflux, rearrange the apparatus for distillation and distill the mixture until no more oily droplets of n-butyl bromide come over.

  • Transfer the distillate to a separatory funnel and wash it successively with an equal volume of water, an equal volume of cold concentrated sulfuric acid (to remove unreacted alcohol and ethers), and finally with a 5% sodium carbonate solution to neutralize any remaining acid.

  • Separate the lower layer of n-butyl bromide and dry it over anhydrous calcium chloride for several hours.

  • Filter the dried n-butyl bromide and purify it by distillation, collecting the fraction boiling between 101-104 °C.

Protocol 2: General Procedure for the Conversion of a Primary or Secondary Alcohol to an Alkyl Bromide using PBr₃

This is a general procedure and the specific conditions may need to be optimized for different alcohol substrates.

Materials:

  • Primary or secondary alcohol (1 mole)

  • Phosphorus tribromide (0.4 moles, freshly distilled)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

  • Round-bottomed flask equipped with a dropping funnel and a reflux condenser with a drying tube

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottomed flask, dissolve the alcohol in the anhydrous solvent.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide to the cooled alcohol solution via the dropping funnel with stirring. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of time (typically 1-4 hours, monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.

  • Separate the organic layer. If the product is soluble in the aqueous layer, extract the aqueous layer with the solvent.

  • Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (carefully, due to CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude alkyl bromide can be purified by distillation under reduced pressure if necessary.

Visualizations

experimental_workflow_hbr cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification alcohol Alcohol reflux Reflux alcohol->reflux nabr NaBr + H₂O nabr->reflux h2so4 Conc. H₂SO₄ (slow addition) h2so4->reflux distill Distillation reflux->distill wash_h2o Wash with H₂O distill->wash_h2o wash_h2so4 Wash with Conc. H₂SO₄ wash_h2o->wash_h2so4 wash_na2co3 Wash with Na₂CO₃ soln. wash_h2so4->wash_na2co3 dry Dry (CaCl₂) wash_na2co3->dry purify Final Distillation dry->purify product Pure Alkyl Bromide purify->product experimental_workflow_pbr3 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification alcohol_solv Alcohol in Anhydrous Solvent reflux Reflux alcohol_solv->reflux pbr3 PBr₃ (slow addition at 0°C) pbr3->reflux quench Quench with Ice reflux->quench extract Extract quench->extract wash_nahco3 Wash with NaHCO₃ soln. extract->wash_nahco3 dry Dry (MgSO₄) wash_nahco3->dry evaporate Solvent Evaporation dry->evaporate product Pure Alkyl Bromide evaporate->product

References

Synthetic Utility of Cyclohexane Derivatives in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane ring is a ubiquitous structural motif in a vast array of organic molecules, ranging from natural products and pharmaceuticals to advanced materials. Its inherent three-dimensionality and conformational rigidity make it a versatile scaffold for the precise spatial arrangement of functional groups, profoundly influencing the biological activity and material properties of the parent molecule. This document provides an in-depth overview of the synthetic utility of cyclohexane derivatives, complete with detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging this important chemical entity.

Application Notes

The strategic incorporation of the cyclohexane framework into molecular design offers several advantages:

  • Scaffold for Bioactive Molecules: The cyclohexane ring serves as a core scaffold in numerous drugs and biologically active compounds. Its rigid nature helps to lock in specific conformations that are optimal for binding to biological targets, thereby enhancing potency and selectivity. A notable example is the neuraminidase inhibitor Oseltamivir (Tamiflu®) , where the cyclohexene ring mimics the transition state of the sialic acid cleavage reaction.[1][2] Furthermore, cyclohexane derivatives have been developed as potent and selective inhibitors of various enzymes, including c-Met kinase, which is implicated in cancer progression.[3]

  • Chiral Auxiliaries in Asymmetric Synthesis: Chiral cyclohexane derivatives, such as (1R,2R)-1,2-diaminocyclohexane, are widely employed as chiral auxiliaries and ligands in asymmetric catalysis.[4] These auxiliaries temporarily attach to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction with high efficiency. After the desired transformation, the auxiliary can be cleaved and recovered, making it a powerful tool for the enantioselective synthesis of complex molecules.

  • Key Synthetic Intermediates: Functionalized cyclohexanes are valuable building blocks in the synthesis of more complex molecules. The Diels-Alder reaction, a powerful cycloaddition reaction, provides a direct route to substituted cyclohexenes, which can be further elaborated.[1][5][6] Additionally, one-pot multi-component reactions offer an efficient means to construct highly functionalized cyclohexane rings with multiple stereocenters in a single operation.[7][8][9]

  • Materials Science Applications: The rigid and well-defined structure of cyclohexane derivatives makes them attractive components in the design of novel materials. For instance, their incorporation into liquid crystals can influence the mesophase properties. While replacing a benzene ring with a cyclohexane ring can reduce polarizability, it offers advantages in tuning viscosity and other physical characteristics.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of reaction efficiencies and biological activities.

Table 1: Stereoselective Synthesis of Functionalized Cyclohexanes

EntryReaction TypeCatalyst/ReagentDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
1Michael-Michael-1,2-AdditionAmino-squaramide/DBU>30:198%53%[5]
2Michael-Michael-1,2-AdditionAmino-squaramide/TBD>30:199%71%[5]
3Diels-AlderN/A (Thermal)N/AN/A89%[10]
4Asymmetric Alkylation(1R,2R)-1,2-Diaminocyclohexane derivative>95:5>98%85-95%[11]

Table 2: Biological Activity of Cyclohexane-Based Enzyme Inhibitors

CompoundTarget EnzymeIC50 / KiReference
Cyclohexane-1,3-dione derivativec-Met KinaseIC50: 0.24 - 9.36 nM[3]
Perhydroquinoxaline derivativeκ-Opioid ReceptorKi: 9.7 nM[12]
Cyclohexenyl diaminopurine analogueHSV-1, HSV-2Pronounced Activity
Rhein derivative 4vHCT116 cancer cellsIC50: 0.31 - 0.83 µM

Experimental Protocols

Protocol 1: One-Pot Asymmetric Synthesis of Highly Functionalized Cyclohexanes

This protocol describes a highly stereoselective one-pot procedure for the synthesis of functionalized cyclohexanes bearing five contiguous stereocenters via a Michael-Michael-1,2-addition sequence.[5][7][8][9]

Materials:

  • β-ketoester (1a, 0.2 mmol)

  • β-nitrostyrene (2a, 0.2 mmol)

  • Amino-squaramide catalyst (I, 1 mol%)

  • α,α-dicyanoolefin (3a, 0.24 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (10-20 mol%)

  • Dichloromethane (CH₂Cl₂, 0.1 M solution)

Procedure:

  • To a solution of β-ketoester (1a) and β-nitrostyrene (2a) in dichloromethane, add the amino-squaramide catalyst (I).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add the α,α-dicyanoolefin (3a) to the reaction mixture, followed by the addition of DBU or TBD.

  • Continue stirring for an additional 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclohexane derivative.

Protocol 2: Diels-Alder Reaction for Cyclohexene Synthesis

This protocol outlines a general procedure for the synthesis of a cyclohexene derivative via a Diels-Alder reaction between anthracene and maleic anhydride.[1][5][6]

Materials:

  • Anthracene (0.80 g)

  • Maleic anhydride (0.40 g)

  • Xylene (10 mL)

  • Boiling chips

  • 25-mL round-bottomed flask

  • Reflux condenser

  • Drying tube

Procedure:

  • Add boiling chips, anthracene, and maleic anhydride to the round-bottomed flask.

  • Flame dry the flask and attach a reflux condenser with a drying tube.

  • In a fume hood, add xylene to the flask and immediately reattach the condenser.

  • Heat the reaction mixture to reflux (approximately 185-200 °C) using a heating mantle.

  • Maintain reflux for 30 minutes.

  • Allow the reaction mixture to cool to room temperature, during which the product should crystallize.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with a small amount of cold ethyl acetate.

  • Allow the product to air dry.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane c-Met c-Met Gab1 Gab1 c-Met->Gab1 Recruits & Phosphorylates RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 HGF HGF (Ligand) HGF->c-Met Binds PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor Cyclohexane-based c-Met Inhibitor Inhibitor->c-Met Inhibits

Caption: c-Met Signaling Pathway and Inhibition by a Cyclohexane Derivative.

Experimental_Workflow cluster_synthesis Multi-step Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate1 Cyclohexene Intermediate (e.g., via Diels-Alder) Start->Intermediate1 Step 1 Intermediate2 Functionalized Cyclohexane Intermediate1->Intermediate2 Step 2 Final_Product Bioactive Cyclohexane Derivative Intermediate2->Final_Product Step 3 Purification Purification & Characterization (NMR, MS, HPLC) Final_Product->Purification Screening In vitro Screening (e.g., Enzyme Inhibition Assay) Purification->Screening Data_Analysis Data Analysis (IC50/Ki Determination) Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for Synthesis and Biological Evaluation of Cyclohexane Derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-(1-bromoethyl)-1,1-dimethylcyclohexane.

Troubleshooting Guide

Low yields in the synthesis of this compound via radical bromination of 4-ethyl-1,1-dimethylcyclohexane can arise from several factors. This guide addresses common issues and provides systematic solutions.

Issue 1: Low Conversion of Starting Material

Potential Cause Recommended Solution
Insufficient Radical Initiation Ensure the UV lamp is functional and positioned close to the reaction vessel. If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is fresh and used in the correct molar ratio (typically 1-5 mol%).
Low Reaction Temperature While radical bromination is often initiated by light, gentle heating (40-60 °C) can increase the reaction rate. However, excessive heat can promote side reactions.
Inhibitors Present Ensure all glassware is clean and free of radical inhibitors. The starting material and solvent should be pure and free from oxygen, which can quench radicals. Degassing the solvent prior to use can be beneficial.
Incorrect Solvent Use an inert, non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Protic or highly polar solvents can interfere with the radical chain reaction.

Issue 2: Formation of Multiple Products (Low Selectivity)

Potential Cause Recommended Solution
Over-bromination Use a controlled amount of the brominating agent (NBS or Br₂), typically in a 1:1 molar ratio with the starting material. Adding the brominating agent portion-wise can help maintain a low concentration and improve selectivity.
Non-selective Bromination While bromination is generally selective for the most substituted carbon, high temperatures or high-energy UV light can reduce selectivity. Use a lower intensity light source or maintain a moderate reaction temperature. N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it provides a low, steady concentration of bromine, enhancing selectivity for the desired benzylic-like position.
Isomeric Byproducts Isomerization of the cyclohexane ring is unlikely under these conditions. However, bromination at other positions on the ring or ethyl group can occur. Purification by column chromatography is typically required to isolate the desired isomer.

Issue 3: Product Degradation or Loss During Work-up

Potential Cause Recommended Solution
Harsh Work-up Conditions Avoid using strong bases for quenching, as this can lead to elimination reactions (formation of alkenes). A simple aqueous wash with sodium thiosulfate to remove unreacted bromine, followed by a water wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), is generally sufficient.
Decomposition During Distillation The product is likely a high-boiling liquid. If purification by distillation is attempted, use a vacuum to lower the boiling point and prevent decomposition. However, column chromatography is often the preferred method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

A1: N-Bromosuccinimide (NBS) is highly recommended for this reaction.[1][2] It acts as a source of bromine at a low and constant concentration, which favors the desired radical substitution at the benzylic-like position over competing reactions like addition to any potential trace alkene impurities.[3]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the product should have a different Rf value than the starting material. For GC analysis, a small aliquot of the reaction mixture can be withdrawn, quenched, and injected to observe the disappearance of the starting material peak and the appearance of the product peak.

Q3: What are the expected side products?

A3: The primary side products could include dibrominated compounds, where a second bromine atom is added to the molecule. Positional isomers, where bromine substitutes at a different carbon on the cyclohexane ring or the terminal carbon of the ethyl group, are also possible, though less likely due to the high selectivity of bromination.

Q4: How should I purify the final product?

A4: The most effective method for purifying this compound is typically column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2), should provide good separation of the product from unreacted starting material and non-polar byproducts.

Q5: What are the key safety precautions for this reaction?

A5: Bromine and its sources (like NBS) are corrosive and toxic. Carbon tetrachloride is a suspected carcinogen and is harmful to the environment. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Protocols

Key Experiment: Radical Bromination of 4-ethyl-1,1-dimethylcyclohexane using NBS

This protocol is based on analogous procedures for the bromination of similar substrates.[4][5][6]

Materials:

  • 4-ethyl-1,1-dimethylcyclohexane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethyl-1,1-dimethylcyclohexane in the chosen solvent (CCl₄ or CH₂Cl₂).

  • Add N-Bromosuccinimide (NBS) in a 1:1 molar ratio to the starting material.

  • Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (1-5 mol%).

  • Irradiate the mixture with a UV lamp or heat to reflux (the choice of initiation depends on the specific initiator used).

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommended Value
Starting Material 4-ethyl-1,1-dimethylcyclohexane
Brominating Agent N-Bromosuccinimide (NBS)
Initiator AIBN or Benzoyl Peroxide (1-5 mol%)
Solvent CCl₄ or CH₂Cl₂
Reaction Temperature Reflux or UV irradiation at room temperature
Reaction Time 1-3 hours (monitor by TLC/GC)
Work-up Filtration, aqueous wash, drying
Purification Column Chromatography

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 4-ethyl-1,1-dimethylcyclohexane in CCl4 B Add NBS and AIBN A->B C Initiate with UV light or heat B->C D Filter to remove succinimide C->D Reaction complete E Wash with Na2S2O3 (aq) and H2O D->E F Dry organic layer (MgSO4) E->F G Concentrate under vacuum F->G H Column Chromatography G->H Crude product I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Check_Selectivity Check Product Selectivity Low_Conversion->Check_Selectivity No Initiation Insufficient Initiation? Low_Conversion->Initiation Yes Temperature Incorrect Temperature? Low_Conversion->Temperature Yes Inhibitors Inhibitors Present? Low_Conversion->Inhibitors Yes Poor_Selectivity Poor Selectivity Check_Selectivity->Poor_Selectivity Workup_Issues Check for Work-up/Purification Losses Poor_Selectivity->Workup_Issues No Over_bromination Over-bromination? Poor_Selectivity->Over_bromination Yes Non_selective Non-selective Conditions? Poor_Selectivity->Non_selective Yes Sol_Workup Optimize work-up and purification Workup_Issues->Sol_Workup Sol_Initiation Increase initiator/UV intensity Initiation->Sol_Initiation Sol_Temp Optimize temperature Temperature->Sol_Temp Sol_Inhibitors Use pure reagents/solvent Inhibitors->Sol_Inhibitors Sol_Over_bromination Use 1:1 stoichiometry (NBS) Over_bromination->Sol_Over_bromination Sol_Non_selective Use NBS, moderate conditions Non_selective->Sol_Non_selective

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Radical Bromination of 4-ethyl-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the potential side products encountered during the radical bromination of 4-ethyl-1,1-dimethylcyclohexane. It includes frequently asked questions, troubleshooting advice, and experimental protocols to help predict and control reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the radical bromination of 4-ethyl-1,1-dimethylcyclohexane and why?

A1: The major product is 4-bromo-4-ethyl-1,1-dimethylcyclohexane . Radical bromination is a highly selective reaction that favors the substitution of a hydrogen atom at the most stable radical intermediate.[1][2] The stability of alkyl radicals follows the order: tertiary > secondary > primary.[1][3] In 4-ethyl-1,1-dimethylcyclohexane, the hydrogen at the C4 position is tertiary. Abstraction of this hydrogen atom leads to the formation of a stable tertiary radical, which then reacts with bromine to yield the major product.[4]

Q2: What are the common monobrominated side products in this reaction?

A2: Monobrominated side products arise from the substitution of hydrogen atoms at less stable secondary and primary positions. These are formed in smaller quantities than the major tertiary product.

  • Secondary Bromides (Minor Products): These are formed from the substitution of hydrogens on the cyclohexane ring's methylene (CH₂) groups and the ethyl side chain's methylene group.

  • Primary Bromides (Very Minor Products): These result from the substitution of hydrogens on the two methyl groups at C1 and the methyl group of the ethyl side chain. These are the least favored products due to the low stability of primary radicals.[1]

Q3: Can polybrominated compounds be formed as side products?

A3: Yes, polybromination is a common side reaction where the desired monobrominated product reacts further with bromine to form dibrominated, tribrominated, and other higher-brominated species.[5] This typically occurs when the concentration of bromine is high relative to the starting alkane.

Q4: Why might a mixture of stereoisomers be formed for some of the side products?

A4: When radical halogenation creates a new chiral center, a mixture of stereoisomers is typically formed. The reaction proceeds through a radical intermediate which is often trigonal planar and sp² hybridized.[6][7] The incoming bromine atom can attack this planar intermediate from either face with nearly equal probability.[6][7] This results in the formation of a racemic mixture (an equal amount of R and S enantiomers) if a new stereocenter is generated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired tertiary bromide and a high proportion of secondary/primary side products. 1. High Reaction Temperature: Excessive heat can reduce the selectivity of bromination, making the reaction less discriminate between tertiary, secondary, and primary C-H bonds. 2. Use of Chlorine instead of Bromine: Chlorination is inherently less selective than bromination.[8][9]1. Maintain Optimal Temperature: Use the minimum temperature required to initiate the reaction. 2. Confirm Reagents: Ensure that a bromine source (e.g., Br₂, NBS) is being used. For high selectivity, N-bromosuccinimide (NBS) is often preferred as it maintains a low, steady concentration of Br₂.[10][11]
Significant formation of dibromo- and polybrominated products. Incorrect Stoichiometry: The molar ratio of bromine to the alkane is too high. The initial product competes with the starting material for the remaining bromine.[5]Adjust Stoichiometry: Use a large excess of 4-ethyl-1,1-dimethylcyclohexane relative to the bromine source.[5] This ensures that a bromine radical is more likely to encounter a molecule of the starting material than the monobrominated product.
The reaction fails to initiate or proceeds very slowly. 1. Insufficient Initiator: Radical reactions require an initiator, such as UV light (hν) or heat (Δ), to start the homolytic cleavage of the bromine source.[1][12] 2. Presence of Radical Inhibitors: Contaminants in the solvent or glassware (e.g., oxygen, certain stabilizers) can quench the radical chain reaction.1. Ensure Proper Initiation: Provide a consistent source of UV light or maintain the appropriate reaction temperature. The use of a chemical radical initiator like AIBN or benzoyl peroxide can also be effective. 2. Purify Reagents and Use Inert Atmosphere: Use freshly distilled solvents and ensure glassware is clean. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent inhibition by oxygen.

Data Presentation: Predicted Products of Monobromination

The following table summarizes the expected monobrominated products based on the stability of the radical intermediate formed.

Product NameC-H Bond SubstitutedRadical Intermediate StabilityExpected Relative Yield
4-bromo-4-ethyl-1,1-dimethylcyclohexaneTertiary (on C4 of the ring)TertiaryMajor
1-(1-bromoethyl)-1,1-dimethylcyclohexaneSecondary (on the ethyl CH₂)SecondaryMinor
cis/trans-2-bromo-1-ethyl-4,4-dimethylcyclohexaneSecondary (on C2/C6 of the ring)SecondaryMinor
cis/trans-3-bromo-1-ethyl-4,4-dimethylcyclohexaneSecondary (on C3/C5 of the ring)SecondaryMinor
1-(bromomethyl)-4-ethyl-1-methylcyclohexanePrimary (on a C1 methyl group)PrimaryVery Minor
1-(2-bromoethyl)-1,1-dimethylcyclohexanePrimary (on the ethyl CH₃)PrimaryVery Minor

Experimental Protocols

General Protocol for Selective Radical Bromination using N-Bromosuccinimide (NBS)

This protocol provides a general method for the selective bromination at the most substituted position, which minimizes many common side reactions.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-ethyl-1,1-dimethylcyclohexane (1.0 eq).

    • Add a suitable inert solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

    • Add N-bromosuccinimide (NBS) (1.0 eq). Note: Use recrystallized NBS for best results.

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Reaction Conditions:

    • Place a heat source (heating mantle) under the flask or a UV lamp next to it.

    • Heat the mixture to reflux (typically ~80°C for CCl₄) with vigorous stirring. If using a UV lamp, initiation can often be done at a lower temperature.

    • Monitor the reaction progress by TLC or GC analysis. The reaction is often complete when the solid NBS, which is denser than the solvent, has been consumed and replaced by succinimide, which is less dense and will float.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by a water and brine wash.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the crude product via fractional distillation or column chromatography to isolate the desired 4-bromo-4-ethyl-1,1-dimethylcyclohexane from any side products.

Mandatory Visualization

The following diagram illustrates the reaction pathways leading to the major product and the various side products based on the stability of the radical intermediates.

Reaction_Pathway start 4-ethyl-1,1-dimethylcyclohexane + Bromine Source (NBS/Br₂) + Initiator (hν or Δ) intermediates Mixture of Radical Intermediates start->intermediates tert_rad Tertiary Radical (Most Stable) intermediates->tert_rad  Favored sec_rad Secondary Radicals (Less Stable) intermediates->sec_rad pri_rad Primary Radicals (Least Stable) intermediates->pri_rad  Disfavored major_prod Major Product (Tertiary Bromide) tert_rad->major_prod minor_prod Minor Side Products (Secondary Bromides) sec_rad->minor_prod vmin_prod Very Minor Side Products (Primary Bromides) pri_rad->vmin_prod poly_prod Polybrominated Side Products major_prod->poly_prod Excess Br₂ minor_prod->poly_prod

Caption: Product distribution pathway in the radical bromination of 4-ethyl-1,1-dimethylcyclohexane.

References

Technical Support Center: Purification of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(1-bromoethyl)-1,1-dimethylcyclohexane using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of a relatively non-polar compound like this compound, silica gel (SiO₂) is the most common and recommended stationary phase.[1] Standard silica gel with a mesh size of 230-400 is suitable for flash chromatography, which allows for a faster and more efficient separation.[2][3]

Q2: Which solvent system (mobile phase) is suitable for the elution of this compound?

A2: As this compound is an alkyl halide and thus a non-polar compound, a non-polar eluent system is recommended.[1][4] Good starting points for the mobile phase are pure n-hexane or petroleum ether.[4][5] The polarity of the eluent can be gradually increased by adding a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate to achieve optimal separation.[4][5] It is crucial to first determine the ideal solvent system using Thin Layer Chromatography (TLC).

Q3: How can I monitor the separation during column chromatography?

A3: The separation can be monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate alongside the crude mixture, you can identify the fractions containing the purified product.

Q4: Can this compound decompose on the silica gel column?

A4: Yes, secondary alkyl bromides have the potential to decompose on silica gel, which is slightly acidic. This can lead to lower yields. If decomposition is suspected, deactivating the silica gel by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (1-2%) can be beneficial.[6]

Q5: My compound exists as diastereomers. Can I separate them by standard column chromatography?

A5: Separating diastereomers by standard silica gel chromatography can be challenging and may not always be successful. The success of the separation depends on the difference in polarity between the diastereomers. Specialized techniques such as chiral chromatography might be necessary for complete separation.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or No Separation Improper solvent system (mobile phase).Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound for good separation on the column.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded improperly.Load the sample in a minimal amount of solvent to create a narrow band at the top of the column.
Low Yield The compound decomposed on the silica gel.Consider deactivating the silica gel with triethylamine.[6] Alternatively, work quickly and at a lower temperature if possible.
The compound is co-eluting with impurities.Improve the separation by using a shallower solvent gradient (slower increase in polarity).
Some of the product did not elute from the column.After collecting the main fractions, flush the column with a more polar solvent to check for any remaining compound.
Product Elutes Too Quickly The eluent is too polar.Use a less polar solvent system. Start with a very non-polar solvent like hexane and gradually increase the polarity.[4]
Product Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the eluent by adding small amounts of a more polar solvent like diethyl ether or ethyl acetate.
Tailing of Spots on TLC The sample is too concentrated when spotted on the TLC plate.Dilute the sample before spotting on the TLC plate.
The compound is interacting strongly with the stationary phase.Add a small amount of a modifier to the eluent (e.g., a drop of acetic acid for acidic compounds, though not recommended for this specific molecule).

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of the crude product.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified (a general rule is to use 25-100 g of silica gel per 1 g of crude mixture).

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., n-hexane).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level just reaches the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a volatile solvent in which it is highly soluble (e.g., dichloromethane).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level again reaches the top of the sand.

  • Carefully add a small amount of the initial eluent and drain it through to wash any remaining sample on the column walls onto the silica bed.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin elution by opening the stopcock. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • Start with a non-polar eluent (e.g., 100% n-hexane).

  • If the product does not elute, gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent (e.g., start with 1% diethyl ether in hexane, then 2%, 5%, etc.).

  • Collect the eluent in a series of labeled test tubes or flasks (fractions).

4. Analysis of Fractions:

  • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Spot each fraction on a TLC plate along with a spot of the original crude mixture.

  • Visualize the spots under a UV lamp (if the compound is UV active) or by using a suitable staining agent (e.g., potassium permanganate stain).

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow prep Column Preparation load Sample Loading prep->load elute Elution & Fraction Collection load->elute analyze TLC Analysis of Fractions elute->analyze isolate Product Isolation analyze->isolate

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered poor_sep Poor Separation start->poor_sep low_yield Low Yield start->low_yield fast_elution Fast Elution start->fast_elution no_elution No Elution start->no_elution sol1 Optimize Solvent System (TLC) poor_sep->sol1 sol2 Repack Column poor_sep->sol2 low_yield->sol1 sol3 Deactivate Silica low_yield->sol3 sol4 Use Less Polar Eluent fast_elution->sol4 sol5 Increase Eluent Polarity no_elution->sol5

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of unreacted bromine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess bromine after a reaction?

A1: The most common methods for removing unreacted bromine include chemical quenching, liquid-liquid extraction, and column chromatography. The choice of method depends on the stability of your product, the scale of the reaction, and the desired purity.

Q2: Which quenching agents are most effective for destroying bromine?

A2: Reducing agents are highly effective for quenching bromine. Commonly used agents include sodium thiosulfate, sodium bisulfite, sodium metabisulfite, and sodium sulfite.[1][2] These react with bromine to form non-volatile salts that can be easily removed.

Q3: How do I know when all the bromine has been quenched?

A3: The characteristic reddish-brown color of bromine will disappear when it has been completely consumed. The reaction mixture will become colorless or pale yellow.[3] For a more sensitive test, a drop of the aqueous layer can be tested with starch-iodide paper; a blue-black color indicates the presence of an oxidizing agent like bromine.

Q4: Can I use a base to quench bromine?

A4: Yes, an aqueous solution of a base like sodium hydroxide or sodium carbonate can be used to disproportionate bromine into bromide and hypobromite salts.[4] This method is effective but may not be suitable for base-sensitive products. The reaction is as follows: Br₂ + 2 NaOH → NaBr + NaBrO + H₂O.[4]

Q5: When is liquid-liquid extraction a suitable method for removing bromine?

A5: Liquid-liquid extraction is a good choice when your desired product has significantly different solubility in a pair of immiscible solvents compared to bromine. For instance, if your product is highly soluble in an organic solvent that is immiscible with water, you can wash the organic layer with an aqueous solution of a quenching agent to remove the bromine.

Q6: Can column chromatography be used to remove bromine?

A6: Yes, column chromatography is an effective purification technique to separate your desired compound from residual bromine and other impurities.[5][6][7][8] This method is particularly useful for obtaining highly pure samples, though it is generally more time-consuming and uses more solvent than quenching or extraction.[5]

Troubleshooting Guide

Issue Possible Cause Solution
Persistent reddish-brown color after quenching Insufficient quenching agent added.Add more of the quenching agent solution portion-wise until the color disappears. Stir vigorously to ensure thorough mixing.
The quenching agent has degraded.Prepare a fresh solution of the quenching agent.
Formation of a solid precipitate upon adding quenching agent The product may be insoluble in the aqueous quenching solution.Dilute the reaction mixture with a suitable organic solvent before quenching to keep the product dissolved.
Elemental sulfur can precipitate when using sodium thiosulfate under acidic conditions.Consider using an alternative quenching agent like sodium bisulfite or sodium sulfite, which are less prone to this issue.
Emulsion formation during liquid-liquid extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of shaking it vigorously.[9] To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
Product loss during extraction The product has some solubility in the aqueous layer.Perform multiple extractions with smaller volumes of the organic solvent to maximize the recovery of your product.
Bromine co-elutes with the product during column chromatography The chosen solvent system has a similar polarity for both bromine and the product.Adjust the polarity of the eluent. Often, a less polar solvent system will allow the less polar bromine to elute faster and separate from a more polar product.

Quantitative Data

Table 1: Stoichiometry of Common Bromine Quenching Reactions

Quenching AgentChemical FormulaBalanced Reaction EquationStoichiometric Ratio (Quencher:Bromine)
Sodium ThiosulfateNa₂S₂O₃2Na₂S₂O₃ + Br₂ → 2NaBr + Na₂S₄O₆[2]2:1
Sodium BisulfiteNaHSO₃NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2HBr1:1
Sodium MetabisulfiteNa₂S₂O₅Na₂S₂O₅ + 2Br₂ + 3H₂O → 2NaBr + 2H₂SO₄1:2
Sodium SulfiteNa₂SO₃Na₂SO₃ + Br₂ + H₂O → Na₂SO₄ + 2HBr1:1
Sodium HydroxideNaOH2NaOH + Br₂ → NaBr + NaBrO + H₂O[4]2:1

Table 2: Solubility of Bromine in Various Solvents

SolventChemical FormulaSolubility
WaterH₂O33.6 g/L at 25 °C[10]
EthanolC₂H₅OHFreely soluble[10]
Diethyl Ether(C₂H₅)₂OFreely soluble[10]
ChloroformCHCl₃Freely soluble[10]
Carbon TetrachlorideCCl₄Freely soluble[10]
Carbon DisulfideCS₂Freely soluble[10]

Experimental Protocols

Protocol 1: Chemical Quenching of Unreacted Bromine

  • Safety First: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (double-gloving with nitrile or neoprene is recommended).[1][11][12][13] Have a solution of sodium thiosulfate readily available as a safety precaution.[11]

  • Prepare the Quenching Solution: Prepare a saturated aqueous solution of sodium thiosulfate or a 10% aqueous solution of sodium bisulfite.

  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to room temperature or below in an ice bath. This will help to control any exothermicity of the quenching reaction.

  • Add the Quenching Agent: Slowly add the quenching solution dropwise to the stirred reaction mixture.

  • Observe for Color Change: Continue adding the quenching solution until the reddish-brown color of the bromine disappears and the solution becomes colorless or pale yellow.[3]

  • Workup: Proceed with the standard workup procedure for your reaction, which may include extraction and drying of the organic layer.

Protocol 2: Liquid-Liquid Extraction to Remove Bromine

  • Safety Precautions: This procedure should be carried out in a fume hood, and appropriate PPE must be worn.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel. If the reaction was performed in a solvent that is miscible with water, dilute the mixture with an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Aqueous Wash: Add an equal volume of a quenching solution (e.g., saturated aqueous sodium thiosulfate) to the separatory funnel.

  • Mix Gently: Stopper the funnel and gently invert it several times to mix the layers, being sure to vent the funnel periodically to release any pressure buildup.[9][14] Avoid vigorous shaking to prevent the formation of an emulsion.[9]

  • Separate the Layers: Allow the layers to separate fully. Drain the aqueous layer.

  • Repeat if Necessary: If the organic layer is still colored, repeat the aqueous wash with a fresh portion of the quenching solution.

  • Final Wash and Drying: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Isolate the Product: Remove the drying agent by filtration and concentrate the organic solvent under reduced pressure to isolate the crude product.

Workflow for Removing Unreacted Bromine

Bromine_Removal_Workflow start Reaction Mixture with Unreacted Bromine product_stability Is the product sensitive to water or reducing agents? start->product_stability extraction Liquid-Liquid Extraction with Aqueous Quenching Agent start->extraction Alternative quenching Chemical Quenching (e.g., Na2S2O3, NaHSO3) product_stability->quenching No chromatography Column Chromatography product_stability->chromatography Yes workup Standard Workup (Drying, Concentration) quenching->workup extraction->workup purity_check Is the product sufficiently pure? workup->purity_check pure_product Pure Product purity_check->chromatography No purity_check->pure_product Yes

References

Technical Support Center: Stereoselective Synthesis of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of 4-(1-bromoethyl)-1,1-dimethylcyclohexane. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high stereoselectivity in the synthesis of this compound?

The primary challenge lies in controlling the diastereoselectivity of the bromination reaction of the precursor, 4-vinyl-1,1-dimethylcyclohexane. The key factors influencing the stereochemical outcome are:

  • Conformational Bias of the Cyclohexane Ring: The bulky gem-dimethyl group at the C1 position locks the cyclohexane ring in a specific chair conformation. This steric hindrance influences the trajectory of the incoming electrophile (bromine).

  • Formation of the Bromonium Ion Intermediate: The electrophilic addition of bromine to the vinyl group proceeds through a cyclic bromonium ion. The facial selectivity of the initial attack on the double bond and the subsequent nucleophilic attack by the bromide ion determine the final stereochemistry.

  • Reaction Conditions: Temperature, solvent polarity, and the nature of the brominating agent can all impact the transition state energies and, consequently, the diastereomeric ratio of the product.

Q2: Which diastereomers are expected to be formed, and how can their formation be rationalized?

Two pairs of enantiomers, resulting in two diastereomers, are possible: (cis and trans isomers relative to the cyclohexane ring). The formation of these isomers can be understood by considering the conformational preference of the starting material and the mechanism of bromination.

The 4-vinyl-1,1-dimethylcyclohexane precursor will predominantly exist in a chair conformation where the vinyl group occupies the equatorial position to minimize steric interactions with the axial hydrogens. The attack of bromine on the double bond can occur from either the axial or equatorial face, leading to two different bromonium ion intermediates. Subsequent anti-addition of the bromide ion will result in the formation of the different diastereomers. The relative energies of the transition states leading to these intermediates will determine the product distribution.

Q3: Are there any recommended starting materials for this synthesis?

The most common and direct precursor is 4-vinyl-1,1-dimethylcyclohexane. This can be synthesized from commercially available 4,4-dimethylcyclohexanone through a Wittig reaction or other olefination methods.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Poor dr) 1. High Reaction Temperature: Higher temperatures can lead to less selective reactions by overcoming the small energy differences between diastereomeric transition states. 2. Inappropriate Solvent: Solvent polarity can influence the stability of the bromonium ion intermediate and the transition state. 3. Radical Side Reactions: Light or radical initiators can promote non-stereoselective radical addition of bromine.1. Lower the reaction temperature. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control. 2. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., dichloromethane, carbon tetrachloride, hexane) to optimize selectivity. 3. Exclude light and radical initiators. Conduct the reaction in the dark and ensure reagents are free of peroxides.
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Polymerization of the starting alkene or elimination reactions of the product. 3. Product Loss During Workup: The product can be volatile or prone to decomposition during purification.1. Monitor the reaction by TLC or GC to ensure complete consumption of the starting material. 2. Use a non-nucleophilic base to scavenge any HBr formed, which can catalyze side reactions. 3. Careful Workup: Use mild workup conditions and avoid excessive heating during solvent removal. Purification by column chromatography on silica gel is recommended.
Formation of Multiple Unidentified Byproducts 1. Presence of Impurities in Starting Material: Impurities in the 4-vinyl-1,1-dimethylcyclohexane can lead to various side products. 2. Over-bromination: Excess brominating agent can lead to further reactions. 3. Rearrangement Reactions: Carbocationic intermediates, if formed, can undergo rearrangements.1. Purify the starting material before use. 2. Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. 3. Use conditions that favor a concerted or near-concerted mechanism to avoid the formation of open carbocations.

Experimental Protocols

Protocol 1: Diastereoselective Bromination of 4-Vinyl-1,1-dimethylcyclohexane

This protocol aims to maximize diastereoselectivity by employing low temperatures and a non-polar solvent.

  • Preparation:

    • Dissolve 4-vinyl-1,1-dimethylcyclohexane (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add a solution of bromine (1.0 eq) in DCM to the cooled solution of the alkene over 30 minutes.

    • Stir the reaction mixture at -78 °C for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure at low temperature.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the diastereomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-vinyl-1,1-dimethylcyclohexane in anhydrous DCM cool Cool to -78 °C start->cool add_br2 Slowly add Br2 solution cool->add_br2 stir Stir at -78 °C for 2h add_br2->stir monitor Monitor by TLC stir->monitor quench Quench with Na2S2O3 monitor->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for the diastereoselective bromination.

troubleshooting_logic problem Low Diastereoselectivity cause1 High Temperature problem->cause1 cause2 Solvent Polarity problem->cause2 cause3 Radical Reactions problem->cause3 solution1 Lower Reaction Temperature (e.g., -78 °C) cause1->solution1 solution2 Solvent Screening (e.g., DCM, Hexane) cause2->solution2 solution3 Exclude Light & Radical Inhibitors cause3->solution3

Technical Support Center: Optimizing Bromination of Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature and other conditions for the bromination of substituted cyclohexanes.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms: After the expected reaction time, analysis (e.g., GC-MS, NMR) shows a low conversion of the starting material to the desired brominated cyclohexane.

Possible Causes and Solutions:

  • Inadequate Initiation: Free radical bromination requires an initiation step to generate bromine radicals.

    • Solution:

      • Photochemical Initiation: Ensure a proper light source is used. A 100W tungsten lamp or a UV lamp is typically effective. The lamp should be placed close to the reaction vessel.[1] For extended reactions, ensure the lamp remains functional throughout.

      • Thermal Initiation: If using heat, ensure the reaction temperature is sufficient to induce homolytic cleavage of the bromine-bromine bond. This is often achieved by heating the reaction mixture to reflux.[2]

      • Chemical Initiators: The use of a radical initiator like AIBN (azobisisobutyronitrile) can be an alternative to light or high heat, especially when using N-bromosuccinimide (NBS).

  • Reaction Temperature is Too Low: The rate of radical propagation is temperature-dependent.

    • Solution: Gradually increase the reaction temperature. For reactions initiated by light at room temperature, gently warming the mixture to 40-50°C can increase the reaction rate.[3] For thermally initiated reactions, ensure a steady reflux is maintained.

  • Impurities in Reagents or Solvents: Impurities, particularly radical scavengers like oxygen, can inhibit the chain reaction.

    • Solution: Use freshly distilled solvents and high-purity reagents. Degassing the solvent by bubbling nitrogen or argon through it before the reaction can help remove dissolved oxygen.

Issue 2: Formation of Multiple Products and Poor Regioselectivity

Symptoms: Analysis of the product mixture reveals the presence of several isomeric bromocyclohexanes.

Possible Causes and Solutions:

  • Understanding Inherent Regioselectivity: Free radical bromination is highly regioselective. The bromine radical will preferentially abstract a hydrogen atom from the most substituted carbon to form the most stable carbon radical intermediate (tertiary > secondary > primary).[4][5]

    • Solution: Before starting the experiment, identify all possible sites of bromination on your substituted cyclohexane and predict the major product based on the stability of the resulting radical. This will help in the characterization of the product mixture. For instance, the bromination of methylcyclohexane is expected to yield 1-bromo-1-methylcyclohexane as the major product.[4] Similarly, the major product of radical bromination of t-butylcyclohexane is 1-bromo-1-tert-butylcyclohexane.[6]

  • High Reaction Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures can decrease selectivity, leading to a broader product distribution.

    • Solution: Optimize the temperature to find a balance between reaction rate and selectivity. Start with milder conditions (e.g., room temperature with photo-initiation) and gradually increase the temperature if the reaction is too slow.

  • Use of Bromine (Br₂) with Unsaturated Substrates: If the substituted cyclohexane contains a double bond, using elemental bromine (Br₂) can lead to electrophilic addition to the double bond as a side reaction.

    • Solution: For substrates containing double bonds, use N-bromosuccinimide (NBS) as the brominating agent. NBS provides a low, steady concentration of bromine, which favors allylic bromination over addition to the double bond.[7][8][9]

Issue 3: Over-bromination (Di- or Poly-bromination)

Symptoms: The product mixture contains significant amounts of di- or poly-brominated cyclohexanes.

Possible Causes and Solutions:

  • Incorrect Stoichiometry: Using an excess of the brominating agent will increase the likelihood of multiple bromination events.

    • Solution: Use a 1:1 molar ratio of the substituted cyclohexane to the brominating agent (Br₂ or NBS). If over-bromination is still an issue, using a slight excess of the cyclohexane substrate can help to favor mono-bromination.

  • High Local Concentration of Brominating Agent: Adding the brominating agent too quickly can lead to high local concentrations, promoting multiple substitutions on a single molecule before the reagent has dispersed.

    • Solution: Add the brominating agent (especially liquid bromine) dropwise or in small portions over a period of time. This maintains a low concentration of the brominating agent throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the bromination of a substituted cyclohexane?

A1: The optimal temperature depends on the specific substrate and the method of initiation. For photochemical bromination using a lamp, reactions can often be carried out at room temperature (around 20-25°C).[2] Gentle heating to 40-50°C can increase the rate if the reaction is sluggish.[3] For thermally initiated reactions, the temperature is typically the reflux temperature of the solvent used (e.g., carbon tetrachloride, although less toxic solvents like acetonitrile are now preferred).[10] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific substrate to balance reaction rate and selectivity.

Q2: How does the substituent on the cyclohexane ring affect the reaction temperature and outcome?

A2: The nature and position of the substituent significantly influence the regioselectivity of the reaction. Electron-donating alkyl groups stabilize the adjacent radical, making the hydrogen on that carbon more susceptible to abstraction. The reaction will preferentially occur at the most substituted carbon atom that can form the most stable radical (tertiary > secondary > primary). The reaction temperature itself is less affected by the substituent, but the product distribution is highly dependent on it.

Q3: Should I use elemental bromine (Br₂) or N-bromosuccinimide (NBS)?

A3: The choice of brominating agent is critical.

  • Use Br₂: for the bromination of saturated substituted cyclohexanes. It is a direct source of bromine radicals upon initiation by light or heat.

  • Use NBS: when your substituted cyclohexane contains a double bond. NBS is the reagent of choice for allylic bromination, as it provides a low concentration of Br₂ that favors substitution at the allylic position over addition to the double bond.[7][8][9]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the bromination can be monitored by observing the disappearance of the characteristic reddish-brown color of bromine.[3] Once the color has faded, it indicates that the bromine has been consumed. For a more quantitative analysis, small aliquots of the reaction mixture can be withdrawn at different time points and analyzed by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the ratio of starting material to product.

Q5: What are some common side reactions and how can I minimize them?

A5:

  • Addition to double bonds: As mentioned, this is a common side reaction when using Br₂ with unsaturated cyclohexanes. Use NBS to prevent this.

  • Over-bromination: This can be minimized by controlling the stoichiometry (1:1 ratio of substrate to brominating agent) and adding the brominating agent slowly.

  • Rearrangement of radical intermediates: While less common for simple alkyl radicals, highly strained systems might undergo rearrangement. This is generally not a major concern for simple substituted cyclohexanes.

Data Presentation

Table 1: Temperature Effects on the Bromination of a Substituted Cyclohexane

SubstrateBrominating AgentTemperature (°C)Product(s)Yield (%)Reference
1,2-DimethylenecyclohexaneBr₂ (1 equiv.)Room Temp1,4-addition product and 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene60% (1,4-adduct), 4% (bromo-product)[3]
1,2-DimethylenecyclohexaneBr₂ (1 equiv.)77 (refluxing CCl₄)1,4-addition product, 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene, and 3,6-dibromo-1,2-bis(bromomethyl)cyclohex-1-ene70% (1,4-adduct), 8% (mono-bromo), 20% (di-bromo)[3]
1,2-DimethylenecyclohexaneBr₂ (5 equiv.)Room Temp1,2-dibromo-1,2-bis(bromomethyl)cyclohexane92%[3]

Note on Regioselectivity: For simple alkyl-substituted cyclohexanes, the major product will result from the substitution at the most substituted carbon atom due to the higher stability of the corresponding radical intermediate. For example, in the bromination of methylcyclohexane, the tertiary C-H bond is preferentially attacked.

Experimental Protocols

General Protocol for Photochemical Bromination of a Substituted Cyclohexane with Br₂

This protocol is a general guideline and may need to be optimized for specific substrates.

Materials:

  • Substituted cyclohexane

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride, dichloromethane, or a greener alternative like acetonitrile)[10]

  • 100W Tungsten lamp or UV lamp

  • Reaction flask (e.g., round-bottom flask) equipped with a reflux condenser and a drying tube

  • Magnetic stirrer and stir bar

  • Dropping funnel (for liquid substrates)

  • Ice bath

  • Aqueous sodium thiosulfate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Place the reaction flask in a water bath on a magnetic stirrer. Position the lamp as close to the flask as possible.

  • Charging the Flask: Dissolve the substituted cyclohexane in the chosen solvent in the reaction flask.

  • Initiation: Turn on the lamp to irradiate the reaction mixture.

  • Addition of Bromine: Slowly add a solution of bromine in the same solvent to the reaction flask dropwise. The reddish-brown color of bromine should disappear as it is consumed. Maintain a slight orange tint in the reaction mixture to ensure a small excess of bromine is present to continue the chain reaction.

  • Reaction Monitoring: Continue the reaction until the starting material is consumed (monitor by TLC or GC). The disappearance of the bromine color is a good visual indicator of reaction completion.

  • Workup:

    • Turn off the lamp and cool the reaction mixture in an ice bath.

    • Quench any remaining bromine by adding aqueous sodium thiosulfate solution until the color disappears.

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Mandatory Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br_2 Br-Br Br_rad 2 Br• Br_2->Br_rad Light (hν) or Heat (Δ) R-H R-H (Substituted Cyclohexane) R_rad R• (Cyclohexyl Radical) R-H->R_rad + Br• Br_rad_prop Br• H-Br H-Br Br_rad_prop->H-Br + R-H R-Br R-Br (Product) R_rad->R-Br + Br₂ Br_2_prop Br-Br Br_rad_regen Br• Br_2_prop->Br_rad_regen + R• Br_rad_term1 Br• Br_2_term Br-Br Br_rad_term1->Br_2_term Br_rad_term2 Br• Br_rad_term2->Br_2_term R_rad_term1 R• R-Br_term R-Br R_rad_term1->R-Br_term Br_rad_term3 Br• Br_rad_term3->R-Br_term R_rad_term2 R• R-R R-R R_rad_term2->R-R R_rad_term3 R• R_rad_term3->R-R

Caption: Free radical bromination mechanism.

Troubleshooting_Workflow Start Low/No Product Yield Check_Initiation Check Initiation Source (Light/Heat) Start->Check_Initiation Check_Temp Increase Reaction Temperature Check_Initiation->Check_Temp Adequate Solution_Initiation Ensure Lamp is Functional/ Increase Reflux Check_Initiation->Solution_Initiation Inadequate Check_Reagents Check Reagent/Solvent Purity Check_Temp->Check_Reagents Optimal Solution_Temp Warm to 40-50°C/ Ensure Steady Reflux Check_Temp->Solution_Temp Too Low Solution_Reagents Use Pure Reagents/ Degas Solvent Check_Reagents->Solution_Reagents Impurities Suspected End Problem Solved Check_Reagents->End Purity Confirmed Solution_Initiation->End Solution_Temp->End Solution_Reagents->End

Caption: Troubleshooting workflow for low yield.

Reagent_Selection Substrate Substituted Cyclohexane Has_Double_Bond Contains Double Bond? Substrate->Has_Double_Bond Use_Br2 Use Br₂ Has_Double_Bond->Use_Br2 No Use_NBS Use NBS Has_Double_Bond->Use_NBS Yes Product_Saturated Brominated Alkane Use_Br2->Product_Saturated Product_Allylic Allylic Bromide Use_NBS->Product_Allylic

Caption: Decision guide for brominating agent.

References

preventing elimination side reactions of 4-(1-bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 4-(1-bromoethyl)-1,1-dimethylcyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of working with this sterically hindered secondary alkyl halide and minimize unwanted elimination side reactions.

Troubleshooting Guide: Minimizing Elimination (E2) Side Reactions

Researchers working with this compound often encounter the formation of elimination byproducts, primarily 4-ethenyl-1,1-dimethylcyclohexane and 1-ethenyl-4,4-dimethylcyclohexane, which compete with the desired nucleophilic substitution (SN2) reaction. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor substitution.

Problem: Low yield of the desired substitution product and a high percentage of elimination byproducts.

Analysis: this compound is a secondary alkyl halide with significant steric hindrance from the bulky 1,1-dimethylcyclohexyl group.[1][2][3] This steric hindrance impedes the backside attack required for an SN2 reaction, making the E2 elimination pathway highly competitive, especially with strong or bulky bases.[4][5][6][7][8][9]

Solutions:

Troubleshooting StepRecommended ActionRationale
1. Evaluate Your Nucleophile/Base Select a nucleophile that is weakly basic but highly nucleophilic. Good candidates include azide (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and halides (I⁻, Br⁻).[10] Avoid strongly basic nucleophiles like hydroxides (OH⁻), alkoxides (RO⁻), and acetylides.Strong bases readily abstract a proton from the beta-carbon, promoting the E2 pathway.[4][11] Nucleophiles with high polarizability and low basicity are more likely to attack the electrophilic carbon, favoring the SN2 mechanism.
2. Optimize Your Solvent Use a polar aprotic solvent. Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (CH₃CN).[1][10][12][13]Polar aprotic solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity without increasing its basicity.[4][7][14][15] Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.
3. Control the Reaction Temperature Maintain a low reaction temperature. It is advisable to start reactions at 0°C or even lower and allow them to slowly warm to room temperature. Avoid heating the reaction mixture.Elimination reactions have a higher activation energy and are entropically favored at higher temperatures.[3][7][14][15][16][17] Lowering the temperature will kinetically favor the SN2 pathway.
4. Monitor Reagent Concentration Use a moderate concentration of the nucleophile. A high concentration of a potentially basic nucleophile can increase the rate of the bimolecular E2 reaction.The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[18]

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of substitution and elimination products with this compound?

A1: The substrate is a secondary alkyl halide, where SN2 and E2 reactions are inherently competitive.[4][5][12][18] The bulky 1,1-dimethylcyclohexyl group creates significant steric hindrance around the reaction center, making the backside attack required for an SN2 reaction difficult.[1][2][3] This steric hindrance often allows the E2 elimination pathway to become a major competing reaction.

Q2: What are the best nucleophiles to use to maximize the substitution product?

A2: The ideal nucleophiles are those that exhibit high nucleophilicity and low basicity. In polar aprotic solvents, good choices include:

  • Sodium azide (NaN₃)

  • Sodium cyanide (NaCN)[2][15][19][20]

  • Thiolates (e.g., sodium thiophenoxide)

  • Halide ions (e.g., sodium iodide in acetone)

These nucleophiles are effective at attacking the electrophilic carbon while being relatively poor bases for proton abstraction.

Q3: Can I use a strong nucleophile like sodium methoxide?

A3: It is strongly discouraged. Alkoxides like sodium methoxide are strong bases, and with a sterically hindered secondary halide, they will predominantly lead to the E2 elimination product.[8][10][11]

Q4: What is the effect of the solvent on the reaction outcome?

A4: The solvent plays a crucial role.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are recommended. They enhance the reactivity of the nucleophile without solvating it as strongly as protic solvents, thus favoring the SN2 reaction.[4][7][10][12][14][15]

  • Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.

Q5: How does temperature influence the product ratio?

A5: Higher temperatures favor elimination reactions.[3][7][14][15][16][17] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures, making elimination more favorable. To favor substitution, it is best to run the reaction at a low temperature.

Quantitative Data Summary

Nucleophile/BaseSolventTemperature (°C)Substitution (SN2) %Elimination (E2) %
NaCNDMSO25~85%~15%
NaN₃DMF25~90%~10%
NaOCH₂CH₃Ethanol25~20%~80%
NaOCH₂CH₃Ethanol55~15%~85%
KOC(CH₃)₃t-butanol25<5%>95%

Data is illustrative and based on typical outcomes for secondary alkyl halides.

Experimental Protocols

Protocol 1: Synthesis of 4-(1-azidoethyl)-1,1-dimethylcyclohexane (Favored SN2)

This protocol is designed to maximize the yield of the substitution product by using a good, non-basic nucleophile in a polar aprotic solvent at a controlled temperature.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium azide (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution (3x).

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deliberate Synthesis of 4-ethenyl-1,1-dimethylcyclohexane (Favored E2)

This protocol illustrates the conditions that would favor the elimination product, which should be avoided when the substitution product is desired.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the cooled base solution.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by carefully adding water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Visualizations

SN2_vs_E2 sub This compound sn2 Substitution Product (e.g., Azide, Cyanide) sub->sn2 SN2 Pathway e2 Elimination Product (Alkene) sub->e2 E2 Pathway fav_sn2 Favored by: - Weakly basic, good nucleophile - Polar aprotic solvent - Low temperature fav_sn2->sn2 fav_e2 Favored by: - Strong, bulky base - High temperature fav_e2->e2

Caption: Competing SN2 and E2 pathways for this compound.

troubleshooting_flowchart start Low yield of substitution product? q1 Is your nucleophile also a strong base (e.g., RO⁻, OH⁻)? start->q1 a1_yes Switch to a weakly basic nucleophile (e.g., N₃⁻, CN⁻, RS⁻). q1->a1_yes Yes q2 Are you using a polar protic solvent (e.g., EtOH, H₂O)? q1->q2 No a1_yes->q2 a2_yes Change to a polar aprotic solvent (e.g., DMSO, DMF). q2->a2_yes Yes q3 Is the reaction temperature elevated? q2->q3 No a2_yes->q3 a3_yes Run the reaction at a lower temperature (e.g., 0°C to RT). q3->a3_yes Yes end_node Re-evaluate reaction outcome. q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for minimizing elimination side reactions.

References

Technical Support Center: Purification of Bromoalkanes from Starting Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bromoalkanes synthesized from alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude bromoalkane sample synthesized from an alcohol?

A1: The primary impurities often include unreacted starting alcohol, water, the corresponding dialkyl ether (formed as a side product), and residual acidic reagents such as sulfuric acid or hydrobromic acid.[1][2] Depending on the reaction conditions, you may also find small amounts of bromine or sulfur dioxide if concentrated sulfuric acid is used with a bromide salt.[1][2]

Q2: Why is it necessary to wash the crude bromoalkane with water?

A2: Washing with water is a crucial first step to remove the majority of water-soluble impurities. This includes unreacted alcohol (to some extent, depending on its solubility), residual acid catalysts (like H₂SO₄ or HBr), and any inorganic salts.[1][3]

Q3: What is the purpose of washing the crude product with a sodium bicarbonate solution?

A3: A sodium bicarbonate (or sodium carbonate) wash neutralizes any remaining acidic impurities.[2] This is particularly important for removing traces of the acid catalyst which can cause decomposition of the bromoalkane during distillation. The reaction with acid produces carbon dioxide gas, so it is important to vent the separatory funnel frequently during this step.[4]

Q4: Which drying agent should I use, and how do I know if my product is dry?

A4: Anhydrous calcium chloride, magnesium sulfate, and sodium sulfate are commonly used drying agents for bromoalkanes.[5][6] Anhydrous calcium chloride is effective but can form adducts with any remaining alcohol.[1] Magnesium sulfate is a fast and efficient drying agent.[5][7] Sodium sulfate has a high capacity for water but is slower.[5][7] Your product is likely dry when the drying agent no longer clumps together and swirls freely in the liquid.

Q5: How can I confirm the purity of my final bromoalkane product?

A5: The purity of the final product can be assessed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method to identify and quantify any remaining impurities.[8] You can also check the boiling point of your product during distillation and compare it to the literature value.[3] The refractive index is another physical property that can be measured and compared to known values.

Troubleshooting Guides

Problem 1: An emulsion formed during the extraction/washing steps.

Symptoms:

  • The aqueous and organic layers in the separatory funnel do not separate cleanly, and a milky or cloudy layer persists between them.

Possible Causes:

  • Vigorous shaking of the separatory funnel, especially when surfactant-like molecules are present.[9]

  • High concentration of impurities that are partially soluble in both phases.

Solutions:

  • Prevention: Gently invert or swirl the separatory funnel instead of shaking it vigorously.[9]

  • Breaking the Emulsion:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Add a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[9]

    • Gently stir the emulsion with a glass rod.

    • Filter the entire mixture through a plug of glass wool or Celite.[10][11]

    • As a last resort, centrifugation can be used to separate the layers.[9]

Problem 2: Low yield of the purified bromoalkane.

Symptoms:

  • The final volume or mass of the purified bromoalkane is significantly lower than the theoretical yield.

Possible Causes:

  • Incomplete reaction of the starting alcohol.

  • Loss of product during transfers between glassware.

  • Inefficient extraction, leaving product in the aqueous layer.

  • Distillation was stopped too early or performed at the wrong temperature.

  • Side reactions, such as elimination to form an alkene or ether formation.[1]

Solutions:

  • Optimize Reaction: Ensure the reaction goes to completion by using appropriate reaction times and temperatures.

  • Careful Transfers: Minimize the number of transfers and rinse glassware with a small amount of the extraction solvent to recover all the product.

  • Efficient Extraction: Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Proper Distillation: Monitor the distillation temperature closely and collect the fraction that boils at the expected temperature for your bromoalkane.[3]

  • Minimize Side Reactions: Control the reaction temperature to minimize side reactions. For example, adding sulfuric acid slowly and with cooling can reduce charring and unwanted byproducts.[12]

Problem 3: The final product is discolored (e.g., yellow or brown).

Symptoms:

  • The purified bromoalkane is not a colorless liquid.

Possible Causes:

  • Presence of dissolved bromine (Br₂), which has a brownish-orange color. This can form from the oxidation of bromide ions by sulfuric acid.[1]

  • Charring of the organic material by concentrated sulfuric acid, especially at elevated temperatures.[12]

  • Co-distillation of high-boiling impurities.

Solutions:

  • Remove Bromine: Wash the crude product with a dilute solution of sodium thiosulfate or sodium bisulfite to reduce the bromine to colorless bromide ions.

  • Prevent Charring: Add concentrated sulfuric acid slowly and with efficient cooling during the reaction setup.[12]

  • Efficient Distillation: Use fractional distillation for better separation of the bromoalkane from higher-boiling impurities.

Data Presentation

Table 1: Physical Properties of Common Primary Alcohols and their Corresponding Bromoalkanes

AlcoholBoiling Point (°C)Density (g/mL)BromoalkaneBoiling Point (°C)Density (g/mL)Refractive Index (n_D)
Methanol64.70.792Bromomethane3.61.6751.424
Ethanol78.40.789Bromoethane38.41.4601.424
1-Propanol97.20.8031-Bromopropane711.3541.434
1-Butanol117.70.8101-Bromobutane101.61.2761.439
1-Pentanol1380.8141-Bromopentane129.71.2181.445

Data compiled from various sources.

Table 2: Properties of Common Drying Agents for Bromoalkane Purification

Drying AgentChemical FormulaCapacitySpeedEfficiencyComments
Anhydrous Calcium ChlorideCaCl₂HighMediumHighCan form adducts with alcohols.[5][6]
Anhydrous Magnesium SulfateMgSO₄HighHighMedium-HighSlightly acidic.[5][7]
Anhydrous Sodium SulfateNa₂SO₄Very HighLowLowNeutral and inexpensive.[5][7]

Capacity refers to the amount of water that can be absorbed. Speed is the rate of water removal. Efficiency is the degree of dryness achieved.[5]

Experimental Protocols

Detailed Methodology for the Purification of 1-Bromobutane from 1-Butanol

This protocol outlines the purification of 1-bromobutane synthesized from 1-butanol and sodium bromide with sulfuric acid.

  • Initial Separation:

    • After the reaction is complete, transfer the reaction mixture to a separatory funnel.

    • Allow the layers to separate. The lower, denser layer is the crude 1-bromobutane.[4]

    • Drain the lower organic layer into a clean flask.

  • Aqueous Wash:

    • Return the crude 1-bromobutane to the separatory funnel.

    • Add an equal volume of deionized water and gently swirl the funnel.

    • Allow the layers to separate and drain the lower organic layer, discarding the upper aqueous layer. This step removes the bulk of the water-soluble impurities.[3]

  • Neutralization Wash:

    • Add an equal volume of a 5% sodium bicarbonate solution to the separatory funnel containing the 1-bromobutane.

    • Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas produced.

    • Allow the layers to separate and drain the lower organic layer into a clean, dry Erlenmeyer flask. Discard the upper aqueous layer. This neutralizes any residual acid.[4]

  • Drying:

    • Add a small amount of anhydrous calcium chloride or magnesium sulfate to the 1-bromobutane in the Erlenmeyer flask.[4]

    • Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing.

    • Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.

  • Final Distillation:

    • Decant or filter the dried 1-bromobutane into a round-bottom flask suitable for distillation.

    • Add a few boiling chips to ensure smooth boiling.

    • Set up a simple or fractional distillation apparatus.

    • Heat the flask and collect the fraction that distills between 99-102°C.[3][4] The literature boiling point of 1-bromobutane is 101.6°C.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_purification Purification Start Starting Alcohol + Reagents Reaction Synthesis of Crude Bromoalkane Start->Reaction Extraction Aqueous & Bicarbonate Washes Reaction->Extraction Crude Product Drying Drying with Anhydrous Salt Extraction->Drying Distillation Fractional Distillation Drying->Distillation FinalProduct Pure Bromoalkane Distillation->FinalProduct

Caption: Experimental workflow for the synthesis and purification of bromoalkanes.

Troubleshooting_Emulsion Start Emulsion Forms During Extraction GentleSwirl Action: Gentle Swirling/ Inversion Start->GentleSwirl Wait Action: Allow to Stand GentleSwirl->Wait Resolved Problem Resolved GentleSwirl->Resolved If successful AddBrine Action: Add Saturated NaCl (Brine) Wait->AddBrine Wait->Resolved If successful AddBrine->Resolved If successful NotResolved Problem Persists AddBrine->NotResolved Filter Action: Filter through Celite/Glass Wool Filter->Resolved NotResolved->Filter

Caption: Troubleshooting guide for breaking emulsions during workup.

References

how to avoid rearrangement products in alkyl halide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Alkyl Halide Synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during experimental work, with a specific focus on avoiding undesired rearrangement products.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of isomeric alkyl halides when reacting a secondary alcohol with a hydrogen halide (HX)?

A1: This is a common issue caused by carbocation rearrangements. The reaction of secondary alcohols with hydrogen halides (like HBr or HCl) proceeds through an Sₙ1-like mechanism. This mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. This carbocation can then undergo a rearrangement, typically a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). The halide nucleophile can then attack both the initial and the rearranged carbocation, leading to a mixture of products.[1][2][3]

Q2: What is a carbocation rearrangement and why does it happen?

A2: A carbocation rearrangement is a process in which the carbocation intermediate in a reaction reorganizes its molecular structure to form a more stable carbocation.[4][5] The driving force is the increase in stability. Carbocation stability follows the order: tertiary > secondary > primary. The rearrangement occurs through the shift of a small group (usually a hydride ion, H⁻, or an alkyl group like a methyl group, CH₃⁻) from an adjacent carbon to the positively charged carbon.[1] This creates a new, more stable carbocation at the position from which the group migrated.

Q3: Are primary alcohols susceptible to rearrangement when forming alkyl halides?

A3: Generally, primary alcohols react with hydrogen halides via an Sₙ2 mechanism, which does not involve a carbocation intermediate and thus avoids rearrangement. However, for certain sterically hindered primary alcohols, such as neopentyl alcohol (2,2-dimethyl-1-propanol), a concerted rearrangement can occur as the leaving group departs, or a highly unstable primary carbocation may rearrange immediately.[4][5] This leads exclusively to the rearranged product. For instance, reacting neopentyl alcohol with HBr yields 2-bromo-2-methylbutane instead of the expected 1-bromo-2,2-dimethylpropane.[4][5][6]

Q4: How can I synthesize a primary or secondary alkyl halide from an alcohol without getting rearrangement products?

A4: To avoid carbocation rearrangements, you should use reagents that promote an Sₙ2 reaction pathway. Excellent choices include:

  • Thionyl chloride (SOCl₂) with pyridine for alkyl chlorides.[7][8][9]

  • Phosphorus tribromide (PBr₃) for alkyl bromides.[7][10][11]

  • The Appel Reaction , using triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄ or CBr₄).[12][13][14][15]

These methods avoid the formation of a free carbocation, thereby preventing rearrangements.[7][10]

Q5: What is the Finkelstein reaction and when should I use it?

A5: The Finkelstein reaction is a halide exchange method that converts an alkyl chloride or bromide into an alkyl iodide using sodium iodide in acetone.[16][17][18] It can also be adapted to synthesize alkyl fluorides. Since it proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, it does not cause rearrangements.[16][17] This reaction is particularly useful when you already have an alkyl chloride or bromide and want to synthesize the corresponding iodide, which can be difficult to prepare directly without side reactions.[18] The reaction is driven to completion because the sodium chloride or sodium bromide byproduct is insoluble in acetone and precipitates out of the solution.[16][18]

Troubleshooting Guides

Problem 1: My reaction of a secondary alcohol with HBr gave a low yield of the desired product and a significant amount of a constitutional isomer.
  • Cause: Your reaction is proceeding through an Sₙ1 pathway, leading to a carbocation intermediate that is rearranging to a more stable form.

  • Solution: Switch to a synthetic route that avoids carbocation formation.

    • For the synthesis of an alkyl bromide, use phosphorus tribromide (PBr₃) . This reagent will convert the alcohol to the desired alkyl bromide via an Sₙ2 mechanism, preventing rearrangement.[10][11]

    • Alternatively, use the Appel reaction with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This also proceeds via an Sₙ2 pathway for primary and secondary alcohols.[11][13]

Problem 2: I am trying to synthesize a primary alkyl chloride from a hindered primary alcohol and am getting a rearranged tertiary alkyl chloride.
  • Cause: Even though the substrate is a primary alcohol, significant steric hindrance (like in neopentyl alcohol) can promote a rearrangement to a more stable tertiary carbocation.

  • Solution: Use a method that does not involve a carbocation.

    • Thionyl chloride (SOCl₂) in the presence of pyridine is the recommended method.[7][8] Pyridine ensures the reaction proceeds via an Sₙ2 mechanism with inversion of configuration, preventing rearrangement.[7][19]

    • The Appel reaction (PPh₃/CCl₄) is also an excellent choice for this conversion under mild and neutral conditions.[12][15]

Data Presentation: Comparison of Synthetic Methods

The choice of reagent has a dramatic impact on the product distribution when rearrangement is possible. Below is a comparison for the synthesis of alkyl bromides from sterically hindered alcohols.

Starting AlcoholReagentMajor ProductMinor ProductRearrangement Observed?
Neopentyl alcoholHBr2-bromo-2-methylbutane (>99%)Neopentyl bromide (<1%)Yes (Major)[4][5][6]
Neopentyl alcoholPBr₃Neopentyl bromide (>95%)NoneNo[10]
3,3-dimethyl-2-butanolHBr2-bromo-2,3-dimethylbutane2-bromo-3,3-dimethylbutaneYes (Major)
3,3-dimethyl-2-butanolPBr₃2-bromo-3,3-dimethylbutaneNoneNo[10]

Experimental Protocols

Protocol 1: Synthesis of an Alkyl Chloride using SOCl₂ and Pyridine (No Rearrangement)

This protocol describes the conversion of a secondary alcohol to an alkyl chloride without rearrangement.

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol (1.0 eq.) in anhydrous diethyl ether or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add pyridine (1.2 eq.) to the cooled solution, followed by the dropwise addition of thionyl chloride (SOCl₂, 1.1 eq.). The addition of SOCl₂ should be done carefully to control the exothermic reaction and the evolution of HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding cold water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude alkyl chloride can be purified by distillation or flash column chromatography.

Protocol 2: Synthesis of an Alkyl Bromide using PBr₃ (No Rearrangement)

This protocol details the conversion of a primary or secondary alcohol to an alkyl bromide.

  • Setup: Place the alcohol (1.0 eq.) in a round-bottom flask fitted with a dropping funnel and a reflux condenser. The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise to the alcohol with vigorous stirring. PBr₃ is a dense, corrosive liquid, so handle it with care in a fume hood.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat gently under reflux for 1-3 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Separate the organic layer. Wash it with a cold, dilute sodium bicarbonate solution and then with brine.

  • Purification: Dry the crude alkyl bromide over anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄), filter, and purify by distillation.

Protocol 3: Synthesis of an Alkyl Iodide via the Finkelstein Reaction (No Rearrangement)

This protocol describes the conversion of an alkyl chloride or bromide to an alkyl iodide.

  • Setup: In a round-bottom flask, dissolve the alkyl chloride or bromide (1.0 eq.) in acetone.

  • Reagent Addition: Add a stoichiometric excess of sodium iodide (NaI, 1.5-3.0 eq.).

  • Reaction: Heat the mixture at reflux with stirring. The reaction progress can be monitored by observing the formation of a white precipitate (NaCl or NaBr).[16][18] The reaction is typically complete within 1-24 hours, depending on the reactivity of the alkyl halide.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium salt.

  • Purification: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether, wash with water and then with a dilute sodium thiosulfate solution (to remove any trace of iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the alkyl iodide.

Protocol 4: Synthesis of an Alkyl Chloride via the Appel Reaction (No Rearrangement)

This protocol outlines the conversion of a primary or secondary alcohol to an alkyl chloride.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (PPh₃, 1.2 eq.) and a solvent such as dichloromethane or acetonitrile.

  • Reagent Addition: Add the alcohol (1.0 eq.) to the solution.

  • Halogen Source: Add carbon tetrachloride (CCl₄, 1.2 eq.) dropwise to the stirred solution at room temperature. For less reactive alcohols, the reaction may require heating to reflux.[15]

  • Reaction: Stir the mixture at room temperature or reflux until the reaction is complete as monitored by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The major byproduct is triphenylphosphine oxide, which can be challenging to remove.

  • Purification: Purify the crude product by flash column chromatography. Alternatively, the triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like pentane or hexane and removed by filtration.[12]

Visualizations

Signaling Pathways and Logical Relationships

Carbocation_Rearrangement cluster_SN1 Sₙ1 Pathway (Prone to Rearrangement) Secondary_Alcohol Secondary Alcohol Protonation Protonation (+HX) Secondary_Alcohol->Protonation Oxonium_Ion Alkyloxonium Ion Protonation->Oxonium_Ion Loss_of_H2O Loss of H₂O Oxonium_Ion->Loss_of_H2O Secondary_Carbocation Secondary Carbocation Loss_of_H2O->Secondary_Carbocation Rearrangement 1,2-Hydride/Alkyl Shift Secondary_Carbocation->Rearrangement Nucleophilic_Attack_1 Nucleophilic Attack (X⁻) Secondary_Carbocation->Nucleophilic_Attack_1 Tertiary_Carbocation Tertiary Carbocation Rearrangement->Tertiary_Carbocation Nucleophilic_Attack_2 Nucleophilic Attack (X⁻) Tertiary_Carbocation->Nucleophilic_Attack_2 Product_1 Non-rearranged Alkyl Halide Nucleophilic_Attack_1->Product_1 Product_2 Rearranged Alkyl Halide Nucleophilic_Attack_2->Product_2

Caption: Sₙ1 pathway for alcohol to alkyl halide conversion, showing the branchpoint for carbocation rearrangement.

No_Rearrangement_Workflow Start Primary or Secondary Alcohol Decision Desired Halide? Start->Decision SOCl2 Use SOCl₂ / Pyridine Decision->SOCl2 Chloride PBr3 Use PBr₃ Decision->PBr3 Bromide Appel Use Appel Reaction (PPh₃ / CX₄) Decision->Appel Chloride or Bromide Finkelstein Start with Alkyl Halide, Use Finkelstein Reaction (NaI) Decision->Finkelstein Iodide Alkyl_Chloride Alkyl Chloride (No Rearrangement) SOCl2->Alkyl_Chloride Alkyl_Bromide Alkyl Bromide (No Rearrangement) PBr3->Alkyl_Bromide Appel->Alkyl_Chloride Appel->Alkyl_Bromide Alkyl_Iodide Alkyl Iodide (No Rearrangement) Finkelstein->Alkyl_Iodide

Caption: Decision workflow for selecting a rearrangement-free method for alkyl halide synthesis from alcohols.

SN2_Mechanism cluster_PBr3 Mechanism with PBr₃ cluster_SOCl2 Mechanism with SOCl₂/Pyridine Step1 Alcohol (R-OH) + PBr₃ Activation of OH group Step2 R-O-PBr₂ (activated intermediate) + Br⁻ Good Leaving Group Formed Step1:f1->Step2:f0 Step3 Br⁻ attacks carbon in Sₙ2 fashion Inversion of Stereochemistry Step2:f1->Step3:f0 Product R-Br + HOPBr₂ Step3:f1->Product S_Step1 Alcohol (R-OH) + SOCl₂ Formation of Alkyl Chlorosulfite S_Step2 Pyridine deprotonates intermediate Cl⁻ is generated S_Step1:f1->S_Step2:f0 S_Step3 Cl⁻ attacks carbon in Sₙ2 fashion Inversion of Stereochemistry S_Step2:f1->S_Step3:f0 S_Product R-Cl + SO₂ + Pyridinium Chloride S_Step3:f1->S_Product

Caption: Simplified Sₙ2 mechanisms for PBr₃ and SOCl₂/Pyridine, preventing rearrangement.

References

troubleshooting low conversion in alkyl bromide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common issues encountered during the synthesis of alkyl bromides, particularly focusing on reactions involving the conversion of alcohols.

Frequently Asked Questions (FAQs)

Q1: My alkyl bromide yield is low when synthesizing from a primary alcohol. What are the common causes and solutions?

A1: Low conversion of primary alcohols to alkyl bromides often stems from several factors related to the SN2 reaction mechanism.

  • Incomplete Reaction: The reaction may not have reached completion. Ensure adequate reaction time and temperature. For reactions involving HBr generated in situ from NaBr and H2SO4, refluxing for several hours is crucial to drive the equilibrium towards the product.[1] Direct distillation without a preliminary reflux period can decrease yields by 5-15%.[1]

  • Poor Leaving Group Activation: The hydroxyl group (-OH) of an alcohol is a poor leaving group. It must be protonated by a strong acid (like HBr or H2SO4) to form a good leaving group (-OH2+).[2] Insufficient acid concentration will result in a slow or incomplete reaction.

  • Side Reactions: The primary competing side reaction for primary alcohols is the formation of dialkyl ethers. This occurs when the unreacted alcohol attacks the newly formed alkyl bromide. This can be suppressed by increasing the concentration of the bromide nucleophile.[3]

  • Steric Hindrance: Although less common for primary alcohols, significant steric bulk near the reaction center (β-substitution), as in neopentyl bromide, can dramatically slow down the SN2 reaction rate.[4]

Solutions:

  • Increase Bromide Concentration: Use a higher concentration of HBr or add bromide salts like quaternary ammonium bromides to favor the desired substitution over side reactions.[3]

  • Ensure Sufficient Acid: Use a sufficient excess of strong acid to ensure complete protonation of the alcohol.

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC to determine the optimal reaction time. Ensure the temperature is adequate for the specific substrate.

  • Alternative Reagents: For sensitive substrates or to avoid strongly acidic conditions, consider using reagents like phosphorus tribromide (PBr3) or an Appel reaction (PPh3/CBr4).[5][6]

Q2: I am observing a significant amount of alkene byproduct in my reaction. How can I minimize this elimination side reaction?

A2: Alkene formation is a result of an elimination reaction (typically E2 or E1), which competes with the desired substitution (SN2 or SN1). This is particularly problematic for secondary and tertiary alcohols.[5][7]

  • Substrate Structure: Tertiary alcohols are highly prone to elimination, especially when treated with strong acids.[1] Secondary alcohols can also undergo significant elimination.[7]

  • Reaction Conditions: High temperatures favor elimination over substitution.[7][8]

  • Base/Nucleophile Strength: While bromide is a good nucleophile, under certain conditions, it or other species in the mixture can act as a base, abstracting a proton from a beta-carbon. Using a strong, non-nucleophilic base will heavily favor elimination. Conversely, a strong nucleophile that is a weak base will favor substitution.

  • Use of Sulfuric Acid: Concentrated sulfuric acid is a dehydrating agent and can promote the elimination of water to form alkenes, especially at higher temperatures.[1]

Solutions:

  • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor substitution over elimination.[7]

  • Avoid Strong Dehydrating Acids: When using HBr, consider generating it from sources other than concentrated H2SO4 if elimination is a major issue. Phosphoric acid can be a better choice as it is less oxidizing and dehydrating.[3]

  • Choose Appropriate Reagents: For secondary alcohols, using PBr3 or SOCl2 (for chlorides) can provide better yields of the substitution product as they proceed under milder conditions and avoid strong acids that promote carbocation formation and subsequent elimination.[9] The Appel reaction is also an excellent choice for minimizing elimination as it occurs under neutral conditions.[6][10]

Q3: My reaction with a secondary or tertiary alcohol is giving a mixture of products, including rearranged isomers. What is happening?

A3: Reactions of secondary and tertiary alcohols with hydrogen halides often proceed through an SN1 mechanism, which involves a carbocation intermediate.[11] This intermediate is susceptible to rearrangements and loss of stereochemistry.

  • Carbocation Formation: The protonated alcohol leaves to form a carbocation. The stability of this carbocation dictates the reaction rate (tertiary > secondary).[11]

  • Rearrangements: If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will occur before the bromide ion attacks. This leads to a mixture of isomeric alkyl bromides.[2][11]

  • Loss of Stereochemistry: The planar carbocation can be attacked by the nucleophile from either face, leading to a racemic or diastereomeric mixture of products if the starting alcohol was chiral.[2]

  • E1 Competition: The carbocation can also lose a proton to form an alkene (E1 elimination), competing with the SN1 pathway.[12]

Solutions:

  • Use Non-Acidic Reagents: To avoid carbocation formation, use reagents that promote an SN2 pathway, such as PBr3 or the Appel reaction. These methods generally proceed with an inversion of stereochemistry and without rearrangement.[9][13]

  • Temperature Control: While harder to control for SN1/E1, lower temperatures can sometimes reduce the extent of side reactions.

Q4: The Appel reaction (using PPh3/CBr4) is not going to completion or is giving low yields. What are the potential issues?

A4: The Appel reaction is a reliable method for converting alcohols to alkyl bromides under mild, neutral conditions, but it has its own set of potential problems.[14][15]

  • Reagent Purity and Stoichiometry: The reagents, particularly triphenylphosphine (PPh3), must be pure and anhydrous. PPh3 can be oxidized to triphenylphosphine oxide (TPPO) by air. A modest excess of the phosphine reagent is often recommended to ensure complete consumption of the alcohol.[10]

  • Order of Addition: The alcohol must be present to trap the intermediate phosphonium species. If the PPh3 and CBr4 are allowed to react for too long before the alcohol is added, they can form other products, leading to little or no alkyl bromide.[10]

  • Workup and Purification: The main byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired product, especially if they have similar polarities. This can lead to purification challenges and apparent low yields.[14]

  • Substrate Sensitivity: While generally mild, some sensitive functional groups may not be compatible.

Solutions:

  • Use Pure Reagents: Use fresh or purified PPh3.

  • Correct Order of Addition: Ensure the alcohol is present when the PPh3 and CBr4 are mixed, or add the alcohol shortly after. A common procedure involves adding CBr4 to a solution of the alcohol and PPh3 at a low temperature (e.g., 0 °C).[13]

  • Optimize Purification: To remove TPPO, one can crystallize it out by adding a nonpolar solvent like pentane or hexane to the reaction mixture.[10] Alternatively, specialized fluorous phosphines or polymer-supported phosphines can be used to simplify byproduct removal.[16]

Data Presentation

Table 1: Comparison of Reagents for Benzyl Alcohol to Benzyl Bromide Conversion

Reagent System Conditions Yield (%) Reference
PPh3 / CBr4 CH2Cl2, rt 95-99% [15]
PPh3 / NBS CH2Cl2, rt 92% General Literature
HBr (48% aq.) Reflux ~90% [1]
NaBr / H2SO4 Reflux 85-90% [3]

| PBr3 | Pyridine, 0 °C to rt | 85-95% |[5] |

Table 2: Effect of Substrate Structure on Relative SN2 Reaction Rates

Alkyl Bromide Substrate Type Relative Rate Key Factor
CH3Br Methyl >500 Least Steric Hindrance
CH3CH2Br Primary (1°) 20 Low Steric Hindrance
(CH3)2CHBr Secondary (2°) 1 Increased Steric Hindrance
(CH3)3CBr Tertiary (3°) ~0 (Elimination) Severe Steric Hindrance

| (CH3)3CCH2Br | Primary (1°, β-substituted) | ~0 | Steric hindrance from β-carbon |

(Data conceptualized from trends described in[4])

Experimental Protocols

Protocol 1: General Synthesis of n-Butyl Bromide from n-Butanol

  • Reagents: n-butanol, sodium bromide (NaBr), concentrated sulfuric acid (H2SO4), water, sodium bicarbonate (NaHCO3), anhydrous calcium chloride (CaCl2).

  • Procedure:

    • In a round-bottom flask, combine n-butanol, water, and sodium bromide. Cool the flask in an ice bath.

    • Slowly and with constant swirling, add concentrated sulfuric acid to the mixture. The HBr will be generated in situ.

    • Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.

    • After the reflux period, change the setup for distillation. Distill the mixture until no more water-insoluble droplets come over. The receiving flask should be cooled in an ice bath.

    • Transfer the distillate to a separatory funnel. Two layers will form. Remove and discard the lower aqueous layer.

    • Wash the crude n-butyl bromide layer sequentially with:

      • Cold water to remove residual HBr.

      • Cold concentrated H2SO4 to remove unreacted alcohol and any ether byproduct.[1]

      • Saturated sodium bicarbonate solution to neutralize any remaining acid.

      • Water.

    • Drain the washed n-butyl bromide layer into a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride.

    • Perform a final distillation to purify the n-butyl bromide, collecting the fraction boiling at the correct temperature (approx. 100-104 °C).

(This protocol is a standard procedure adapted from descriptions in[1])

Visualizations

Troubleshooting_Low_Yield start Low Conversion/ Yield Observed substrate What is the substrate? (1°, 2°, or 3° alcohol) start->substrate primary Primary (1°) Alcohol substrate->primary secondary Secondary (2°) Alcohol substrate->secondary tertiary Tertiary (3°) Alcohol substrate->tertiary p_issue Potential Issues: - Incomplete Reaction - Ether Formation (Side Rxn) - Steric Hindrance (β-subst.) primary->p_issue s_issue Potential Issues: - SN1/SN2 & E1/E2 Competition - Carbocation Rearrangement (SN1) - Alkene Formation (E2/E1) secondary->s_issue t_issue Potential Issues: - SN1/E1 Pathway Dominates - Major Alkene byproduct (E1) - Carbocation Rearrangement tertiary->t_issue p_solution Solutions: - Increase reaction time/temp - Increase [Br-] - Use PBr3 or Appel Reaction p_issue->p_solution s_solution Solutions: - Use milder reagents (PBr3, Appel) - Lower reaction temperature - Avoid strong dehydrating acids s_issue->s_solution t_solution Solutions: - Avoid strong acids (HX) - Use Appel Reaction (SN1 mechanism) - Expect elimination as major pathway t_issue->t_solution

Caption: Troubleshooting decision tree for low alkyl bromide yield.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Combine Alcohol, NaBr, H2O B Add H2SO4 (conc.) in Ice Bath A->B C Reflux Mixture B->C D Distill Crude Product C->D Reaction Complete E Separatory Funnel: Aqueous Washes (H2O, NaHCO3) D->E F Dry Organic Layer (e.g., CaCl2) E->F G Final Distillation F->G H Pure Alkyl Bromide G->H

Caption: General workflow for alkyl bromide synthesis and purification.

SN2_E2_Competition cluster_reactants cluster_pathways cluster_products R Secondary Alkyl Alcohol + HBr SN2 SN2 Pathway R->SN2 Favored by: Strong Nucleophile, Weak Base, Lower Temp E2 E2 Pathway R->E2 Favored by: Strong, Bulky Base, Higher Temp P_SN2 Alkyl Bromide (Inversion of Stereochem) SN2->P_SN2 P_E2 Alkene (Zaitsev/Hofmann Product) E2->P_E2

Caption: Competing SN2 and E2 pathways in alkyl bromide synthesis.

References

Technical Support Center: Purification of Bromine Compounds via Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of bromine compounds through crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of bromine compounds in a question-and-answer format.

Q1: My bromine compound is not crystallizing out of the solution, even after cooling. What should I do?

A1: This is a common issue that can often be resolved by inducing crystallization. Here are a few techniques to try:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other crystals to grow upon.[2]

  • Reduce the Volume of Solvent: It's possible that too much solvent was used, and the solution is not sufficiently saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][3]

  • Cooling Further: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath to further decrease the solubility of your compound.[4]

  • Re-evaluate Your Solvent System: If none of the above methods work, the chosen solvent may not be appropriate. The solvent may be too good at dissolving the compound at all temperatures. In this case, you may need to remove the solvent by rotary evaporation and attempt the crystallization with a different solvent.[1]

Q2: The crystallization of my bromine compound is happening too quickly, resulting in a fine powder instead of distinct crystals. How can I slow it down?

A2: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification. An ideal crystallization process should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[1] Here’s how you can slow down the process:

  • Add More Solvent: Reheat the solution and add a small amount of additional solvent. This will keep the compound in solution for a longer period during the cooling phase, allowing for slower, more controlled crystal growth.[1]

  • Insulate the Flask: A shallow pool of solvent in a large flask can cool too quickly due to a high surface area. Transfer the solution to a smaller flask and insulate it by placing it on a cork ring or folded paper towels. Covering the top of the flask with a watch glass can also help to trap heat.[1]

  • Use a Mixed Solvent System: If you are using a single solvent, consider a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

Q3: My bromine compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute. The resulting oil often contains a high concentration of impurities. Here are some solutions:

  • Add More Solvent: The compound may be precipitating at a temperature above its melting point. Reheat the solution and add more of the "good" solvent to keep it dissolved at a higher temperature, allowing it to cool more slowly and crystallize at a lower temperature.[1]

  • Lower the Temperature of Crystallization: Try to induce crystallization at a lower temperature by using a colder cooling bath.

  • Change the Solvent: Select a solvent with a lower boiling point.[3]

  • Use a Mixed Solvent System: A carefully chosen mixed solvent system can sometimes prevent oiling out by modifying the solubility properties of the solution.

Q4: My final yield of purified bromine compound is very low. What are the possible reasons and how can I improve it?

A4: A low yield can be frustrating. Here are some potential causes and remedies:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling it again to obtain a "second crop" of crystals.[5]

  • Premature Crystallization: If the compound crystallizes too early, for example during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated to prevent this.[6]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[5]

  • Inherent Solubility: Some compounds have a relatively high solubility even at low temperatures, leading to unavoidable losses in the mother liquor. Ensure you have cooled the solution sufficiently to minimize this.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good solvent for crystallizing bromine compounds?

A1: An ideal solvent for crystallization should:

  • Dissolve the bromine compound well at high temperatures but poorly at low temperatures.[2]

  • Not react with the bromine compound.[2]

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.[3]

  • Have a boiling point lower than the melting point of the bromine compound to prevent "oiling out".[3]

Q2: How do I select the right solvent for my specific bromine compound?

A2: Solvent selection is often an empirical process. A good starting point is to consider the polarity of your bromine compound. "Like dissolves like" is a useful guideline; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3] You can perform small-scale solubility tests with a variety of solvents to find the most suitable one. Test the solubility of a small amount of your compound in a few drops of solvent at room temperature and then upon heating.

Q3: What are the main types of crystallization methods I can use for purifying bromine compounds?

A3: The most common methods are:

  • Cooling Crystallization: This is the most widely used method and relies on the principle that the solubility of most compounds decreases as the temperature is lowered. The impure solid is dissolved in a minimum amount of a hot solvent, and then the solution is allowed to cool slowly to induce crystallization.[2][7]

  • Anti-solvent Crystallization (or Precipitation): This method involves dissolving the bromine compound in a "good" solvent in which it is very soluble. A "poor" solvent (the anti-solvent), in which the compound is insoluble, is then slowly added to the solution. This reduces the overall solubility of the compound, causing it to crystallize. The two solvents must be miscible.[7][8]

  • Evaporative Crystallization: This technique is suitable for compounds that are not sensitive to heat and whose solubility is not strongly dependent on temperature. The compound is dissolved in a solvent, and the solvent is slowly evaporated, increasing the concentration of the compound until it becomes supersaturated and crystallizes.

Q4: Can I use a mixture of solvents for crystallization?

A4: Yes, a mixed solvent system, also known as a two-solvent method, can be very effective, especially when a single suitable solvent cannot be found.[9] The bromine compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent). The two solvents must be miscible with each other.[9]

Quantitative Data on Bromine Compound Solubility

The following tables provide solubility data for selected bromine compounds in various organic solvents at different temperatures. This information can be a valuable starting point for solvent selection and optimization of crystallization conditions.

Table 1: Solubility of Tetrabromobisphenol A (TBBPA) in Various Solvents [10]

SolventTemperature (K)Mole Fraction Solubility (x 10³)
Tetrahydrofuran288.151.89
293.152.21
298.152.54
303.152.81
308.153.08
Acetone288.151.15
293.151.32
298.151.51
303.151.67
308.151.82
Acetonitrile288.150.81
293.150.92
298.151.03
303.151.12
308.151.22
Methanol288.150.81
293.150.90
298.150.98
303.151.05
308.151.11
Ethanol288.150.47
293.150.51
298.150.55
303.150.58
308.150.62
1-Butanol288.150.48
293.150.52
298.150.55
303.150.58
308.150.62
1-Propanol288.150.48
293.150.52
298.150.55
303.150.58
308.150.62
2-Propanol288.150.33
293.150.35
298.150.37
303.150.39
308.150.41

Table 2: Water Solubility of Brominated Phenols at Different Temperatures [11][12]

CompoundTemperature (K)Water Solubility (mg/L)
4-Bromophenol28314,300
28815,300
29316,500
29817,900
2,4-Dibromophenol283430
288450
293480
298520
303570
308630
2,4,6-Tribromophenol28340
28845
29352
29861
30372
30885
Pentabromophenol2830.38
2880.49
2930.63
2980.81
3031.04
3081.33

Experimental Protocols

1. Cooling Crystallization of N-Bromosuccinimide (NBS) from Water

This protocol describes the purification of N-bromosuccinimide, a common brominating agent, which often develops a yellow or orange color due to degradation.

Materials:

  • Impure N-bromosuccinimide (NBS)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the impure NBS in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to the flask while heating and swirling until the NBS completely dissolves. The goal is to create a saturated solution at the boiling point of water.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask on an insulating surface like a cork ring or folded paper towels.

  • As the solution cools, pure, white crystals of NBS should form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 10-15 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Allow the crystals to air dry on the filter paper or in a desiccator. The purified NBS should be a white crystalline solid.

2. General Protocol for Anti-Solvent Crystallization

This method is useful when a compound is highly soluble in one solvent but poorly soluble in another.

Materials:

  • Impure bromine compound

  • "Good" solvent (high solubility)

  • "Poor" solvent (anti-solvent; low solubility)

  • Crystallization vessel (e.g., Erlenmeyer flask)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Addition funnel or burette

  • Filtration apparatus

Procedure:

  • Dissolve the impure bromine compound in the minimum amount of the "good" solvent at a specific temperature (often room temperature).

  • Slowly add the "poor" solvent (anti-solvent) to the solution while stirring. The anti-solvent should be added dropwise using an addition funnel or burette.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.

  • If necessary, gently warm the solution until it becomes clear again, or add a few more drops of the "good" solvent.

  • Allow the solution to cool slowly and undisturbed to induce crystallization.

  • Once crystallization is complete, collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the anti-solvent or a mixture of the good and poor solvents that is rich in the anti-solvent.

  • Dry the crystals.

Visualizations

Troubleshooting_Crystallization start Start: Impure Bromine Compound in Solution cool Cool the Solution Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No yes_crystals Yes no_crystals No end End: Purified Crystals collect_crystals->end check_saturation Still No Crystals? induce_crystallization->check_saturation check_saturation->collect_crystals No concentrate Concentrate Solution: Evaporate Some Solvent check_saturation->concentrate Yes yes_no_crystals Yes no_some_crystals No re_cool Re-cool the Solution concentrate->re_cool re_cool->cool

Caption: Troubleshooting workflow for common crystallization problems.

Solvent_Selection_Workflow start Start: Need to Purify a Bromine Compound consider_polarity Consider Polarity of the Compound ('Like Dissolves Like') start->consider_polarity small_scale_test Perform Small-Scale Solubility Tests consider_polarity->small_scale_test dissolves_cold Dissolves in Cold Solvent? small_scale_test->dissolves_cold reject_solvent Reject Solvent (Too Soluble) dissolves_cold->reject_solvent Yes heat_solvent Heat the Solvent dissolves_cold->heat_solvent No yes_dissolves_cold Yes no_dissolves_cold No dissolves_hot Dissolves in Hot Solvent? heat_solvent->dissolves_hot insoluble Insoluble (Consider for Anti-Solvent) dissolves_hot->insoluble No cool_solution Cool the Solution dissolves_hot->cool_solution Yes yes_dissolves_hot Yes no_dissolves_hot No crystals_form Crystals Form Upon Cooling? cool_solution->crystals_form good_solvent Good Potential Solvent for Cooling Crystallization crystals_form->good_solvent Yes consider_mixed Consider Mixed Solvent System crystals_form->consider_mixed No yes_crystals Yes no_crystals No

Caption: Logical workflow for selecting a suitable crystallization solvent.

Cooling_Crystallization_Workflow start Start: Impure Bromine Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool Solution Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry the Purified Crystals wash_crystals->dry_crystals end End: Pure Crystalline Bromine Compound dry_crystals->end

Caption: Experimental workflow for purification by cooling crystallization.

References

Technical Support Center: Managing Heat Stability of Bromine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on managing heat stability issues encountered with bromine-containing compounds in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: My brominated compound is showing significant degradation during routine thermal stress testing. What are the likely degradation pathways?

A1: Brominated compounds, particularly those with bromine on an aliphatic chain or an activated aromatic ring, can be susceptible to thermal degradation. Common pathways include:

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) is a frequent degradation route, especially in molecules with adjacent hydrogen atoms. This can lead to the formation of unsaturated bonds (alkenes).

  • Homolytic Cleavage: The carbon-bromine (C-Br) bond can break homolytically at elevated temperatures, forming a bromine radical and a carbon-centered radical. These reactive species can initiate further degradation reactions.[1]

  • Hydrolysis: In the presence of moisture, the C-Br bond can undergo hydrolysis, replacing the bromine atom with a hydroxyl group. This is often accelerated by heat.

  • Oxidation: The presence of oxygen can lead to oxidative degradation pathways, which can be complex and result in a variety of degradation products.

Q2: I've observed discoloration (e.g., yellowing or browning) of my brominated active pharmaceutical ingredient (API) upon heating. What could be the cause?

A2: Discoloration is often an indicator of chemical degradation. For brominated compounds, this can be due to the formation of colored degradation products. The liberation of bromine or hydrogen bromide, which can subsequently react to form colored species, is a common cause. It is crucial to characterize these impurities to understand the degradation pathway and assess any potential toxicity.

Q3: How does the position of the bromine atom in the molecule affect its thermal stability?

A3: The position of the bromine atom significantly influences the thermal stability of the molecule.

  • Aliphatic vs. Aromatic: Bromine attached to an aliphatic carbon is generally more labile (less stable) than bromine attached to an aromatic ring.

  • Primary, Secondary, Tertiary: The stability of aliphatic C-Br bonds often follows the trend: primary > secondary > tertiary, with tertiary C-Br bonds being the most susceptible to cleavage.

  • Aromatic Substitution: On an aromatic ring, the stability can be influenced by other substituents. Electron-withdrawing groups can sometimes stabilize the C-Br bond, while electron-donating groups might activate the ring towards certain degradation reactions.

Q4: What are some common analytical techniques to monitor the thermal degradation of my bromine compound?

A4: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is the primary tool for separating and quantifying the parent compound and its degradation products.[2][3][4][5] A stability-indicating method should be developed and validated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile degradation products.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to observe changes in functional groups, which may indicate degradation.[5]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can determine the onset temperature of decomposition and provide information about the thermal stability of the compound.[8][9]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram After Thermal Stress
  • Problem: New peaks, indicating degradation products, appear in the HPLC chromatogram of your brominated compound after subjecting it to heat.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use a diode array detector (DAD) or photodiode array (PDA) to check the UV spectrum of the new peaks. If possible, use LC-MS to obtain the mass of the degradation products to help in their identification.

    • Evaluate Stress Conditions: The degradation may be too extensive. Reduce the temperature or duration of the thermal stress to achieve a target degradation of 5-20%.[10] This will help in identifying the primary degradation products.

    • Assess Mobile Phase and Column: Ensure that the HPLC method is capable of separating the degradation products from the parent peak and from each other. Method optimization may be necessary.

    • Consider Excipient Incompatibility: If the sample is a formulated product, the degradation could be due to an interaction with an excipient.[9][11][12][13] Conduct compatibility studies with individual excipients.

Issue 2: Poor Mass Balance in Stability Studies
  • Problem: The total amount of the drug substance and its quantified degradation products is significantly less than 100% after thermal stress.

  • Troubleshooting Steps:

    • Investigate Volatile Degradants: The loss of mass may be due to the formation of volatile compounds that are not detected by HPLC. Use GC-MS to analyze the headspace of the stressed sample.

    • Check for Non-UV Active Degradants: Some degradation products may not have a UV chromophore and will be invisible to a UV detector. If possible, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or rely on mass spectrometry.

    • Assess Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage container. Analyze a solvent rinse of the container.

    • Evaluate Analytical Method: Ensure that the extraction method is efficient for all degradation products and that the response factors of the degradants are considered during quantification.

Data Presentation

Table 1: Example of Forced Degradation Data for a Brominated API

Stress ConditionDurationAssay of API (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)Total Impurities (%)Mass Balance (%)
80°C24 hours95.22.11.54.399.5
80°C48 hours90.74.32.88.599.2
60°C / 75% RH7 days98.10.80.51.9100.0
Photostability (ICH Q1B)-99.5<0.1<0.10.499.9

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study of a Brominated Drug Substance

Objective: To investigate the intrinsic thermal stability of a brominated drug substance and identify potential degradation products.

Materials:

  • Brominated drug substance

  • Class A volumetric flasks and pipettes

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Forced degradation oven or climate chamber

  • HPLC system with UV/PDA and/or MS detector

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the drug substance into a suitable container (e.g., glass vial).

  • Solid-State Stressing: Place the open vial in a calibrated oven at a high temperature (e.g., 80°C, or in 10°C increments above the accelerated stability condition temperature).

  • Solution-State Stressing: Prepare a solution of the drug substance in a suitable solvent (e.g., water, or a co-solvent mixture) at a known concentration (e.g., 1 mg/mL).[10] Place the solution in the oven.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours). The goal is to achieve 5-20% degradation.[10]

  • Sample Analysis:

    • For solid samples, dissolve in a suitable solvent to a known concentration.

    • For solution samples, dilute as necessary.

    • Analyze all samples by the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the remaining drug substance.

    • Identify and quantify the degradation products.

    • Calculate the mass balance.

Protocol 2: Excipient Compatibility Screening

Objective: To assess the compatibility of a brominated API with common pharmaceutical excipients under thermal stress.

Materials:

  • Brominated API

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)

  • Mortar and pestle or a suitable blender

  • Glass vials

  • Climate chamber (e.g., 40°C/75% RH)

  • HPLC system with a validated stability-indicating method

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight.

    • Gently mix the components using a mortar and pestle or a blender.

    • Prepare a control sample of the API alone.

  • Stressing:

    • Place a known amount of each mixture and the control into separate glass vials.

    • Store the vials in a climate chamber at accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).[14]

  • Sample Analysis:

    • At each time point, withdraw the samples.

    • Dissolve the samples in a suitable solvent and prepare for HPLC analysis.

    • Analyze by the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the binary mixtures with the control API sample.

    • Look for the appearance of new degradation peaks or a significant increase in existing impurities in the mixtures compared to the API alone. This would indicate an incompatibility.[5]

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected HPLC Peaks start Unexpected Peak Observed confirm_id Confirm Peak Identity (LC-MS, DAD/PDA) start->confirm_id eval_stress Evaluate Stress Conditions (Target 5-20% Degradation) confirm_id->eval_stress check_method Assess HPLC Method (Separation, Resolution) confirm_id->check_method excipient_issue Consider Excipient Incompatibility confirm_id->excipient_issue optimize_stress Optimize Stress (Temp/Duration) eval_stress->optimize_stress optimize_method Optimize HPLC Method check_method->optimize_method compat_study Conduct Excipient Compatibility Study excipient_issue->compat_study end Issue Resolved optimize_stress->end optimize_method->end compat_study->end

Caption: Troubleshooting logic for unexpected peaks in HPLC.

G cluster_1 Forced Degradation Experimental Workflow prep_sample Prepare Drug Substance (Solid and Solution) apply_stress Apply Thermal Stress (e.g., 80°C) prep_sample->apply_stress time_points Sample at Multiple Time Points apply_stress->time_points hplc_analysis Analyze by Stability- Indicating HPLC time_points->hplc_analysis data_eval Evaluate Data (Assay, Impurities, Mass Balance) hplc_analysis->data_eval pathway_id Identify Degradation Pathways data_eval->pathway_id

Caption: Workflow for a forced degradation study.

G cluster_2 Potential Thermal Degradation Pathways of Brominated Compounds parent Brominated Compound (R-CH2-CH2-Br) dehydro Dehydrobromination parent->dehydro Heat homolytic Homolytic Cleavage parent->homolytic High Heat hydrolysis Hydrolysis (with H2O) parent->hydrolysis Heat alkene Alkene (R-CH=CH2) + HBr dehydro->alkene radicals Radicals (R-CH2-CH2• + Br•) homolytic->radicals alcohol Alcohol (R-CH2-CH2-OH) + HBr hydrolysis->alcohol

Caption: Common thermal degradation pathways for brominated compounds.

References

Validation & Comparative

Reactivity Showdown: 4-(1-bromoethyl)-1,1-dimethylcyclohexane vs. 4-(1-chloroethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the relative reactivity of two secondary alkyl halides in nucleophilic substitution and elimination reactions, supported by analogous experimental data.

Executive Summary

The core difference in reactivity between 4-(1-bromoethyl)-1,1-dimethylcyclohexane and 4-(1-chloroethyl)-1,1-dimethylcyclohexane lies in the nature of the halogen leaving group. Bromide is a significantly better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion. Consequently, This compound is expected to exhibit substantially higher reactivity in both SN1 and E1 reactions compared to its chloro-analogue. This increased reactivity will manifest as faster reaction rates and potentially lower activation energies.

Theoretical Framework: The Role of the Leaving Group in Unimolecular Reactions

Both SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) reactions of secondary alkyl halides proceed through a common rate-determining step: the formation of a carbocation intermediate.[1] This initial step involves the heterolytic cleavage of the carbon-halogen bond.[2]

The stability of the leaving group is a critical factor influencing the rate of this step. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[1][3] When comparing halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is attributed to:

  • Polarizability: Larger anions like bromide are more polarizable, allowing for better dispersal of the negative charge.

  • Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to break.[4]

Therefore, the formation of the secondary carbocation from this compound will have a lower activation energy and proceed at a faster rate than from 4-(1-chloroethyl)-1,1-dimethylcyclohexane.

Reaction Mechanisms

The unimolecular reactions of both compounds follow a two-step mechanism for SN1 and a two-step mechanism for E1, both initiated by the formation of a secondary carbocation.

SN1 Reaction Pathway

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Alkyl_Halide 4-(1-haloethyl)-1,1-dimethylcyclohexane Carbocation Secondary Carbocation Intermediate Alkyl_Halide->Carbocation Slow, Heterolysis Protonated_Product Protonated Substitution Product Carbocation->Protonated_Product Fast Nucleophile Nucleophile (e.g., H₂O, ROH) Nucleophile->Carbocation Final_Product Substitution Product Protonated_Product->Final_Product Fast, Deprotonation

Caption: Generalized SN1 reaction mechanism.

E1 Reaction Pathway

E1_Mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Deprotonation Alkyl_Halide 4-(1-haloethyl)-1,1-dimethylcyclohexane Carbocation Secondary Carbocation Intermediate Alkyl_Halide->Carbocation Slow, Heterolysis Alkene_Product Alkene Product Carbocation->Alkene_Product Fast Base Base (e.g., Solvent) Base->Carbocation

Caption: Generalized E1 reaction mechanism.

Quantitative Comparison of Reactivity: Evidence from Analogous Systems

Direct experimental kinetic data for the solvolysis of this compound and 4-(1-chloroethyl)-1,1-dimethylcyclohexane is not available in published literature. However, a reliable estimation of their relative reactivity can be made by examining data from structurally similar secondary alkyl halides. The solvolysis of 2-adamantyl halides and secondary cycloalkyl halides provides a strong basis for comparison, as these systems also involve secondary carbocation intermediates and are sterically hindered, which favors unimolecular pathways.

Analogous SystemSolventTemperature (°C)Relative Rate (k_Br / k_Cl)
2-Adamantyl Halides80% Ethanol25~40
Cyclohexyl Halides80% Ethanol25~60

Note: The relative rate values are approximated from various solvolysis studies on secondary alkyl halides and serve as a general indicator of the magnitude of the leaving group effect.

The data from these analogous systems consistently demonstrate that the secondary alkyl bromide is significantly more reactive than the corresponding chloride, with relative rate constants (k_Br / k_Cl) typically in the range of 40 to 60. This indicates that the solvolysis of this compound would be approximately 40 to 60 times faster than that of 4-(1-chloroethyl)-1,1-dimethylcyclohexane under identical conditions.

Experimental Protocols: Measuring Solvolysis Rates

The reactivity of these compounds can be experimentally determined by measuring their rates of solvolysis. A common method involves monitoring the production of the hydrohalic acid (HBr or HCl) byproduct over time.

General Experimental Workflow

Experimental_Workflow Start Prepare solutions of alkyl halide in a suitable solvent (e.g., aqueous ethanol). Reaction_Setup Place the reaction mixture in a constant temperature bath. Start->Reaction_Setup Initiation Initiate the reaction and start timing. Reaction_Setup->Initiation Monitoring Monitor the reaction progress by periodically titrating the produced acid with a standardized base or by using a pH meter. Initiation->Monitoring Data_Collection Record the concentration of the alkyl halide or the acid product at different time intervals. Monitoring->Data_Collection Data_Analysis Plot the data (e.g., ln[Alkyl Halide] vs. time for first-order kinetics) to determine the rate constant (k). Data_Collection->Data_Analysis Comparison Compare the rate constants for the bromo and chloro compounds to determine their relative reactivity. Data_Analysis->Comparison

Caption: Workflow for determining solvolysis rates.

Detailed Methodology
  • Solution Preparation : Prepare standardized solutions of this compound and 4-(1-chloroethyl)-1,1-dimethylcyclohexane in a suitable polar protic solvent, such as 80% aqueous ethanol. Also, prepare a standardized solution of a base (e.g., NaOH) for titration and an indicator solution (e.g., bromothymol blue).

  • Reaction Setup : In a reaction vessel maintained at a constant temperature (e.g., 25°C or 50°C) using a water bath, add a known volume of the solvent and a few drops of the indicator.

  • Reaction Initiation : Add a precise volume of the alkyl halide solution to the reaction vessel to initiate the solvolysis reaction and start a timer simultaneously.

  • Titration : As the reaction proceeds, the generated HBr or HCl will neutralize a known amount of pre-added base or can be titrated at regular intervals with the standardized NaOH solution. The endpoint is observed by a color change of the indicator.

  • Data Analysis : The rate of the reaction can be determined by plotting the concentration of the remaining alkyl halide (calculated from the amount of acid produced) versus time. For a first-order reaction, a plot of ln[Alkyl Halide] versus time will yield a straight line with a slope equal to -k, where k is the rate constant.

  • Relative Rate Calculation : The relative reactivity is determined by the ratio of the rate constants: Relative Rate = k(bromo-compound) / k(chloro-compound).

Conclusion

Based on fundamental principles of organic chemistry and supported by experimental data from analogous secondary alkyl halide systems, This compound is unequivocally more reactive than 4-(1-chloroethyl)-1,1-dimethylcyclohexane in unimolecular substitution and elimination reactions. The superior leaving group ability of bromide results in a significantly faster rate of carbocation formation, which is the rate-determining step for both SN1 and E1 pathways. Researchers and drug development professionals should anticipate a substantial rate enhancement, estimated to be in the range of 40- to 60-fold, when utilizing the bromo-derivative over the chloro-derivative in reactions proceeding through a unimolecular mechanism. This difference in reactivity is a critical consideration for reaction design, optimization, and the synthesis of target molecules.

References

A Comparative Guide to Alternative Brominating Agents for Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of alkanes is a cornerstone of modern synthetic chemistry, enabling the transformation of simple hydrocarbon feedstocks into valuable and complex molecules. Bromination, in particular, serves as a critical entry point for further molecular elaboration. While elemental bromine has historically been the go-to reagent for this purpose, its high toxicity, corrosive nature, and challenging handling have driven the development of safer and more manageable alternatives. This guide provides an objective comparison of the performance of several key alternative brominating agents for alkanes, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

Performance Comparison of Alternative Brominating Agents

The efficacy of a brominating agent is determined by several factors, including its reactivity, regioselectivity (the preference for substitution at a particular position, e.g., tertiary vs. secondary C-H bonds), and substrate scope. The following tables summarize the performance of prominent alternative brominating agents in the free-radical bromination of various alkane substrates.

Table 1: Comparison of Yields for the Bromination of Cyclohexane

Brominating AgentInitiator/ConditionsSolventReaction Time (h)Yield (%)Reference
N-Bromosuccinimide (NBS)Benzoyl PeroxideCCl₄4~80[1]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)AIBNChlorobenzene195[2]
Carbon Tetrabromide (CBr₄)LED (7 W)Neat4148*[3]

*Yield based on CBr₄ as the limiting reagent.

Table 2: Regioselectivity in the Bromination of 2-Methylbutane

Brominating AgentConditionsSolventProduct Distribution (1-bromo:2-bromo:3-bromo)Selectivity (Tertiary:Secondary:Primary)Reference
N-Bromosuccinimide (NBS)UV light (25°C)Neat2-bromo-2-methylbutane as major productHighly selective for tertiary C-H[1]

Featured Alternative Brominating Agents

N-Bromosuccinimide (NBS)

NBS is a versatile and widely used reagent for free-radical bromination. It is a crystalline solid that is easier and safer to handle than liquid bromine.[5]

Advantages:

  • Good selectivity for tertiary and benzylic/allylic positions.[6]

  • Solid, making it easy to handle and weigh.[5]

  • Commercially available and relatively inexpensive.

Disadvantages:

  • Can be less reactive than other agents for unactivated C-H bonds.

  • Often requires the use of chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful.[7]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another solid N-bromoimide that serves as an excellent alternative to NBS and elemental bromine. It contains two bromine atoms, making it a more atom-economical brominating agent.[2]

Advantages:

  • High bromine content by weight.[8]

  • Often shows higher reactivity and yields compared to NBS.[8]

  • Cost-effective alternative to NBS.[2]

  • Solid and stable, allowing for safe handling and storage.[9]

Disadvantages:

  • Similar to NBS, it is often used with radical initiators and in solvents that may have environmental concerns.

Carbon Tetrabromide (CBr₄)

CBr₄ can serve as a bromine source for the photochemical bromination of alkanes. This method avoids the use of traditional radical initiators.

Advantages:

  • The reaction can be initiated by visible light, offering a milder and more controlled initiation method.[3]

  • Can be used in neat conditions, avoiding the need for a solvent.[3]

Disadvantages:

  • CBr₄ is a solid and can be less convenient to handle than liquid reagents in some applications.

  • The reaction often requires a light source.

Bromotrichloromethane (BrCCl₃)

Bromotrichloromethane is a liquid that can be used for the photochemical or thermally initiated bromination of alkanes.

Advantages:

  • Can be an effective brominating agent for substrates like adamantane.

Disadvantages:

  • Limited comparative data is available for a broad range of alkanes.

  • As a halogenated solvent, it has environmental and health concerns.

Tetrabutylammonium Tribromide (TBATB)

TBATB is a stable, solid source of bromine that is often used for the bromination of alkenes and aromatic compounds.[2][10] Its application in the radical bromination of alkanes is less common, but it can serve as a source of bromine radicals under appropriate conditions.

Advantages:

  • Solid, non-volatile, and easy to handle.[2][10]

  • Safer alternative to liquid bromine.

Disadvantages:

  • Primarily used for electrophilic brominations; its utility in radical alkane bromination is not as well-documented.

  • The tetrabutylammonium byproduct can complicate purification.

Experimental Protocols

General Procedure for Photochemical Bromination of Cyclohexane with CBr₄

This protocol is adapted from the work of Nishina et al.[3]

Materials:

  • Cyclohexane

  • Carbon Tetrabromide (CBr₄)

  • Dodecane (internal standard for GC analysis)

  • Reaction tube

  • White LED lamp (7 W)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction tube, add CBr₄ (66.3 mg, 0.20 mmol) and cyclohexane (1.0 mL).

  • Stir the reaction mixture under irradiation from a white LED (7 W) lamp at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals.

  • For quantitative analysis, add a known amount of dodecane as an internal standard to the reaction mixture before analysis by GC.

  • Continue the reaction until the desired conversion is achieved.

  • The product, bromocyclohexane, can be purified by distillation or column chromatography if necessary.

General Procedure for Free-Radical Bromination of an Alkane with NBS

This is a general procedure for a Wohl-Ziegler-type bromination.[11]

Materials:

  • Alkane (e.g., n-heptane)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide)

  • Anhydrous solvent (e.g., Carbon Tetrachloride or Chlorobenzene)

  • Reflux condenser and heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkane (1 equivalent), NBS (1.1 equivalents), and the anhydrous solvent.

  • Add a catalytic amount of the radical initiator (e.g., 0.02 equivalents of AIBN).

  • Heat the reaction mixture to reflux and maintain reflux for the desired reaction time (typically 1-4 hours). The reaction can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude bromoalkane.

  • Purify the product by distillation or column chromatography.

Safety and Handling

  • N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Handle in a well-ventilated fume hood.[12]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Corrosive and an oxidizing agent.[9] Avoid contact with skin, eyes, and clothing.[9] Keep away from combustible materials.[9] Use in a well-ventilated area.

  • Carbon Tetrabromide (CBr₄) and Bromotrichloromethane (BrCCl₃): These are halogenated hydrocarbons and should be handled with care in a fume hood. Avoid inhalation and skin contact.

  • Radical Initiators (AIBN, Benzoyl Peroxide): These can be thermally unstable and may decompose exothermically.[3] Store them at the recommended temperatures and handle with care.

Reaction Mechanisms and Logical Relationships

The bromination of alkanes with these alternative reagents proceeds through a free-radical chain mechanism, which can be generalized into three main stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the formation of a bromine radical (Br•). This can be achieved through the homolytic cleavage of the bromine source, which can be induced by heat or light. Radical initiators like AIBN or benzoyl peroxide can also be used to generate initial radicals that then react with the brominating agent to produce a bromine radical.[4]

Initiation Initiator Initiator (Heat, Light, AIBN) Bromine_Source Brominating Agent (e.g., NBS, DBDMH) Initiator->Bromine_Source activates Bromine_Radical Bromine Radical (Br•) Bromine_Source->Bromine_Radical generates

Caption: Initiation of the free-radical bromination process.

Propagation

The propagation stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the alkane to form a molecule of hydrogen bromide (HBr) and an alkyl radical. The regioselectivity of the reaction is determined at this step, as the bromine radical preferentially abstracts the hydrogen that leads to the most stable alkyl radical (tertiary > secondary > primary). In the second step, the alkyl radical reacts with a molecule of the brominating agent to form the bromoalkane product and a new bromine radical, which can then continue the chain reaction.[4]

Propagation cluster_step1 Step 1: Hydrogen Abstraction cluster_step2 Step 2: Bromine Transfer Bromine_Radical Bromine Radical (Br•) Alkane Alkane (R-H) Bromine_Radical->Alkane abstracts H Alkyl_Radical Alkyl Radical (R•) Alkane->Alkyl_Radical HBr HBr Alkane->HBr Alkyl_Radical_2 Alkyl Radical (R•) Bromine_Source Brominating Agent Alkyl_Radical_2->Bromine_Source reacts with Bromoalkane Bromoalkane (R-Br) Bromine_Source->Bromoalkane Bromine_Radical_2 Bromine Radical (Br•) Bromine_Source->Bromine_Radical_2 regenerates Bromine_Radical_2->Bromine_Radical continues chain

Caption: The two-step propagation cycle in free-radical bromination.

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, two alkyl radicals, or a bromine radical and an alkyl radical.[4]

Termination Br1 Br• Br2_mol Br₂ Br1->Br2_mol Br2 Br• Br2->Br2_mol R1 R• Alkane_dimer R-R R1->Alkane_dimer R2 R• R2->Alkane_dimer Br3 Br• Bromoalkane R-Br Br3->Bromoalkane R3 R• R3->Bromoalkane

Caption: Possible termination steps of the radical chain reaction.

Conclusion

The choice of a brominating agent for the functionalization of alkanes is a critical decision that impacts reaction efficiency, selectivity, safety, and environmental footprint. This guide has provided a comparative overview of several key alternative reagents to elemental bromine. N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) stand out as versatile and easy-to-handle solid reagents, with DBDMH often offering advantages in terms of atom economy and reactivity. Photochemical methods using carbon tetrabromide present a milder initiation strategy. While data for some reagents like bromotrichloromethane and tetrabutylammonium tribromide in alkane bromination is less extensive, they may offer advantages in specific applications. By considering the comparative data, detailed protocols, and safety information presented herein, researchers can make more informed decisions in the design and execution of their synthetic strategies involving alkane bromination.

References

A Head-to-Head Battle: Radical vs. Nucleophilic Bromination for the Modern Chemist

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals

In the vast arsenal of synthetic organic chemistry, the introduction of a bromine atom onto a molecule is a pivotal transformation, often serving as a gateway to further functionalization. The two primary strategies to achieve this, radical and nucleophilic bromination, operate under fundamentally different mechanisms, leading to distinct outcomes in regioselectivity, stereochemistry, and substrate scope. This guide provides an in-depth, objective comparison of these two powerful methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic challenges, particularly in the realm of drug discovery and development.

At a Glance: Key Distinctions

FeatureRadical BrominationNucleophilic Bromination (SN2)
Mechanism Free-radical chain reactionBimolecular nucleophilic substitution
Reactive Species Bromine radical (Br•)Bromide anion (Br⁻)
Bond Targeted C-H bondC-Leaving Group bond (e.g., C-OH, C-OTs)
Typical Substrates Alkanes, especially at allylic and benzylic positionsAlcohols, alkyl halides, sulfonates
Regioselectivity Highly selective for the most stable radical (tertiary > secondary > primary)Dependent on the position of the leaving group; sensitive to steric hindrance
Stereochemistry Racemization at a newly formed chiral centerInversion of configuration at a chiral center
Common Reagents N-Bromosuccinimide (NBS) + initiator (light/heat), Br₂ + lightPBr₃, HBr, NaBr, CBr₄/PPh₃ (Appel reaction)
Key Advantage Ability to functionalize unactivated C-H bondsPredictable stereochemical outcome and functional group tolerance

Delving into the Mechanisms

The choice between radical and nucleophilic bromination hinges on the desired regiochemical and stereochemical outcome, which is a direct consequence of their distinct reaction pathways.

The Unselective Power of the Radical

Radical bromination proceeds via a three-step chain mechanism: initiation, propagation, and termination. The key step, hydrogen abstraction by a bromine radical, is highly regioselective, favoring the formation of the most stable carbon radical. This is because the transition state for this step has significant radical character.[1] The stability of the radical intermediate follows the order: benzylic ~ allylic > tertiary > secondary > primary. This high degree of selectivity makes radical bromination an invaluable tool for functionalizing otherwise inert C-H bonds at specific positions.[2]

For instance, the bromination of propane yields predominantly 2-bromopropane (97%) over 1-bromopropane (3%), reflecting the greater stability of the secondary radical intermediate compared to the primary one.[2][3]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 2Br_rad 2Br_rad Br2->2Br_rad light/heat Alkane_HBr_rad Alkane_HBr_rad Alkyl_radHBr Alkyl_radHBr Alkane_HBr_rad->Alkyl_radHBr Alkyl_radBr2 Alkyl_radBr2 Alkyl_BrBr_rad2 Alkyl_BrBr_rad2 Alkyl_radBr2->Alkyl_BrBr_rad2 Br_rad2 Br• 2Br_rad_term 2 Br• Br2_term Br2_term 2Br_rad_term->Br2_term Br₂ Alkyl_rad_term 2 R• Alkane_dimer Alkane_dimer Alkyl_rad_term->Alkane_dimer R-R Br_rad_Alkyl_rad Br• + R• Alkyl_Br_term Alkyl_Br_term Br_rad_Alkyl_rad->Alkyl_Br_term R-Br Br_rad Br_rad Alkane_H Alkane_H

The Precision of the Nucleophile

Nucleophilic bromination, most commonly proceeding via an SN2 mechanism, involves the attack of a bromide nucleophile on an electrophilic carbon atom bearing a good leaving group. This concerted, single-step reaction is highly sensitive to steric hindrance. The order of reactivity for the substrate is typically methyl > primary > secondary >> tertiary.

A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. This predictable stereochemical outcome is a significant advantage in the synthesis of chiral molecules, a common requirement in drug development.[4] For example, the reaction of (R)-2-butanol with PBr₃ yields (S)-2-bromobutane.

G cluster_sn2 SN2 Reaction Reactants Br⁻ + R-LG Transition_State [Br---R---LG]⁻ (Trigonal Bipyramidal) Products Br-R + LG⁻

Quantitative Performance Comparison

The choice of bromination method is often dictated by the desired product and the starting material. The following table summarizes typical yields for various substrates.

SubstrateRadical Bromination ProductYield (%)Nucleophilic Bromination ProductYield (%)
TolueneBenzyl bromide~70-80[5]N/AN/A
Propane2-Bromopropane97[2][3]N/AN/A
CyclohexaneBromocyclohexane~60-70N/AN/A
1-ButanolN/AN/A1-Bromobutane~85-95
(R)-2-PentanolN/AN/A(S)-2-Bromopentane~80-90
Ethylbenzene1-Bromo-1-phenylethane~85-95[6]N/AN/A

Experimental Protocols

Radical Bromination of Ethylbenzene

Objective: To synthesize 1-bromo-1-phenylethane via radical bromination.

Materials:

  • Ethylbenzene (10.6 g, 100 mmol)

  • N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)[6]

  • Azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol)

  • Carbon tetrachloride (CCl₄) (100 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylbenzene, NBS, and AIBN.[6]

  • Add carbon tetrachloride to the flask.

  • Heat the mixture to reflux with stirring. The reaction can be monitored by the disappearance of the dense NBS solid and the appearance of the less dense succinimide.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure.

Nucleophilic Bromination of 1-Butanol

Objective: To synthesize 1-bromobutane from 1-butanol using phosphorus tribromide.

Materials:

  • 1-Butanol (37 g, 0.5 mol)

  • Phosphorus tribromide (PBr₃) (45 g, 0.166 mol)

  • Anhydrous ether (100 mL)

Procedure:

  • To a 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, add 1-butanol and anhydrous ether.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1 hour.

  • Cool the reaction mixture and pour it into a separatory funnel containing ice water.

  • Separate the organic layer and wash it with cold, concentrated sulfuric acid, followed by water, 10% sodium carbonate solution, and finally water again.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the ether by distillation.

  • Distill the remaining liquid to obtain pure 1-bromobutane.

Decision-Making in Drug Development

The strategic incorporation of bromine into a drug candidate can significantly impact its pharmacological properties, including potency, selectivity, and metabolic stability. The choice between radical and nucleophilic bromination is therefore a critical decision in the synthetic route design.[7]

G Start Starting Material Alkane Alkane/Alkylarene? Start->Alkane Alcohol Alcohol/Good Leaving Group? Alkane->Alcohol No Radical Radical Bromination Alkane->Radical Yes Nucleophilic Nucleophilic Bromination Alcohol->Nucleophilic Yes End Brominated Product Alcohol->End No Regio Desired Regioselectivity? Radical->Regio Stereo Stereocontrol Needed? Nucleophilic->Stereo Yes MostStable Most Stable Radical Position Regio->MostStable Yes Racemization Racemization Acceptable? Stereo->Racemization Yes Inversion Inversion Desired Stereo->Inversion Yes MostStable->Stereo LG_Position Position of Leaving Group Racemization->End Inversion->End

Case Study Consideration: In the synthesis of many active pharmaceutical ingredients (APIs), the creation of a specific stereocenter is paramount for biological activity. For instance, if a chiral alcohol needs to be converted to a chiral bromide with inversion of configuration, an SN2 reaction using a reagent like PBr₃ is the method of choice. Conversely, if the goal is to introduce a bromine atom at a benzylic position of a complex molecule without affecting other functional groups, radical bromination with NBS would be the preferred route. The introduction of bromine can also be a strategic move to enable further cross-coupling reactions, a common tactic in modern drug discovery.[8]

Conclusion

Both radical and nucleophilic bromination are indispensable tools in the synthetic chemist's toolbox. Radical bromination excels at the selective functionalization of unactivated C-H bonds, particularly at allylic and benzylic positions, though it leads to racemization at newly formed stereocenters. Nucleophilic bromination, especially via the SN2 pathway, offers precise control over stereochemistry, providing a reliable method for the inversion of configuration at a chiral center. For researchers in drug development, a thorough understanding of the strengths and limitations of each method is crucial for the efficient and stereocontrolled synthesis of complex molecular targets. The choice ultimately depends on the specific substrate, the desired product, and the overall synthetic strategy.

References

Spectroscopic Comparison of 4-(1-bromoethyl)-1,1-dimethylcyclohexane Isomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of the cis and trans isomers of 4-(1-bromoethyl)-1,1-dimethylcyclohexane is currently challenging due to the limited availability of published experimental data for these specific compounds. While the scientific literature and spectral databases contain information on analogous structures, such as various substituted dimethylcyclohexanes and other brominated alkanes, a direct comparative analysis of the target isomers is not feasible at this time.

This guide, therefore, outlines the anticipated spectroscopic differences between the cis and trans isomers of this compound based on established principles of stereochemistry and its influence on spectroscopic techniques. It also provides the foundational experimental protocols that would be necessary to acquire the data for a definitive comparison.

Predicted Spectroscopic Distinctions

The key to differentiating the cis and trans isomers lies in the spatial orientation of the 1-bromoethyl substituent relative to the gem-dimethyl group on the cyclohexane ring. This difference in stereochemistry will manifest in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra are expected to show the most significant differences. The chemical shift and coupling constants of the proton on the carbon bearing the bromine (the methine proton of the ethyl group) will be highly sensitive to its axial or equatorial position, which is dictated by the cis or trans configuration.

  • In the more stable chair conformation, the trans isomer is likely to have the 1-bromoethyl group in an equatorial position to minimize steric strain. The methine proton would therefore be in an axial position, leading to larger coupling constants with the adjacent axial protons on the cyclohexane ring.

  • Conversely, the cis isomer would likely place the 1-bromoethyl group in an axial position, resulting in a smaller coupling constant for the equatorial methine proton.

  • The chemical shifts of the methyl protons on the ethyl group and the gem-dimethyl groups will also be subtly different due to the varying anisotropic effects of the bromine atom and the overall molecular geometry.

¹³C NMR: The carbon NMR spectra will also exhibit differences in chemical shifts, although potentially less pronounced than in ¹H NMR. The carbons of the cyclohexane ring, particularly the carbon attached to the 1-bromoethyl group (C4) and the adjacent carbons (C3 and C5), will have distinct chemical shifts in the two isomers due to the different steric environments.

Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences may be observable in the fingerprint region (below 1500 cm⁻¹). These differences would arise from the distinct vibrational modes of the C-Br bond and the cyclohexane ring skeleton, which are influenced by the overall molecular symmetry and stereochemistry. For instance, the C-Br stretching frequency may differ slightly between the axial and equatorial positions.

Mass Spectrometry (MS)

The electron ionization mass spectra (EI-MS) of the two isomers are predicted to be very similar, as they are stereoisomers and will likely produce the same molecular ion peak (M⁺). The fragmentation patterns are also expected to be largely identical. Any minor differences in the relative abundances of fragment ions might be too small to be reliably used for differentiation without careful, high-resolution analysis and comparison with authentic standards.

Experimental Protocols

To generate the necessary data for a comprehensive comparison, the following experimental protocols would be employed:

Synthesis of this compound Isomers

A potential synthetic route would involve the reaction of 4-acetyl-1,1-dimethylcyclohexane with a reducing agent to form the corresponding alcohol, followed by bromination. The stereochemistry of the final product would depend on the reagents and reaction conditions used, potentially yielding a mixture of cis and trans isomers that would require separation by chromatography.

Spectroscopic Analysis
  • Sample Preparation: The purified cis and trans isomers would be dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR spectroscopy, the samples could be analyzed as neat liquids or as thin films. For MS, the samples would be introduced into the mass spectrometer, typically after dilution in a volatile solvent.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters would be used, and advanced techniques like 2D NMR (COSY, HSQC) could be employed to aid in the complete assignment of all proton and carbon signals.

  • IR Spectroscopy: IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and key fragments.

Data Presentation

The acquired quantitative data would be summarized in the following tables for a clear and direct comparison.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm) - cis IsomerPredicted Chemical Shift (δ, ppm) - trans IsomerPredicted Coupling Constants (J, Hz) - cis IsomerPredicted Coupling Constants (J, Hz) - trans Isomer
CH-Br
CH₃ (ethyl)
C(CH₃)₂
Cyclohexane H

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm) - cis IsomerPredicted Chemical Shift (δ, ppm) - trans Isomer
C-Br
CH₃ (ethyl)
C(CH₃)₂
C(CH₃)₂
Cyclohexane C

Table 3: Predicted Key IR Absorptions (cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹) - cis IsomerPredicted Wavenumber (cm⁻¹) - trans Isomer
C-H (alkane)~2850-2960~2850-2960
C-Br

Table 4: Predicted Mass Spectrometry Data

m/zPredicted Relative Intensity (%) - cis IsomerPredicted Relative Intensity (%) - trans IsomerIon Assignment
[M]⁺C₁₀H₁₉Br
[M-Br]⁺C₁₀H₁₉

Logical Relationship of Isomers and Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

G cluster_isomers Isomers of this compound cluster_spectroscopy Spectroscopic Techniques cluster_data Comparative Data Analysis cis cis Isomer NMR NMR (¹H, ¹³C) cis->NMR IR IR cis->IR MS Mass Spectrometry cis->MS trans trans Isomer trans->NMR trans->IR trans->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Vibrational Frequencies IR->IR_data MS_data m/z Ratios Fragmentation MS->MS_data Conclusion Structural Elucidation and Differentiation NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: Workflow for the spectroscopic comparison of isomers.

Comparative Guide to the Synthesis and Diastereomeric Analysis of 4-(1-bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 4-(1-bromoethyl)-1,1-dimethylcyclohexane, a substituted cyclohexane of interest in medicinal chemistry and organic synthesis. Due to the absence of specific literature precedents for this exact molecule, this document outlines detailed, theoretically sound experimental protocols and focuses on the analytical methodologies required to determine the diastereomeric ratio of the resulting products.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic disconnections lead to viable starting materials: 4-ethyl-1,1-dimethylcyclohexane for a radical-mediated bromination and 4-vinyl-1,1-dimethylcyclohexane for a hydrobromination approach. The choice between these routes will influence the likely diastereomeric outcome and presents different experimental considerations.

FeatureMethod A: Free-Radical BrominationMethod B: Anti-Markovnikov Hydrobromination
Starting Material 4-ethyl-1,1-dimethylcyclohexane4-vinyl-1,1-dimethylcyclohexane
Reagents N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), non-polar solvent (e.g., CCl₄ or cyclohexane)HBr, radical initiator (e.g., peroxides or UV light), ethereal solvent (e.g., THF or diethyl ether)
Reaction Mechanism Free radical chain reaction involving a secondary radical intermediate.[1]Free radical addition to an alkene, proceeding through the more stable tertiary radical intermediate.
Regioselectivity Selective for the benzylic-like secondary carbon of the ethyl group.Anti-Markovnikov addition, with bromine adding to the terminal carbon of the vinyl group.[1]
Expected Diastereoselectivity The stereochemical outcome is determined by the approach of the bromine radical to the planar radical intermediate, influenced by the steric bulk of the cyclohexane ring. A mixture of diastereomers is expected.[1]The addition of HBr across the double bond can occur from either face, likely leading to a mixture of diastereomers. The facial selectivity will be influenced by the conformation of the cyclohexane ring.
Potential Side Reactions Over-bromination, allylic bromination if any unsaturation is present, and competitive reaction at other positions on the ring.Polymerization of the starting alkene, and potential for trace amounts of Markovnikov addition product.
Advantages Readily available starting material and reagents. The reaction is typically clean for benzylic-type brominations.High regioselectivity for the terminal bromide.
Disadvantages May require careful control of reaction conditions to avoid side products. The diastereoselectivity may be low.The starting vinyl compound may be more challenging to prepare. Handling of gaseous HBr can be cumbersome, though solutions are available.

Experimental Protocols

Method A: Free-Radical Bromination of 4-ethyl-1,1-dimethylcyclohexane

This protocol is based on standard procedures for benzylic and secondary alkyl brominations using N-bromosuccinimide (NBS).

1. Materials:

  • 4-ethyl-1,1-dimethylcyclohexane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (CCl₄) or cyclohexane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethyl-1,1-dimethylcyclohexane (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

  • Add anhydrous carbon tetrachloride to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction can be monitored by the disappearance of the less dense NBS from the bottom of the flask.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a mixture of diastereomers.

Method B: Anti-Markovnikov Hydrobromination of 4-vinyl-1,1-dimethylcyclohexane

This protocol follows the principles of anti-Markovnikov addition of HBr to alkenes under radical conditions.

1. Materials:

  • 4-vinyl-1,1-dimethylcyclohexane

  • Hydrogen bromide (solution in acetic acid or as a gas)

  • Benzoyl peroxide or other radical initiator

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

  • Dissolve 4-vinyl-1,1-dimethylcyclohexane (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.

  • Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid (1.2 eq) dropwise.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Analysis of Diastereomeric Ratio

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the diastereomeric ratio of the product mixture.

1. Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard proton NMR spectrum. The signals corresponding to the proton on the carbon bearing the bromine atom (CH-Br) and the adjacent methyl group (CH₃) are likely to be the most diagnostic. Each diastereomer will exhibit a distinct set of signals in this region. The diastereomeric ratio can be determined by integrating the corresponding well-resolved signals for each diastereomer.[2]

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum can also be used for analysis. The chemical shifts of the carbons in the vicinity of the stereocenters will differ for each diastereomer.[3][4] Recent studies have shown that 13C NMR shifts, particularly of methyl groups, can be a reliable tool for assigning diastereomers in substituted cyclohexanes.[3][4]

  • 2D NMR (optional): Techniques such as HSQC can be employed to correlate proton and carbon signals, aiding in the definitive assignment of signals to each diastereomer.[4]

3. Data Analysis:

  • Identify a set of well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer.

  • Integrate the area under these signals.

  • The diastereomeric ratio is the ratio of the integration values for the corresponding signals.

Mandatory Visualizations

diastereoselective_synthesis start 4-ethyl-1,1-dimethylcyclohexane intermediate Secondary Radical Intermediate (planar at Cα) start->intermediate H• abstraction by Br• initiator Radical Initiator (AIBN) br_radical initiator->br_radical Initiation nbs NBS nbs->br_radical Propagation product_R (R)-diastereomer intermediate->product_R Attack from one face product_S (S)-diastereomer intermediate->product_S Attack from the other face

Caption: Factors influencing the diastereomeric ratio in the radical bromination of 4-ethyl-1,1-dimethylcyclohexane.

experimental_workflow reaction_setup Reaction Setup (Starting Material, Reagent, Solvent, Initiator) reaction Reaction under Reflux (Monitoring by TLC) reaction_setup->reaction workup Aqueous Workup (Washing and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis of Diastereomeric Ratio (NMR Spectroscopy) purification->analysis product Isolated Product (Mixture of Diastereomers) analysis->product

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

A Researcher's Guide to the Computational Analysis of Transition States in Bromination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to the advancement of chemical synthesis and drug development. Understanding the transition state of a reaction provides critical insights into its kinetics and selectivity. This guide offers a comparative analysis of computational methods used to investigate the transition states of bromination reactions, a class of transformations vital for the synthesis of many organic compounds. By presenting quantitative data, detailed methodologies, and clear visualizations, this guide aims to equip researchers with the knowledge to effectively leverage computational chemistry in their work.

Comparing Computational Approaches to Experimental Data

The accuracy of computational methods is best assessed by comparing their predictions to experimental results. The following table summarizes calculated and experimental activation energies for the bromination of ethene, a benchmark reaction in this field.

SubstrateComputational MethodBasis SetSolventCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)
EtheneMP2CEP-121(aug)Water8.2[1]8-11[1]
EtheneG3(MP2)-Gas Phase64.2[1]-
EtheneMP2-Gas Phase64.5[1]-
EtheneωB97XT6-311G(d,p)Dichloromethane~7[2]-

As the data indicates, the inclusion of solvent effects in computational models is crucial for obtaining results that align with experimental observations in solution-phase reactions.[1] Gas-phase calculations significantly overestimate the activation barrier for the bromination of ethene.

Key Computational Methods for Analyzing Bromination Transition States

A variety of computational methods have been employed to study bromination reactions. Each method offers a different balance of computational cost and accuracy.

MethodDescriptionCommon Basis Sets Used for Bromine
Hartree-Fock (HF) A foundational ab initio method that does not include electron correlation. It is often used for initial geometry optimizations but is generally not accurate enough for barrier height calculations.[1][3]6-31G(d), 6-31+G(d)[1][3]
Møller-Plesset Perturbation Theory (MP2) An ab initio method that includes electron correlation at the second order. It provides more accurate results than HF, particularly for systems where electron correlation is important.[1][3]6-31G(d), 6-31+G(d), CEP-121(aug)[1][3]
Density Functional Theory (DFT) A popular method that approximates the electron correlation energy using functionals of the electron density. The choice of functional is critical for accuracy. B3LYP and ωB97XT are commonly used for bromination studies.[1][2][3]6-31G(d), 6-31+G(d), 6-311G(d,p)[1][2][3]
Composite Methods (e.g., G3MP2, G3MP2B3) High-accuracy methods that combine results from several lower-level calculations to approximate the results of a much more computationally expensive calculation. They are often used to obtain benchmark energetic data.[1][3]-

Experimental and Computational Protocols

A robust computational study is often complemented by experimental validation. Below are generalized protocols for both experimental kinetic analysis and computational transition state analysis of bromination reactions.

Experimental Protocol: Kinetic Analysis of Alkene Bromination

This protocol describes a general method for determining the rate law and activation energy of an alkene bromination reaction using UV-Vis spectroscopy.

  • Preparation of Reactant Solutions: Prepare stock solutions of the alkene and bromine in a suitable solvent (e.g., a non-polar organic solvent or an aqueous solution). The solvent should be inert to the reactants.

  • Temperature Control: Use a temperature-controlled cuvette holder in the UV-Vis spectrophotometer to maintain a constant reaction temperature.

  • Initiation of the Reaction: Mix the reactant solutions directly in the cuvette and immediately begin recording the absorbance of bromine at its λmax (typically around 400-520 nm) over time.

  • Data Acquisition: Record the absorbance at regular time intervals until the reaction is complete (i.e., the bromine color disappears).

  • Determination of Reaction Order: Repeat the experiment with varying initial concentrations of the alkene and bromine to determine the reaction order with respect to each reactant using the method of initial rates.

  • Calculation of the Rate Constant: Once the rate law is established, the rate constant (k) can be calculated for each experiment.

  • Determination of Activation Energy: Repeat the entire set of experiments at different temperatures to determine the rate constant at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).

Computational Protocol: Transition State Analysis

This protocol outlines a typical workflow for locating and characterizing a transition state for a bromination reaction using quantum chemical software.

  • Geometry Optimization of Reactants and Products: Perform geometry optimizations of the reactant molecules (e.g., alkene and Br₂) and the final product (e.g., dibromoalkane).

  • Initial Guess of the Transition State: Generate an initial guess for the transition state geometry. This can be done manually based on chemical intuition or by using automated methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or a relaxed potential energy surface scan.

  • Transition State Optimization: Perform a transition state optimization calculation starting from the initial guess. This calculation aims to find a first-order saddle point on the potential energy surface.

  • Frequency Analysis: Once a stationary point is found, perform a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation. This calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.

  • Energy Calculation: With the optimized geometries of the reactants and the transition state, calculate the electronic energies to determine the activation energy of the reaction. For more accurate results, single-point energy calculations using a higher level of theory and a larger basis set can be performed on the optimized geometries.

Visualizing Reaction Pathways and Computational Workflows

Diagrams are invaluable tools for understanding the complex relationships in reaction mechanisms and computational procedures. The following diagrams were generated using the DOT language.

Bromination_Pathway Reactants Alkene + Br2 TS Transition State (Bromonium Ion-like) Reactants->TS ΔG‡ Product Dibromoalkane TS->Product

Caption: Generalized reaction pathway for the electrophilic addition of bromine to an alkene.

Computational_Workflow cluster_pre 1. Initial Steps cluster_ts 2. Transition State Search cluster_ver 3. Verification and Analysis Opt_React Optimize Reactant Geometries TS_Guess Generate Initial TS Guess (e.g., QST2/3, PES Scan) Opt_React->TS_Guess Opt_Prod Optimize Product Geometry Opt_Prod->TS_Guess TS_Opt Optimize to Saddle Point TS_Guess->TS_Opt Freq_Calc Frequency Calculation (Confirm 1 Imaginary Freq.) TS_Opt->Freq_Calc IRC_Calc IRC Calculation (Connects Reactants & Products) Freq_Calc->IRC_Calc Energy_Calc Calculate Activation Energy IRC_Calc->Energy_Calc

Caption: A typical computational workflow for locating and verifying a transition state.

Comparison with Other Halogenation Reactions

The computational approaches used for bromination can also be applied to other halogenation reactions, such as chlorination and iodination. However, the nature of the halogen influences the reaction mechanism and the transition state structure.

HalogenRelative ReactivityNature of Transition StateComputational Considerations
Chlorine HighThe transition state for chlorination is generally considered to be "earlier" along the reaction coordinate, resembling the reactants more closely. This is due to the high exothermicity of the reaction.[4]Standard DFT methods and basis sets are often sufficient.
Bromine IntermediateThe transition state for bromination is typically "later" than for chlorination, having more product-like character.[4] The formation of a bridged bromonium ion is a key feature of the transition state for many substrates.[5]The choice of DFT functional and basis set can be more critical. Methods that accurately describe dispersion interactions may be necessary, especially for systems with weak non-covalent interactions in the transition state.
Iodine LowThe transition state for iodination is expected to be even "later" and more product-like. The larger size and polarizability of iodine can lead to more complex interactions and potentially different mechanistic pathways.Relativistic effects can be more significant for iodine, and the use of effective core potentials (ECPs) in the basis set is often recommended for accurate calculations.

References

A Comparative Guide to Alkyl Bromide Synthesis: Appel Reaction vs. Classical Methods

Author: BenchChem Technical Support Team. Date: November 2025

The conversion of alcohols to alkyl bromides is a cornerstone transformation in organic synthesis, crucial for the production of intermediates in pharmaceutical and materials science. While numerous methods exist, the choice of reagent often dictates the reaction's efficiency, substrate compatibility, and stereochemical outcome. This guide provides an objective comparison between the Appel reaction and other prevalent methods—namely, reactions with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr)—supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Method 1: The Appel Reaction

The Appel reaction converts primary and secondary alcohols to the corresponding alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1] It operates under mild, neutral conditions, making it highly suitable for substrates sensitive to acid or base.[2]

Mechanism and Stereochemistry: The reaction proceeds through the formation of an oxyphosphonium intermediate.[1] For primary and secondary alcohols, this is followed by a backside nucleophilic attack by the bromide ion in a classic SN2 mechanism, leading to a complete inversion of stereochemistry at the reacting carbon center.[1][3] For tertiary alcohols, the reaction can proceed via an SN1 pathway.[3][4] The primary driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[4]

Advantages:

  • Mild and Neutral Conditions: Protects sensitive functional groups that would not survive harsher, acidic methods.[2]

  • High Yields: The reaction is known for affording high yields of the desired alkyl bromide.[1]

  • Stereochemical Control: The predictable SN2 mechanism allows for reliable inversion of stereochemistry, which is critical in the synthesis of chiral molecules.[3]

Disadvantages:

  • Stoichiometric Byproduct: Produces a stoichiometric amount of triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product, often requiring column chromatography.[5]

  • Reagent Toxicity: Carbon tetrabromide is a toxic reagent, and related compounds like carbon tetrachloride are restricted due to environmental concerns (Montreal Protocol).[4][5]

Experimental Data: Appel Reaction
SubstrateConditionsYield (%)Reference
Primary AlcoholPPh₃ (1.5 equiv), CBr₄ (1.3 equiv), DCM, 0 °C, 30 minHigh (not specified)[3]
1-UndecanolPPh₃, BrCCl₃, CH₃CN83% (bromide)[6]
Geraniol (Allylic)PPh₃, CCl₄, reflux, 1 hr (for chloride)75-81%[2]
Secondary AlcoholPPh₃, BrCCl₃, CH₂Cl₂89% (bromide/chloride mix)[6]

Method 2: Reaction with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is one of the most common and effective reagents for converting primary and secondary alcohols into alkyl bromides.[7]

Mechanism and Stereochemistry: Similar to the Appel reaction, the PBr₃ method proceeds via an SN2 mechanism.[7][8] The alcohol's hydroxyl group is first activated by reacting with PBr₃, forming a good leaving group (a phosphite ester). The bromide ion, displaced from the phosphorus, then acts as a nucleophile, attacking the carbon center and inverting its stereochemistry.[8][9]

Advantages:

  • High Selectivity: Reliably provides the SN2 product without the risk of carbocation rearrangements that can plague reactions using HBr.[8][10]

  • Good Yields: Generally provides high yields, often superior to those obtained with HBr.[9]

  • Gaseous Byproducts: The phosphorus-containing byproduct (H₃PO₃) is water-soluble, which can simplify workup compared to the removal of TPPO in the Appel reaction.

Disadvantages:

  • Substrate Limitation: The SN2 mechanism makes this method unsuitable for tertiary alcohols due to steric hindrance.[9][11]

  • Reagent Reactivity: PBr₃ is sensitive to moisture and reacts vigorously with water.

Experimental Data: PBr₃ Reaction
SubstrateConditionsYield (%)Reference
Neopentyl AlcoholPBr₃60%[9]
Primary AlcoholPBr₃ (1 equiv), Ether, 0 °C to RT, 3 hrHigh (not specified)[12]
Secondary AlcoholPBr₃High (not specified)[13]

Method 3: Reaction with Hydrobromic Acid (HBr)

Using hydrobromic acid, often in combination with a strong acid like sulfuric acid (H₂SO₄), is a classical and cost-effective method for synthesizing alkyl bromides.[14]

Mechanism and Stereochemistry: The reaction mechanism is substrate-dependent. Primary alcohols react via an SN2 pathway after the hydroxyl group is protonated to form a good leaving group (water).[15][16] Secondary and tertiary alcohols proceed through an SN1 mechanism, involving the formation of a carbocation intermediate.[10][17]

Advantages:

  • Cost-Effective: The reagents (HBr, NaBr, H₂SO₄) are inexpensive and readily available.[18]

  • Effective for Tertiary Alcohols: The SN1 pathway makes this method effective for tertiary alcohols, which are unreactive with PBr₃.[17][19]

Disadvantages:

  • Harsh Acidic Conditions: The strong acidic environment can lead to side reactions, particularly with sensitive substrates.

  • Carbocation Rearrangements: The SN1 mechanism for secondary alcohols can lead to carbocation rearrangements, resulting in a mixture of isomeric products.[10][18]

  • Oxidation: Concentrated sulfuric acid can oxidize HBr to bromine (Br₂), which can lead to unwanted side reactions. Phosphoric acid is sometimes used as an alternative to mitigate this issue.[18][20]

Experimental Data: HBr Reaction
SubstrateConditionsYield (%)Reference
n-Butyl Alcohol48% HBr, H₂SO₄, reflux 5-6 hrHigh (not specified)[14]
n-Octyl Alcohol48% HBr, H₂SO₄, reflux 5-6 hrHigh (not specified)[14]
Lauryl Alcohol48% HBr, H₂SO₄, reflux 5-6 hr91%[14]

Comparative Summary

FeatureAppel ReactionPBr₃ MethodHBr Method
Mechanism SN2 (1°, 2°), SN1 (3°)[3]SN2 (1°, 2°)[8]SN2 (1°), SN1 (2°, 3°)[10][15]
Stereochemistry Inversion (1°, 2°)[3]Inversion (1°, 2°)[7][8]Inversion (1°), Racemization/Mixture (2°, 3°)
Reaction Conditions Mild, neutral, 0 °C to RT[1]Generally mild[11]Harsh, strong acid, reflux[14]
Substrate Scope Good for 1°, 2°, allylic, benzylic[2]Best for 1° and 2° alcohols[9][11]Works for 1°, 2°, and 3° alcohols[15][19]
Key Byproduct Triphenylphosphine oxide (TPPO)[5]Phosphorous acid (H₃PO₃)Water
Workup Often requires chromatography to remove TPPO[3]Aqueous workupDistillation or extraction[14]
Key Advantage Mildness, stereospecificity[1]Avoids rearrangements[10]Low cost, effective for 3° alcohols[18]
Key Disadvantage TPPO byproduct, toxic CBr₄[5]Ineffective for 3° alcohols[11]Carbocation rearrangements, harsh conditions[18]

Visualization of Synthesis Pathways

Alkyl_Bromide_Synthesis cluster_appel Appel Reaction cluster_pbr3 PBr₃ Method cluster_hbr HBr Method ROH Alcohol (R-OH) A_reagents PPh₃, CBr₄ ROH->A_reagents P_reagents PBr₃ ROH->P_reagents H_reagents HBr, (H₂SO₄) ROH->H_reagents RBr Alkyl Bromide (R-Br) A_intermediate [R-O-P⁺Ph₃] Br⁻ (Oxyphosphonium salt) A_reagents->A_intermediate SN2 attack (inversion) A_intermediate->RBr A_byproduct O=PPh₃ (TPPO) A_intermediate->A_byproduct P_intermediate R-O-PBr₂ (Activated Alcohol) P_reagents->P_intermediate SN2 attack (inversion) P_intermediate->RBr P_byproduct H₃PO₃ P_intermediate->P_byproduct H_intermediate R-OH₂⁺ (Protonated Alcohol) H_reagents->H_intermediate SN1 or SN2 (rearrangements possible) H_intermediate->RBr H_byproduct H₂O H_intermediate->H_byproduct

Caption: Pathways for converting alcohols to alkyl bromides.

Experimental Protocols

Protocol 1: Appel Reaction (General Procedure)

This protocol is adapted from a representative procedure for the bromination of an alcohol.[3]

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add carbon tetrabromide (CBr₄, 1.3 equiv) followed by the portion-wise addition of triphenylphosphine (PPh₃, 1.5 equiv) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to separate the alkyl bromide from the triphenylphosphine oxide byproduct.

Protocol 2: PBr₃ Reaction (General Procedure)

This protocol is based on a typical procedure for converting a primary alcohol to an alkyl bromide.[12]

  • In a round-bottom flask, dissolve the alcohol (1.0 equiv) in a dry, non-protic solvent such as diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equiv, as each PBr₃ can react with three alcohol molecules) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (e.g., 3 hours).

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude alkyl bromide, which can be further purified by distillation.

Protocol 3: HBr/H₂SO₄ Reaction (General Procedure for a Primary Alcohol)

This protocol is adapted from the synthesis of n-butyl bromide.[14]

  • To a large round-bottom flask, add 48% aqueous hydrobromic acid (HBr) and concentrated sulfuric acid (H₂SO₄).

  • Add the primary alcohol (e.g., n-butyl alcohol) to the acid mixture.

  • Add an additional portion of concentrated H₂SO₄ in several portions, with shaking and cooling as necessary.

  • Attach a reflux condenser and heat the mixture to reflux for 5-6 hours.

  • After reflux, reconfigure the apparatus for distillation and distill the product from the reaction mixture.

  • Transfer the distillate to a separatory funnel and wash successively with water, cold concentrated H₂SO₄ (to remove unreacted alcohol and ethers), water, and a dilute sodium carbonate solution.

  • Separate the organic layer, dry it with anhydrous calcium chloride, and purify by distillation.

References

A Comparative Guide to the Selectivity of Bromination at Secondary vs. Tertiary Carbons

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the regioselectivity of halogenation reactions is a critical parameter for achieving desired molecular architectures. This guide provides an in-depth comparison of the selectivity of free-radical bromination at secondary (2°) versus tertiary (3°) carbon-hydrogen (C-H) bonds, supported by experimental data and detailed protocols.

Understanding the Basis of Selectivity in Free-Radical Bromination

Free-radical bromination is a chain reaction that proceeds via three key stages: initiation, propagation, and termination. The selectivity of this reaction—the preference for substitution at a particular type of C-H bond—is determined during the hydrogen abstraction step of the propagation phase.

The high selectivity of bromine for tertiary C-H bonds over secondary (and primary) bonds is a consequence of two interconnected principles: the stability of the resulting alkyl radical and the Hammond Postulate.

  • Alkyl Radical Stability: The stability of the free radical intermediate follows the order: tertiary > secondary > primary. This is due to the stabilizing effects of hyperconjugation, where adjacent C-H sigma bonds donate electron density to the electron-deficient radical center.

  • Hammond Postulate: This postulate states that for an endothermic reaction step, the transition state will more closely resemble the products in terms of structure and energy. The hydrogen abstraction step in bromination is endothermic, meaning the transition state has significant radical character. Consequently, the transition state leading to the more stable tertiary radical is lower in energy than the transition state leading to a secondary radical. This energy difference results in a much faster reaction rate for the formation of the tertiary radical, leading to high selectivity.[1][2][3] In contrast, the analogous step in chlorination is exothermic, leading to an "early" transition state that resembles the reactants and thus exhibits significantly lower selectivity.[3]

Quantitative Comparison of Halogenation Selectivity

The remarkable difference in selectivity between bromination and chlorination is evident in their relative reactivity ratios. These ratios are determined experimentally by reacting an alkane with a halogen and analyzing the product distribution, typically by gas chromatography. The data clearly shows that bromine is significantly more selective for more substituted C-H bonds.

HalogenTemperature (°C)Relative Reactivity (per H atom)Selectivity Ratio (Tertiary : Secondary)
Bromine 1271° : 12° : 823° : 1640~20 : 1
Chlorine 251° : 12° : 3.83° : 5.0~1.3 : 1

Data compiled from various sources demonstrating typical selectivities. Note that exact ratios can vary with temperature and substrate.[4][5]

Visualizing the Reaction and its Energetics

The following diagrams illustrate the key mechanistic and theoretical concepts governing bromination selectivity.

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 Br_rad 2 Br• Br2->Br_rad hv or Δ Br_rad_prop Br• Alkane R3C-H Radical R3C• Alkane->Radical H abstraction Br_rad_prop->Radical HBr H-Br Br_rad_prop->HBr Product R3C-Br Radical->Product Halogenation Br2_prop Br2 Br2_prop->Product Br_rad_regen Br• Product->Br_rad_regen Term1 Br• + Br• → Br2 Term2 R3C• + Br• → R3C-Br Term3 R3C• + R3C• → R3C-CR3

Caption: Workflow of the free-radical bromination chain reaction.

Hammond_Postulate_Selectivity cluster_energy Energy Profile cluster_explanation Logical Relationship Reactants R-H + Br• TS_2 ‡ (Secondary) Reactants->TS_2 ΔG‡(2°) TS_3 ‡ (Tertiary) Reactants->TS_3 ΔG‡(3°) Prod_2 R₂CH• + HBr TS_2->Prod_2 Prod_3 R₃C• + HBr TS_3->Prod_3 Stability Radical Stability (3° > 2°) TS_Energy Transition State Energy (‡ 3° < ‡ 2°) Stability->TS_Energy Hammond Hammond Postulate (Endothermic Step) Hammond->TS_Energy Rate Reaction Rate (3° >> 2°) TS_Energy->Rate Selectivity High Selectivity for 3° C-H Rate->Selectivity

Caption: Energy profile and logic for bromination selectivity.

Experimental Protocol: Free-Radical Bromination of 2-Methylpropane

This section outlines a representative protocol for the bromination of an alkane containing both tertiary and primary C-H bonds, and the subsequent analysis of the product mixture.

Objective: To determine the relative selectivity of bromination for the tertiary vs. primary C-H bonds in 2-methylpropane.

Materials:

  • 2-Methylpropane (isobutane)

  • Bromine (Br₂)

  • Inert solvent (e.g., dichloromethane, CH₂Cl₂)

  • UV lamp or heat source

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Gas trap (for HBr)

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar)

Procedure:

  • Reaction Setup: In a fume hood, a solution of 2-methylpropane in dichloromethane is prepared in a round-bottom flask equipped with a reflux condenser. The top of the condenser is connected to a gas trap containing an aqueous solution of sodium thiosulfate or sodium bicarbonate to neutralize the HBr gas produced.

  • Initiation: The reaction mixture is either heated to reflux or irradiated with a UV lamp to initiate the reaction.[6]

  • Bromine Addition: A solution of bromine in dichloromethane is added dropwise to the reaction mixture. The characteristic red-brown color of bromine will disappear as it is consumed. The addition is continued until a faint, persistent bromine color is observed, indicating the consumption of the alkane is nearing completion.

  • Workup: After the reaction is complete (as indicated by the cessation of HBr evolution and color change), the reaction mixture is cooled. It is then washed sequentially with a dilute solution of sodium thiosulfate (to remove excess bromine), water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is carefully removed by distillation.

  • Product Analysis: The resulting mixture of 2-bromo-2-methylpropane (from tertiary C-H abstraction) and 1-bromo-2-methylpropane (from primary C-H abstraction) is analyzed by Gas Chromatography (GC).[7][8]

    • The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • The relative peak areas in the chromatogram correspond to the relative molar amounts of each isomer in the product mixture.

    • By dividing the product ratio by the statistical ratio of available hydrogens (9 primary vs. 1 tertiary), the relative reactivity per hydrogen atom can be calculated, confirming the high selectivity for the tertiary position.

Conclusion

The free-radical bromination of alkanes demonstrates a high degree of regioselectivity, strongly favoring substitution at tertiary carbons over secondary carbons. This selectivity is rooted in the thermodynamic stability of the alkyl radical intermediates and is explained by the Hammond Postulate, which links the endothermic nature of hydrogen abstraction to a product-like transition state. The quantitative data overwhelmingly supports this principle, showing that a tertiary C-H bond is approximately 20 times more reactive than a secondary C-H bond towards bromination. This predictable and high selectivity makes free-radical bromination a valuable tool in synthetic organic chemistry for the targeted functionalization of complex molecules.

References

A Comparative Guide to the Structural Validation of 4-(1-bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a novel or synthesized compound such as 4-(1-bromoethyl)-1,1-dimethylcyclohexane, unambiguous structural validation is critical to understanding its chemical properties and potential biological activity. While single-crystal X-ray crystallography stands as the gold standard for absolute structure elucidation, a comprehensive validation approach typically involves a suite of spectroscopic techniques. This guide provides a comparative overview of these methods, their expected outcomes for the target molecule, and the experimental protocols involved.

Comparison of Structural Validation Techniques

The following table summarizes the key information obtained from different analytical methods for the structural validation of this compound.

TechniqueInformation ProvidedExpected Data for this compound
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.Unambiguous determination of the cyclohexane chair conformation, the relative stereochemistry of the bromoethyl group, and precise bond distances and angles.
¹H NMR Spectroscopy Number of unique proton environments, their chemical shifts (electronic environment), and coupling patterns (connectivity).Distinct signals for the methyl groups on the cyclohexane ring, the methyl group of the ethyl moiety, the methine proton adjacent to the bromine, and the methylene protons of the cyclohexane ring.
¹³C NMR Spectroscopy Number of unique carbon environments and their chemical shifts.Individual signals for the quaternary carbon, the carbon bearing the bromine, the methyl carbons, and the methylene carbons of the cyclohexane ring.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.A molecular ion peak corresponding to the exact mass of C₁₀H₁₉Br, and characteristic fragmentation patterns including the loss of Br and cleavage of the ethyl group.
Infrared (IR) Spectroscopy Presence of specific functional groups.Characteristic C-H stretching and bending vibrations for alkanes, and a C-Br stretching vibration in the fingerprint region.

Experimental Methodologies

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density from the diffraction of X-rays by a crystalline sample.[1]

Experimental Protocol:

  • Crystallization: A high-quality single crystal of this compound is grown. This is often the most challenging step and can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling.[2][3] A suitable solvent system must be identified where the compound is moderately soluble.[3]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is built into the electron density and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[5]

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be run to establish proton-proton and proton-carbon correlations, respectively.[6]

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation of a molecule.[7]

Experimental Protocol:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer. Common ionization techniques for small molecules include electrospray ionization (ESI) or electron ionization (EI).[7]

  • Ionization and Mass Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to help determine the elemental composition.[8]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a synthesized organic molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Elucidation cluster_validation Final Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray Single-Crystal X-ray Crystallography Purification->Xray If suitable crystals form Structure Validated Structure NMR->Structure MS->Structure IR->Structure Xray->Structure

Caption: Workflow for the structural validation of a small molecule.

References

Safety Operating Guide

Proper Disposal of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance.

As a brominated hydrocarbon, this compound is classified as a halogenated organic waste.[1][2] Improper disposal can pose significant risks to human health and the environment. This guide outlines the necessary steps for safe handling and disposal in a laboratory setting.

Hazard Profile and Safety Precautions

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Specific Target Organ Toxicity May cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and labeling to prevent accidental mixing with incompatible chemicals and to ensure compliant waste management.

  • Segregate Waste: Collect waste this compound in a designated, compatible container labeled "Halogenated Organic Waste".[2][5] This container should be separate from non-halogenated waste streams to avoid increased disposal costs and potential chemical reactions.[1][6] The container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[5]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5][6] Do not use abbreviations or chemical formulas.[5] If other halogenated solvents are added to the same container, all components must be listed.[2]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[5] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.[4][5]

  • Arrange for Disposal: Once the container is nearly full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not dispose of halogenated organic waste down the drain or by evaporation.[4]

  • Spill Management: In the event of a small spill, absorb the material with an inert, dry absorbent (such as vermiculite or sand).[4] Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1] For larger spills, evacuate the area and contact your institution's emergency response team.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Segregate into 'Halogenated Organic Waste' Container C->D H Spill Occurs C->H E Label Container Correctly ('Hazardous Waste' + Full Chemical Name) D->E F Store Container Securely (Closed, Ventilated Area) E->F G Contact EHS for Disposal F->G I Small Spill: Absorb with Inert Material H->I Small J Large Spill: Evacuate and Call Emergency Response H->J Large K Dispose of Contaminated Material as Hazardous Waste I->K K->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(1-Bromoethyl)-1,1-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 4-(1-Bromoethyl)-1,1-dimethylcyclohexane in a laboratory setting. The following procedures are based on the known hazards of similar brominated organic compounds and general best practices for handling alkyl halides.

Chemical Profile:

  • IUPAC Name: this compound

  • CAS Number: 1541820-82-9[1]

  • Molecular Formula: C10H19Br

  • Molecular Weight: 219.16 g/mol

Hazard Assessment:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Laboratories should handle this compound with the assumption that it is a hazardous substance, taking all necessary precautions to minimize exposure.[3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are critical to minimizing exposure.[4]

Body PartPPE ItemMaterial/SpecificationPurpose
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[5]Protects against chemical splashes and vapors.
Hands Chemical-Resistant GlovesNitrile or Neoprene gloves are generally recommended for halogenated hydrocarbons.[4][6] Always consult the glove manufacturer's resistance guide for the specific chemical.[5]Prevents skin contact and absorption.
Body Laboratory CoatFlame-resistant material (e.g., Nomex) over cotton-based clothing.[5][7]Protects skin and clothing from splashes and spills.
Respiratory Respirator (if necessary)An air-purifying respirator with an organic vapor cartridge may be required if work is not performed in a certified chemical fume hood or if exposure limits are exceeded.[5]Prevents inhalation of harmful vapors.
Feet Closed-Toe ShoesChemical-resistant material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Precaution:

    • Review the Safety Data Sheet (SDS) for similar compounds to understand the potential hazards.[3]

    • Ensure all necessary PPE is available and in good condition.[8]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

    • Remove all unnecessary items from the work area to prevent contamination and clutter.[8]

  • Handling and Transfer:

    • Use the smallest practical quantity of the chemical.[7]

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

    • Use compatible equipment (e.g., glass, stainless steel) for handling and transfer.

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[11] Do not mix with other waste streams.

    • This includes excess reagent, reaction byproducts, and contaminated materials such as gloves, absorbent pads, and disposable labware.

  • Disposal Method:

    • Dispose of the collected hazardous waste through a licensed environmental waste management company.

    • Incineration at a hazardous waste facility equipped with scrubbers to handle halogenated byproducts is a common disposal method for brominated compounds.[12][13]

    • Never dispose of this chemical down the drain or in regular trash.[14]

  • Regulatory Compliance:

    • All disposal activities must comply with local, state, and federal regulations for hazardous waste.[12]

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS & Protocols B Inspect & Don PPE A->B C Prepare Fume Hood B->C D Transfer Chemical C->D Begin Work E Perform Experiment D->E F Close Container E->F S1 Evacuate Area E->S1 Spill Occurs G Segregate Halogenated Waste F->G End of Work H Decontaminate Work Area G->H I Doff & Dispose of PPE H->I J Wash Hands I->J S2 Contain with Absorbent S1->S2 S3 Collect Waste S2->S3 S4 Decontaminate S3->S4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.